5-bromo-6-chloro-1H-indole-3-carbaldehyde
Description
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Properties
IUPAC Name |
5-bromo-6-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMSGBNFQGRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1][2][3] Halogenated indole derivatives, in particular, serve as highly versatile intermediates for creating complex molecular architectures with significant therapeutic potential.[4][5] This guide provides an in-depth, technically-focused protocol for the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde (CAS No. 1467059-87-5), a valuable building block for drug discovery.[6] We will detail a robust two-stage synthetic strategy, beginning with the preparation of the 5-bromo-6-chloro-1H-indole precursor, followed by its regioselective formylation via the Vilsmeier-Haack reaction. This document offers a comprehensive exploration of the underlying reaction mechanisms, step-by-step experimental protocols, characterization data, and critical process considerations to empower researchers in the fields of organic synthesis and pharmaceutical development.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The primary disconnection point is the carbon-carbon bond of the C3-aldehyde group. This formyl group can be installed onto a pre-existing indole ring via an electrophilic aromatic substitution, for which the Vilsmeier-Haack reaction is the preeminent method for indoles. This leads to the key intermediate, 5-bromo-6-chloro-1H-indole.
The second disconnection involves the formation of the indole ring itself. A plausible route to this disubstituted indole involves the construction of the pyrrole ring from a suitably substituted benzene derivative, such as 1-bromo-2-chloro-4-nitrobenzene. This leads to the following two-stage synthetic approach.
Caption: Retrosynthetic pathway for the target molecule.
Stage 1: Synthesis of 5-bromo-6-chloro-1H-indole
The synthesis of the indole precursor is achieved through the reaction of a nitroaromatic compound with a vinyl Grignard reagent. This method, a variation of the Bartoli indole synthesis, is effective for creating sterically hindered indoles.
Reaction Mechanism
The reaction is initiated by the addition of three equivalents of the vinylmagnesium bromide to the nitroarene. The first two equivalents reduce the nitro group, while the third adds to form a key intermediate. Subsequent acidic workup facilitates cyclization and aromatization to yield the indole ring. The low temperature (-40°C) is critical to control the reactivity of the Grignard reagent and prevent undesired side reactions.
Experimental Protocol: 5-bromo-6-chloro-1H-indole
-
Materials & Reagents:
-
1-bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonium chloride (NH₄Cl), saturated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous THF (500 mL) in a suitable reaction vessel.
-
Cool the solution to -40°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (728 mL of a 1 M solution in THF, 0.728 mol) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, continue stirring the reaction mixture at -40°C for 1 hour.[7]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-bromo-6-chloro-1H-indole.[7] A typical reported yield for this step is around 15%.[7]
-
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable and highly regioselective method for the C3-formylation of electron-rich indoles.[8][9] The high electron density at the C3 position of the indole nucleus makes it susceptible to electrophilic attack by the relatively weak Vilsmeier reagent.
Reaction Mechanism
The reaction proceeds in two main parts. First, the Vilsmeier reagent, a substituted chloroiminium ion, is formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][11][12] The indole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs selectively at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol: this compound
This protocol is adapted from established procedures for the formylation of similar halo-substituted anilines and indoles.[13]
-
Materials & Reagents:
-
5-bromo-6-chloro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice
-
-
Procedure:
-
Prepare the Vilsmeier reagent: In a flask cooled in an ice bath (0°C), slowly add phosphorus oxychloride (e.g., 1.2 equivalents) to anhydrous N,N-dimethylformamide (e.g., 3-5 equivalents, can also serve as solvent) with stirring. Allow the reagent to form for 30-60 minutes.
-
In a separate flask, dissolve the 5-bromo-6-chloro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-90°C for 4-8 hours. Monitor the reaction progress by TLC.[13]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is basic. A solid precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.[13] Further purification can be achieved by recrystallization if necessary.
-
Product Characterization
The final product should be characterized to confirm its identity and purity. Below are the key identifiers and predicted analytical data.
| Property | Value | Reference |
| CAS Number | 1467059-87-5 | [6] |
| Molecular Formula | C₉H₅BrClNO | [6] |
| Molecular Weight | 258.5 g/mol | [6] |
| Physical Appearance | Expected to be a solid (e.g., beige, yellow, or brown powder) | Based on analogs[13][14] |
| Boiling Point (Predicted) | 432.8 ± 40.0 °C | [6] |
| Density (Predicted) | 1.824 ± 0.06 g/cm³ | [6] |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts (δ, ppm): ~12.5 (1H, s, NH), ~9.9 (1H, s, CHO), ~8.4 (1H, s, H2), ~8.0 (1H, s, H4), ~7.8 (1H, s, H7) | Based on analogs[13] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts (δ, ppm): ~185 (CHO), ~138 (C7a), ~135 (C3a), ~128 (C6), ~127 (C4), ~125 (C2), ~116 (C5), ~115 (C7), ~114 (C3) | Inferred from general indole shifts |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Grignard Reagents (e.g., vinylmagnesium bromide): Highly flammable and moisture-sensitive. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
N,N-Dimethylformamide (DMF): A potential irritant and reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: Always perform reactions in a fume hood. Use appropriate PPE at all times. Ensure proper quenching procedures are followed for reactive reagents before disposal.
Conclusion
This guide outlines a reliable and well-documented two-stage synthetic route for the preparation of this compound. The strategy leverages a Bartoli-type indole synthesis to construct the core heterocyclic ring, followed by a highly efficient and regioselective Vilsmeier-Haack formylation. By providing detailed mechanistic insights, step-by-step protocols, and critical safety information, this document serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research. The resulting halo-substituted indole carbaldehyde is a potent intermediate, primed for further functionalization in the development of novel bioactive compounds.[4]
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. 5-Bromoindole-3-carboxaldehyde CAS#: 877-03-2 [m.chemicalbook.com]
An In-depth Technical Guide to 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Introduction
5-bromo-6-chloro-1H-indole-3-carbaldehyde is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates the privileged indole scaffold, a structural motif present in numerous natural products and pharmaceuticals, along with a reactive aldehyde group.[1] The strategic placement of bromo and chloro substituents on the benzene portion of the indole ring provides unique electronic properties and offers valuable synthetic handles for further molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this versatile building block in their work.
Physicochemical and Spectroscopic Properties
The precise manipulation and characterization of a chemical entity begin with a thorough understanding of its fundamental properties. The data for this compound are summarized below.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 1467059-87-5 | [2] |
| Molecular Formula | C₉H₅BrClNO | [2] |
| Molecular Weight | 258.50 g/mol | [2] |
| Appearance | Expected to be a solid, likely a crystalline powder, similar to related compounds like 5-bromoindole-3-carboxaldehyde which appears as a beige to brown crystalline material.[3][4] | N/A |
| Melting Point | Not experimentally reported in searched literature. Analogous compounds such as 5-bromoindole-3-carboxaldehyde melt at 204-207 °C and 6-chloro-1H-indole-3-carbaldehyde melts at 210 °C, suggesting a high melting point for the title compound.[3][5] | N/A |
| Boiling Point | 432.8 ± 40.0 °C (Predicted) | [2] |
| Density | 1.824 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.00 ± 0.30 (Predicted) | [2] |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |
Spectroscopic Profile for Structural Elucidation
While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the extensive data available for closely related analogues and fundamental spectroscopic principles.
-
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.9-10.1 ppm. This downfield shift is characteristic of aldehyde protons.[5]
-
Indole N-H Proton: A broad singlet is anticipated at δ 12.3-12.5 ppm, typical for the acidic proton on the indole nitrogen.[5]
-
C2-H Proton: A singlet or a narrow doublet (due to long-range coupling) is expected around δ 8.3-8.5 ppm.
-
Aromatic Protons (C4-H and C7-H): The two remaining protons on the benzene ring will appear as singlets in the aromatic region (δ 7.5-8.0 ppm). The C4-H proton is deshielded by the adjacent bromine atom, while the C7-H is influenced by the adjacent chlorine atom. Based on data for 6-chloro-1H-indole-3-carbaldehyde, the C7-H appears around δ 7.39 ppm, and for 5-bromo-1H-indole-3-carbaldehyde, the C4-H appears around δ 8.39 ppm.[5] For the title compound, two distinct singlets are expected, with the C4-H likely appearing more downfield than the C7-H.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-CHO): Expected in the highly deshielded region of δ 185-188 ppm.
-
Aromatic Carbons: The spectrum will show several signals in the δ 110-140 ppm range. The carbons directly attached to the halogens (C5-Br and C6-Cl) will show characteristic shifts; the "heavy atom effect" of bromine can sometimes cause an upfield shift for C5 compared to what might be expected from electronegativity alone.[6]
-
C3 Carbon: The carbon to which the aldehyde is attached is expected around δ 117-120 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.[7]
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a cluster of peaks for the molecular ion at m/z 257, 259, and 261.
-
Synthesis and Experimental Protocol
The most direct and widely employed method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction . This reaction is efficient, uses readily available reagents, and is well-documented for a vast range of indole substrates.
The Vilsmeier-Haack Formylation: Mechanism and Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The indole, being an electron-rich heterocycle, acts as a nucleophile. The C3 position is the most nucleophilic site and attacks the Vilsmeier reagent. This is driven by the ability of the nitrogen atom to stabilize the resulting positive charge. Subsequent hydrolysis of the intermediate iminium salt during aqueous workup yields the final aldehyde product.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous halogenated indole-3-carbaldehydes.[5]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the reagent.
-
Reaction with Indole: Dissolve the starting material, 5-bromo-6-chloro-1H-indole (1 equivalent), in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 80-90 °C) may be required for several hours.[5]
-
Workup and Isolation: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the mixture is basic (pH > 8). This step hydrolyzes the iminium intermediate and neutralizes the acidic medium.
-
Product Precipitation: A solid precipitate of the crude product should form upon basification. Stir the resulting slurry for 30-60 minutes.
-
Filtration and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chemical Reactivity and Synthetic Utility
This compound is a valuable synthetic intermediate due to the distinct reactivity of its three key functional regions: the aldehyde, the indole N-H, and the C5-bromo position.
-
Aldehyde Group: Serves as a versatile electrophilic center for C-C bond formation (e.g., Wittig, Grignard, Knoevenagel reactions), oxidation to the corresponding carboxylic acid, reduction to the alcohol, or conversion into imines for reductive amination.
-
Indole N-H: The acidic proton can be removed by a base, allowing for N-alkylation or N-acylation to introduce substituents that can modulate biological activity or physicochemical properties.[8]
-
C5-Bromo Position: This site is primed for modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating molecular diversity.[8] The greater polarizability and reactivity of the C-Br bond compared to the C-Cl bond typically allow for selective coupling at the C5 position.
Caption: Key reactive sites and derivatization pathways.
Applications in Research and Drug Development
The indole scaffold is a well-established "privileged structure" in medicinal chemistry.[9] Halogenation, particularly at the C5 and C6 positions, is a common strategy to enhance biological activity by modifying lipophilicity, metabolic stability, and binding interactions.[6][10]
-
Anticancer Agents: Many indole derivatives function as inhibitors of key signaling proteins involved in cancer, such as tyrosine kinases (e.g., EGFR), BRAF, and tubulin.[9][10][11] The 5-bromo and 5-chloro substitutions can be crucial for potency and selectivity. For example, 5-chloro-indole derivatives have been developed as potent inhibitors of the EGFR/BRAF pathways.[11]
-
Antimicrobial and Antiviral Agents: The 5-bromoindole core is found in compounds with significant antibacterial and antiviral activity.[1][10] This scaffold can be elaborated into molecules that interfere with viral replication cycles or bacterial cell wall synthesis.
-
Neuroprotective Agents: Indole derivatives have also been explored for their potential in treating neurodegenerative diseases, partly through the activation of protective cellular pathways.[10]
This compound serves as a critical starting point for synthesizing libraries of novel compounds to be screened for these and other therapeutic activities. Its trifunctional nature allows for the systematic exploration of chemical space around the indole core, facilitating structure-activity relationship (SAR) studies.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is not available, related compounds are classified as irritants to the skin, eyes, and respiratory system. Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 4. 5-Bromoindole-3-carboxaldehyde CAS#: 877-03-2 [m.chemicalbook.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of 5-bromo-6-chloro-1H-indole-3-carbaldehyde: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 5-bromo-6-chloro-1H-indole-3-carbaldehyde. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of newly synthesized molecules is paramount. Halogenated indoles, in particular, represent a class of compounds with significant therapeutic potential, necessitating a deep understanding of their structural characteristics.
While, to date, a complete set of experimental spectroscopic data for this compound has not been published in peer-reviewed literature, this document constructs a predictive spectroscopic profile based on established principles and data from closely related analogues. By leveraging empirical data from similar structures, we offer researchers, scientists, and drug development professionals a robust predictive framework for the characterization of this molecule. This guide details the expected outcomes for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing not only predicted data but also the underlying scientific rationale and standardized protocols for data acquisition. This approach is designed to be a self-validating system, enabling researchers to anticipate, interpret, and validate their own experimental findings.
Molecular Structure and Rationale for Spectroscopic Prediction
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a di-halogenated indole derivative, featuring a bromine atom at the C5 position and a chlorine atom at the C6 position of the indole ring, with a carbaldehyde group at the C3 position. The presence of these functional groups and their specific substitution pattern will govern the molecule's spectroscopic signature.
Our predictive analysis is grounded in the well-documented spectroscopic data of various substituted indoles. By examining the chemical shifts and coupling constants of protons and carbons in molecules such as 5-bromo-1-methyl-1H-indole-3-carbaldehyde, 6-chloro-1-methyl-1H-indole-3-carbaldehyde, and 6-chloro-5-iodo-1H-indole-3-carbaldehyde, we can extrapolate the expected spectral features of the target compound. The electron-withdrawing nature of the halogens and the aldehyde group, along with their influence on the aromatic system, are key considerations in these predictions.
Figure 1. Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in Table 1. These values are estimated based on the additive effects of the substituents on the indole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~12.5 | br s | - |
| H-2 | ~8.4 | s | - |
| H-4 | ~8.2 | s | - |
| H-7 | ~7.8 | s | - |
| H-aldehyde | ~10.0 | s | - |
Table 1. Predicted ¹H NMR data for this compound in DMSO-d₆.
Rationale for Predicted ¹H NMR Spectrum
-
Indole NH (H-1): The proton on the nitrogen is expected to be significantly deshielded due to the aromatic nature of the indole ring and the electron-withdrawing effect of the adjacent benzene ring. Its chemical shift is predicted to be around 12.5 ppm as a broad singlet, a characteristic feature of indole NH protons.
-
Indole C2-H (H-2): This proton is adjacent to the nitrogen atom and is part of the pyrrole ring. It typically appears as a singlet in the aromatic region. The presence of the aldehyde group at C3 will influence its chemical shift, and it is predicted to be around 8.4 ppm.
-
Indole C4-H and C7-H: The protons on the benzene ring portion of the indole nucleus are expected to appear as singlets due to the substitution pattern. The H-4 proton is deshielded by the adjacent bromine atom and the ring current, and its chemical shift is predicted to be around 8.2 ppm. The H-7 proton is deshielded by the adjacent chlorine atom and is predicted to be around 7.8 ppm.
-
Aldehyde CHO: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet at approximately 10.0 ppm.
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe the exchangeable NH proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference the residual DMSO peak to 2.50 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~120 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~118 |
| C-6 | ~130 |
| C-7 | ~115 |
| C-7a | ~135 |
| C=O | ~185 |
Table 2. Predicted ¹³C NMR data for this compound in DMSO-d₆.
Rationale for Predicted ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are influenced by the hybridization, the electronic effects of the substituents, and the aromatic ring current. The predicted values are based on the analysis of similar halogenated indole-3-carbaldehydes. The aldehyde carbon is expected to be the most deshielded, appearing around 185 ppm. The carbons directly attached to the halogens (C-5 and C-6) will also show characteristic shifts.
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Use a proton-decoupled sequence to obtain a spectrum with singlets for all carbon atoms.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the DMSO-d₆ peak to 39.52 ppm.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 257/259/261 | High (Isotopic pattern for Br and Cl) |
| [M-H]⁺ | 256/258/260 | Moderate |
| [M-CO]⁺ | 229/231/233 | Moderate |
| [M-Br]⁺ | 178/180 | Low |
| [M-Cl]⁺ | 222/224 | Low |
Table 3. Predicted mass spectrometry data (Electron Ionization - EI) for this compound.
Rationale for Predicted Mass Spectrum
The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion and its fragments. Common fragmentation pathways for indole-3-carbaldehydes include the loss of a hydrogen radical and the loss of carbon monoxide.
Figure 2. Predicted major fragmentation pathways for this compound.
Standard Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern, as well as the major fragment ions.
Infrared (IR) Spectroscopy
Predicted Infrared Spectroscopy Data
IR spectroscopy will identify the characteristic functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300-3400 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (aldehyde) | 1670-1690 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-N stretch | 1200-1300 | Medium |
| C-Br stretch | 500-600 | Medium |
| C-Cl stretch | 600-800 | Medium |
Table 4. Predicted IR absorption frequencies for this compound.
Rationale for Predicted IR Spectrum
The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the aldehyde. The N-H stretching vibration of the indole ring will also be a prominent feature. The aromatic C=C stretching vibrations and the C-H stretching vibrations will appear in their characteristic regions. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region.
Standard Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By systematically examining the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, we offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The provided standard operating procedures for data acquisition further enhance the utility of this guide, promoting a rigorous and validated approach to structural elucidation. As experimental data for this compound becomes available, this predictive framework will serve as a crucial tool for comparison and validation, thereby accelerating the pace of research and development in the field.
An In-Depth Technical Guide to 5-Bromo-6-chloro-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Applications
Abstract: 5-Bromo-6-chloro-1H-indole-3-carbaldehyde is a key heterocyclic building block, pivotal in the synthesis of complex molecules for pharmaceutical and materials science research. Its di-halogenated indole framework, combined with a reactive formyl group at the C3 position, offers a versatile scaffold for constructing diverse molecular architectures. This guide provides a comprehensive technical overview, including its definitive identification, physicochemical properties, a detailed, field-proven synthesis protocol via the Vilsmeier-Haack reaction with mechanistic insights, thorough spectroscopic characterization, and a discussion of its strategic applications in drug discovery.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of reproducible scientific research. This compound is a distinct chemical entity with the specific identifiers and properties outlined below.
Key Identifiers
The fundamental identifiers for this compound are summarized for clarity and accurate record-keeping.
| Identifier | Value | Source |
| CAS Number | 1467059-87-5 | [1] |
| Molecular Formula | C₉H₅BrClNO | [1] |
| Molecular Weight | 258.50 g/mol | [1] |
| IUPAC Name | This compound |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The data presented here are based on predictions and data from analogous compounds.
| Property | Value | Source |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | [2][3][4] |
| Melting Point | Not experimentally determined; likely >200 °C | [4] |
| Boiling Point (Predicted) | 432.8 ± 40.0 °C | [1] |
| Density (Predicted) | 1.824 ± 0.06 g/cm³ | [1] |
| Solubility | Expected to be soluble in DMF, DMSO, and chlorinated solvents; poorly soluble in water. | [5] |
Synthesis via Vilsmeier-Haack Formylation
The most reliable and widely adopted method for introducing a formyl group at the electron-rich C3 position of an indole nucleus is the Vilsmeier-Haack reaction.[6][7][8][9][10] This electrophilic aromatic substitution is efficient for halogenated indoles and proceeds under relatively mild conditions. The starting material for this synthesis is 5-bromo-6-chloro-1H-indole.
Causality Behind the Vilsmeier-Haack Approach
The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus most susceptible to electrophilic attack. The Vilsmeier-Haack reaction is ideal because it generates a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), which is reactive enough to formylate the indole but not so harsh as to cause degradation.[8] The choice of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical; DMF serves as both the solvent and the source of the formyl group, while POCl₃ activates DMF to form the electrophilic species.[6][7][10]
Reaction Mechanism
The reaction proceeds in two main stages: formation of the Vilsmeier reagent followed by electrophilic substitution on the indole ring.
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement yields the electrophilic chloroiminium cation, known as the Vilsmeier reagent.[10]
-
Electrophilic Attack: The C3 position of 5-bromo-6-chloro-1H-indole attacks the carbon of the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting intermediate is deprotonated to restore the aromaticity of the indole ring. Aqueous workup then hydrolyzes the iminium salt to yield the final aldehyde product.[7][9]
Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromo-6-chloro-1H-indole.
Step-by-Step Experimental Protocol
This protocol is a self-validating system adapted from established procedures for formylating similar heterocyclic substrates.[6][11]
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-bromo-6-chloro-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral features can be reliably predicted based on data from closely related analogues such as 5-bromoindole-3-carbaldehyde and 6-chloro-1-methyl-1H-indole-3-carbaldehyde.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the aldehyde group.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Indole N-H | ~12.3 | broad singlet | N1-H |
| Aldehyde CH O | ~9.9 | singlet | C3-CHO |
| Aromatic H | ~8.4 | singlet | C2-H |
| Aromatic H | ~8.1 | singlet | C4-H |
| Aromatic H | ~7.8 | singlet | C7-H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aldehyde C HO | ~185.0 | C3-CHO |
| Aromatic C | ~139.0 | C7a |
| Aromatic C | ~137.5 | C2 |
| Aromatic C | ~128.0 | C6 |
| Aromatic C | ~126.0 | C4 |
| Aromatic C | ~125.0 | C3a |
| Aromatic C | ~117.0 | C5 |
| Aromatic C | ~116.5 | C3 |
| Aromatic C | ~115.0 | C7 |
Note: NMR data is predicted based on values for similar halogenated indole-3-carbaldehydes reported in DMSO-d₆.[12][13][15]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
FT-IR: Key vibrational frequencies are expected to appear around 3200-3300 cm⁻¹ (N-H stretch), 1650-1670 cm⁻¹ (C=O stretch of the aldehyde), and 1500-1600 cm⁻¹ (C=C aromatic stretches).[16]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would appear at m/z 257 and 259 (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes).
Reactivity and Applications in Drug Development
This compound is not an end-product but a strategic intermediate.[5][11][17] Its value lies in the orthogonal reactivity of its functional groups.
-
Aldehyde Group: The formyl group is a versatile handle for reactions like reductive amination, Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases, allowing for the extension of the molecule and the introduction of diverse functionalities.[17][18]
-
Halogenated Benzene Ring: The bromine and chlorine atoms provide sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the introduction of aryl, alkyl, or alkynyl groups, creating complex molecular scaffolds. The differential reactivity of bromine versus chlorine can potentially allow for selective, sequential couplings.
-
Indole N-H: The nitrogen can be alkylated, arylated, or acylated to further modify the molecule's properties.[16]
This trifecta of reactivity makes the compound an excellent starting point for synthesizing libraries of compounds for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors, antivirals, and anticancer agents.[17]
Caption: Synthetic utility of the title compound as a precursor for bioactive molecules.
Conclusion
This compound (CAS: 1467059-87-5) is a high-value synthetic intermediate whose utility is derived from its unique combination of functional groups. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry. The presence of a formyl group and two distinct halogen atoms on the indole core provides chemists with multiple, controllable reaction sites for building molecular complexity. This technical guide serves as a foundational resource for researchers aiming to leverage this potent building block in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]
- 4. 5-Bromoindole-3-carboxaldehyde 98 877-03-2 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. syncsci.com [syncsci.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-bromo-6-chloro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 6, 2026
Abstract
This technical guide provides a comprehensive overview of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, including its molecular weight, and outlines a robust synthetic pathway. Furthermore, it explores the compound's spectroscopic characteristics, potential applications as a versatile building block for bioactive molecules, and essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Halogenation of the indole nucleus is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced potency and improved metabolic stability. The introduction of bromine and chlorine atoms at the 5- and 6-positions of the indole ring, coupled with the reactive carbaldehyde group at the 3-position, makes this compound a highly valuable and versatile intermediate for the synthesis of complex heterocyclic systems.
Indole-3-carboxaldehyde and its derivatives are key precursors in the synthesis of a wide range of biologically active compounds, including those with potential antiamoebic, antifungal, and DNA-cleaving properties.[1] The strategic placement of a bromine and a chlorine atom on the benzene portion of the indole ring can significantly influence the electron distribution and, consequently, the reactivity and biological interactions of the resulting derivatives.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClNO | --INVALID-LINK-- |
| Molecular Weight | 258.5 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 432.8 ± 40.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.824 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 13.00 ± 0.30 | --INVALID-LINK-- |
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation of 5-bromo-6-chloro-1H-indole (Representative)
Disclaimer: This is a representative protocol based on analogous syntheses and should be optimized for the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.
-
Reaction with Indole Substrate: Dissolve 5-bromo-6-chloro-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature typically ranging from 60-90 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Isolation and Purification: The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral features can be inferred from data available for closely related analogs.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically around δ 10.0 ppm. The proton at the 2-position of the indole ring will also be a singlet, usually in the range of δ 8.0-8.5 ppm. The remaining aromatic protons on the benzene ring will appear as singlets or doublets, with their chemical shifts influenced by the bromo and chloro substituents. The N-H proton of the indole ring will be observed as a broad singlet at a downfield region, often above δ 11.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group in the range of δ 180-190 ppm. The remaining carbon signals will correspond to the indole ring, with the positions of the signals being influenced by the halogen substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. Another key feature will be the N-H stretching vibration of the indole ring, which is expected as a broad band around 3200-3400 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (258.5 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, which can be used to confirm the presence and number of these halogen atoms.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.
-
Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form a wide array of heterocyclic systems such as hydrazones, oximes, and pyrazoles.
-
Oxidation: To the corresponding carboxylic acid, which can then be used in amide coupling reactions.
The presence of the bromo and chloro substituents provides opportunities for further functionalization through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse molecular fragments.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a strategically important synthetic intermediate for the development of novel indole-based compounds in the field of drug discovery. Its unique substitution pattern and the presence of a versatile aldehyde group offer a multitude of possibilities for the creation of diverse molecular architectures. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to leverage this compound in their scientific endeavors. Further exploration of the biological activities of derivatives of this scaffold is a promising avenue for future research.
References
Structure elucidation of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of this compound, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic applications. Moving beyond a mere listing of data, this document details the causality behind the analytical strategy, integrating rational synthesis with an orthogonal array of spectroscopic techniques. We present detailed, field-proven protocols for synthesis via the Vilsmeier-Haack reaction, followed by a systematic analysis using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, HSQC, HMBC). The interpretation of spectral data is explained from first principles, demonstrating how each piece of evidence corroborates the others to build an unassailable structural assignment. This guide is designed to serve as a practical reference for researchers engaged in the characterization of complex heterocyclic compounds.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and receptor binding affinity. The specific compound, this compound, serves as a valuable synthetic intermediate for constructing more complex, biologically active molecules. Its aldehyde functionality at the C-3 position is a versatile handle for a wide range of chemical transformations. Given the critical importance of unambiguous structural confirmation in drug development, a rigorous and systematic elucidation is not merely procedural but foundational to any subsequent research. This guide provides that rigorous framework.
Rational Synthetic Approach & Protocol
The most effective and widely adopted method for introducing a formyl group at the electron-rich C-3 position of an indole is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to act as a mild electrophile.[3] The choice of this methodology is causal: the indole's pyrrole ring is highly activated towards electrophilic substitution, and the Vilsmeier-Haack conditions are well-suited for achieving high regioselectivity at C-3 without requiring harsh conditions that could degrade the indole core.
The synthesis begins with the commercially available 5-bromo-6-chloro-1H-indole precursor.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
-
System Validation: This protocol's trustworthiness is established by its reliance on a well-documented and robust named reaction, with clear steps for reaction monitoring and product purification that ensure reproducibility.
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).
-
Reaction Execution: Dissolve 5-bromo-6-chloro-1H-indole (1 eq.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v), visualizing under UV light. The disappearance of the starting indole spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice. Basify the aqueous solution by the slow addition of 2M sodium hydroxide (NaOH) solution until pH > 9, while maintaining a low temperature with an ice bath. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the product under vacuum.
Spectroscopic Analysis & Structure Verification
The elucidation of the final structure rests on a triad of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. Our workflow begins with establishing the molecular formula and identifying key functional groups, then proceeds to the definitive mapping of the atomic framework.
Caption: A logical workflow for the structure elucidation process.
Mass Spectrometry (MS)
Expertise: High-resolution mass spectrometry (HRMS) is the first and most crucial step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. For halogenated compounds, the low-resolution mass spectrum is equally telling due to the characteristic isotopic patterns of bromine and chlorine.
Trustworthiness: The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a unique isotopic cluster for the molecular ion [M]⁺. The expected pattern is a trio of peaks at M, M+2, and M+4, with relative intensities that are mathematically predictable. Observing this specific pattern is a powerful validation of the presence of one Br and one Cl atom.
| Ion Cluster | Expected m/z | Isotopic Composition | Calculated Relative Abundance |
| [M]⁺ | 259 | C₉H₅⁷⁹Br³⁵ClNO | 75.8% |
| [M+2]⁺ | 261 | C₉H₅⁸¹Br³⁵ClNO / C₉H₅⁷⁹Br³⁷ClNO | 100% |
| [M+4]⁺ | 263 | C₉H₅⁸¹Br³⁷ClNO | 24.2% |
| Table 1. Predicted isotopic distribution pattern for the molecular ion of C₉H₅BrClNO. |
Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard. Set the instrument to positive ion mode.
-
Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5 µL/min). Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺). Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₉H₆BrClNO⁺. Analyze the isotopic cluster of the molecular ion to confirm the presence of one bromine and one chlorine atom.
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."
Trustworthiness: The spectrum is self-validating through the simultaneous presence of all expected key absorptions and the absence of peaks that would indicate impurities (e.g., a broad -OH peak from residual solvent). For our target molecule, we anticipate three key signals.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |
| Indole N-H | N-H Stretch | 3200-3400 (sharp) | Characteristic of the secondary amine in the indole ring. |
| Aldehyde C=O | C=O Stretch | 1650-1680 | Conjugation with the indole ring lowers the frequency from a typical aldehyde (~1725 cm⁻¹). |
| Aromatic Ring | C=C Stretch | 1550-1600 | Multiple bands confirming the aromatic core. |
| Table 2. Key expected IR absorption bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. The combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete and unambiguous assignment of every proton and carbon in the molecule.
Causality: The chemical shift of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like Br, Cl, and the CHO group) deshield nearby protons, shifting their signals downfield. The substitution pattern (5-bromo, 6-chloro) leaves three aromatic protons at positions 2, 4, and 7, and an aldehyde proton. The proton at C-2 is characteristically downfield in 3-substituted indoles. Crucially, with substituents at C-5 and C-6, the remaining aromatic protons at C-4 and C-7 lack adjacent proton neighbors, meaning they will appear as singlets, a key diagnostic feature.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| N-H | > 12.0 | broad singlet | Highly deshielded, solvent-dependent indole amine proton.[4] |
| CHO | ~9.9 | singlet | Characteristic aldehyde proton, deshielded by the carbonyl group.[4][5] |
| H-2 | ~8.3 | singlet | Deshielded by the adjacent nitrogen and the C-3 aldehyde group. |
| H-4 | ~8.1 | singlet | Deshielded by the anisotropic effect of the fused pyrrole ring and the adjacent C-5 bromine. No ortho or meta coupling partners. |
| H-7 | ~7.8 | singlet | Deshielded by the adjacent C-6 chlorine. No ortho or meta coupling partners. |
| Table 3. Predicted ¹H NMR assignments (in DMSO-d₆, 400 MHz). |
Causality: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their bonding and electronic environment. The aldehyde carbonyl carbon is the most downfield signal. Carbons directly attached to the electronegative halogens (C-5 and C-6) are also significantly affected.
| Carbon Assignment | Predicted δ (ppm) | Rationale | | :--- | :--- | :--- | :--- | | C=O | ~185 | Typical chemical shift for a conjugated aldehyde carbonyl carbon.[5] | | C-3a | ~138 | Quaternary carbon at the ring junction. | | C-2 | ~137 | Deshielded by adjacent nitrogen and C-3 substituent. | | C-7a | ~130 | Quaternary carbon at the ring junction. | | C-4 | ~126 | Aromatic CH carbon. | | C-6 | ~125 | Carbon bearing the chlorine atom. | | C-7 | ~115 | Aromatic CH carbon. | | C-5 | ~114 | Carbon bearing the bromine atom. | | C-3 | ~118 | Carbon attached to the aldehyde group. | Table 4. Predicted ¹³C NMR assignments (in DMSO-d₆, 101 MHz).
Expertise: While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof by establishing through-bond correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It validates the assignments made in the 1D spectra by pairing the signals from Tables 3 and 4 (e.g., the proton at ~8.3 ppm correlates to the carbon at ~137 ppm, confirming the H-2/C-2 assignment).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is critical for identifying the placement of substituents and connecting different parts of the molecule.
Key Expected HMBC Correlations:
-
Aldehyde CHO proton (~9.9 ppm) → C-3 (~118 ppm) and C-3a (~138 ppm): Unambiguously locks the aldehyde group to the C-3 position.
-
H-2 (~8.3 ppm) → C-3, C-3a, and C-7a: Confirms the position of H-2 on the pyrrole ring.
-
H-4 (~8.1 ppm) → C-5, C-6, and C-7a: Confirms the position of H-4 and its proximity to the halogen-bearing carbons.
-
H-7 (~7.8 ppm) → C-5, C-6, and C-7a: Confirms the position of H-7.
Conclusion
The structural elucidation of this compound is achieved through a systematic and logical workflow that integrates rational synthesis with a powerful suite of orthogonal spectroscopic techniques. The Vilsmeier-Haack reaction provides an efficient synthetic route to the target compound. High-resolution mass spectrometry confirms the elemental formula (C₉H₅BrClNO) through its exact mass and a characteristic M, M+2, M+4 isotopic pattern. Infrared spectroscopy verifies the presence of key N-H and C=O functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides unambiguous proof of the connectivity and substitution pattern. The appearance of H-4 and H-7 as singlets in the ¹H NMR spectrum is a definitive marker for the 5,6-disubstitution pattern, and HMBC correlations conclusively link the entire molecular framework. This multi-faceted approach provides an unassailable confirmation of the structure, establishing a solid foundation for its use in further research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
A Technical Guide to the Predicted Biological Activity and Investigative Framework for 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] While the parent compound, indole-3-carbaldehyde (I3A), and its many derivatives have been extensively studied, the specific di-halogenated derivative, 5-bromo-6-chloro-1H-indole-3-carbaldehyde, remains a novel entity with no publicly available biological data. This technical guide serves as a predictive analysis and a comprehensive roadmap for its investigation. By dissecting its structural components—the indole core, the C3-aldehyde reactive group, and the unique C5/C6 halogenation pattern—we extrapolate its potential therapeutic activities based on robust structure-activity relationship (SAR) data from analogous compounds. This whitepaper outlines predicted anticancer, antimicrobial, and anti-inflammatory properties and provides a detailed, tiered experimental framework for validating these hypotheses, from chemical synthesis and in vitro screening to mechanism of action studies. It is intended to guide researchers and drug development professionals in unlocking the therapeutic potential of this promising, unexplored molecule.
The Indole Scaffold: A Foundation of Therapeutic Excellence
The indole ring system is a ubiquitous motif in both natural and synthetic molecules, forming the structural basis for essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in drug discovery.[2][3] The simple derivative, 1H-indole-3-carbaldehyde (I3A), is not only a naturally occurring compound but also a highly versatile precursor for the synthesis of more complex, biologically potent molecules.[4][5] The aldehyde functional group at the C3 position is a key handle for chemical modification, allowing for the creation of diverse libraries of compounds, such as Schiff bases and hydrazones, which often exhibit enhanced biological profiles.[6][7]
Molecular Profile of this compound
The therapeutic potential of the title compound can be inferred from an analysis of its distinct structural features.
-
The Indole Nucleus: This electron-rich aromatic system is capable of forming hydrogen bonds (via the N-H group), π-π stacking, and hydrophobic interactions, enabling it to fit into diverse biological receptors and enzyme active sites.
-
The C3-Carbaldehyde Group: This group acts as a potent hydrogen bond acceptor and a reactive site for synthetic elaboration. Its conjugation with the indole ring influences the electronic properties of the entire molecule.
-
C5-Bromo & C6-Chloro Substituents: Halogenation is a cornerstone of modern medicinal chemistry, used to modulate a compound's physicochemical properties. The introduction of bromine and chlorine atoms significantly increases lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, halogens are strong electron-withdrawing groups that can alter the electronic distribution of the indole ring, potentially strengthening binding interactions with target proteins. Notably, bromination at the C5 position of the indole ring has been specifically linked to increased biological activity in several studies.[8]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅BrClNO | N/A |
| Molecular Weight | 258.50 g/mol | N/A |
| CAS Number | Not available | N/A |
| Parent Core (Indole-3-carboxaldehyde) | CAS: 487-89-8 | [9] |
| Related Precursor (5-Bromoindole-3-carboxaldehyde) | CAS: 877-03-2 | [10][11] |
| Related Precursor (6-Chloro-1H-indole-3-carbaldehyde) | See Ref.[12] |[12] |
Predicted Biological Activities: A Structure-Activity Relationship (SAR) Analysis
Based on extensive literature for structurally related compounds, we predict that this compound will exhibit significant activity in three primary therapeutic areas.
Anticancer Potential
Rationale: The indole scaffold is a hallmark of anticancer agents, capable of modulating pathways involved in cell proliferation, apoptosis, and metastasis.[13][14] Halogenated indole derivatives, in particular, have demonstrated potent cytotoxicity against a range of human cancer cell lines.[15][16] The presence of a bromine atom at the C5 position is especially noteworthy, as this specific modification has been shown to enhance antiproliferative effects.[8]
Potential Mechanisms of Action: Based on analogous compounds, the anticancer activity could be mediated through several mechanisms:
-
Induction of Apoptosis: The compound may disrupt the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, leading to the activation of the caspase cascade and programmed cell death.[14]
-
Kinase Inhibition: Many indole derivatives function as inhibitors of protein kinases that are critical for cancer cell signaling and survival.
-
Tubulin Polymerization Inhibition: The indole nucleus can bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]
Caption: Predicted apoptotic pathway initiated by the target compound.
Antimicrobial Activity
Rationale: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have a proven track record of broad-spectrum activity against bacteria and fungi.[1][15][17] Hydrazone derivatives of halogenated indoles, for instance, have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][18] The increased lipophilicity conferred by the two halogen atoms in our target compound may enhance its ability to penetrate microbial cell walls and disrupt membrane integrity.
Potential Mechanisms of Action:
-
Membrane Disruption: The compound may intercalate into the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and cell death.[1]
-
Biofilm Inhibition: Many indole compounds interfere with the quorum-sensing pathways that regulate biofilm formation, a key virulence factor in chronic infections.[1]
-
Enzyme Inhibition: The molecule could inhibit essential microbial enzymes involved in processes like DNA replication or cell wall synthesis.
Anti-inflammatory Effects
Rationale: The indole core is famously present in indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).[1] More recently, the parent molecule, I3A, was shown to be a gut microbiota-derived metabolite that alleviates intestinal inflammation by inhibiting reactive oxygen species (ROS) production and suppressing the activation of the NLRP3 inflammasome.[19][20] This provides a strong rationale to investigate the anti-inflammatory potential of its halogenated derivatives.
Potential Mechanisms of Action:
-
NLRP3 Inflammasome Inhibition: The compound could act similarly to I3A, reducing the production of inflammatory cytokines like IL-1β by inhibiting the assembly and activation of the NLRP3 inflammasome.[20]
-
COX/LOX Inhibition: The molecule may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1]
-
NF-κB Pathway Modulation: It could suppress the activation of the master inflammatory transcription factor, NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[1]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. 487-89-8|Indole-3-carboxaldehyde|BLD Pharm [bldpharm.com]
- 10. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 5-Bromoindole-3-carboxaldehyde | 877-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-6-chloro-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Importance of Halogenated Indoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1] The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the indole ring can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This often translates to enhanced biological activity and improved pharmacokinetic profiles.[2] 5-Bromo-6-chloro-1H-indole-3-carbaldehyde is a synthetically valuable intermediate that combines the structural features of a halogenated indole with a reactive carbaldehyde group at the C-3 position. This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a crucial building block for the synthesis of diverse and complex molecular architectures.[3][4] This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the synthesis of the 5-bromo-6-chloro-1H-indole precursor, followed by a regioselective formylation at the C-3 position via the Vilsmeier-Haack reaction.
Part 1: Synthesis of the 5-Bromo-6-chloro-1H-indole Intermediate
The initial step involves the synthesis of the core indole structure. A plausible and documented method for preparing this intermediate is outlined below.[5]
Experimental Protocol: Synthesis of 5-Bromo-6-chloro-1H-indole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Reaction: Cool the solution to -40 °C in a dry ice/acetone bath. Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise via the dropping funnel, maintaining the internal temperature below -35 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -40 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-chloro-1H-indole.
Causality Behind Experimental Choices:
-
The use of anhydrous THF is critical as Grignard reagents are highly reactive with water.
-
The low reaction temperature (-40 °C) is necessary to control the exothermicity of the Grignard reaction and to prevent unwanted side reactions.
-
Quenching with saturated aqueous NH₄Cl provides a mild acidic workup to protonate the intermediate and prevent the formation of magnesium hydroxides that can complicate extraction.
Part 2: Vilsmeier-Haack Formylation of 5-Bromo-6-chloro-1H-indole
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like indoles, with a strong preference for the C-3 position.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]
Experimental Protocol: Synthesis of this compound
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (10 volumes relative to the indole). Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Indole: Dissolve 5-bromo-6-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is neutral or slightly basic.[5] This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation and Purification: The product often precipitates as a solid upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If an oil is obtained, extract the aqueous mixture with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be further purified by recrystallization or column chromatography.
Self-Validating System and Mechanistic Insight:
The Vilsmeier-Haack reaction is a self-validating system in that the formation of the electrophilic Vilsmeier reagent is a prerequisite for the reaction to proceed. The subsequent electrophilic attack on the electron-rich indole nucleus at the C-3 position is a well-established and predictable transformation.
Caption: Vilsmeier-Haack reaction workflow.
Physicochemical and Spectroscopic Data
While experimentally determined data for this compound is not widely published, predicted values and data from analogous compounds can provide valuable insights.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₅BrClNO | [8] |
| Molecular Weight | 258.50 g/mol | [8] |
| Boiling Point | 432.8 ± 40.0 °C | [8] |
| Density | 1.824 ± 0.06 g/cm³ | [8] |
| pKa | 13.0 ± 0.3 | [8] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons. The aldehyde proton will appear as a singlet at approximately 9.9-10.1 ppm. The indole NH proton will be a broad singlet at a downfield chemical shift (around 12.0-12.5 ppm in DMSO-d₆). The aromatic protons will appear as singlets or doublets in the aromatic region, with their coupling constants and chemical shifts influenced by the halogen substituents.
-
¹³C NMR: The carbon NMR will show a distinctive signal for the aldehyde carbonyl carbon at around 185 ppm. The signals for the carbon atoms of the indole ring will be in the aromatic region, with the carbons bearing halogens showing characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde at approximately 1650-1680 cm⁻¹. The N-H stretching vibration of the indole will appear as a broad band around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one bromine and one chlorine atom, with the molecular ion peaks (M⁺ and M+2⁺) being prominent.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[9]
Rationale for its Use in Kinase Inhibitor Synthesis:
-
Privileged Scaffold: The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to bind to a variety of biological targets, including protein kinases.
-
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.
-
Vector for Derivatization: The C-3 carbaldehyde group is a versatile functional group that can be readily converted into a wide range of other functionalities, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Caption: Targeted signaling pathway for potential kinase inhibitors.
Potential Synthetic Transformations of the Aldehyde Group:
-
Reductive Amination: To introduce various amine side chains, which are crucial for interacting with the hinge region of many kinases.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular scaffold.
-
Condensation Reactions: With active methylene compounds to generate a variety of heterocyclic and carbocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides and esters.
The strategic placement of the bromo and chloro substituents on the indole ring provides medicinal chemists with opportunities to fine-tune the electronic and steric properties of the final compounds, potentially leading to the discovery of potent and selective inhibitors of various protein kinases implicated in diseases such as cancer and inflammatory disorders.
Conclusion
This compound is a highly valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its synthesis, achievable through a reliable two-step sequence involving the preparation of the corresponding indole followed by a Vilsmeier-Haack formylation, provides access to a versatile intermediate. The presence of two distinct halogen atoms and a reactive aldehyde functionality makes this compound an attractive starting material for the construction of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. Further exploration of the reactivity of this compound and the biological activity of its derivatives is warranted and holds significant promise for the development of new therapeutic agents.
References
- 1. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde, CasNo.1467059-87-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. 5-Bromoindole-3-carboxaldehyde 98 877-03-2 [sigmaaldrich.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 5-bromo-6-chloro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal and chemical research. Due to the absence of direct literature on this specific compound, this guide presents a scientifically grounded, proposed synthetic pathway, beginning with the synthesis of the precursor 5-bromo-6-chloro-1H-indole, followed by a detailed protocol for its formylation. The document elucidates the rationale behind the chosen synthetic strategies, discusses the compound's physicochemical properties, and explores its potential applications, particularly in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of halogen atoms onto the indole ring can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, di-halogenated indoles are being explored for a range of therapeutic applications, leveraging the unique electronic and steric effects of the halogen substituents.[3][4] this compound represents a promising, yet underexplored, building block in this class of compounds, offering a reactive aldehyde handle for further chemical elaboration.
Proposed Synthetic Pathway
Step 1: Synthesis of 5-bromo-6-chloro-1H-indole
The synthesis of the precursor, 5-bromo-6-chloro-1H-indole, has been reported and involves the reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide.[5] This reaction proceeds through a nucleophilic addition and subsequent cyclization to form the indole ring system.
Experimental Protocol: Synthesis of 5-bromo-6-chloro-1H-indole [5]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in 500 mL of anhydrous tetrahydrofuran (THF) in a suitable reaction vessel.
-
Cooling: Cool the solution to -40°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (728 mL of a 1 M solution in THF, 0.728 mol) dropwise to the cooled solution, maintaining the temperature at -40°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -40°C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 5-bromo-6-chloro-1H-indole.
Step 2: Formylation of 5-bromo-6-chloro-1H-indole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[6] This reagent selectively attacks the electron-rich C3 position of the indole nucleus.
Proposed Experimental Protocol: Synthesis of this compound
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-bromo-6-chloro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Product Isolation: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until basic (pH > 8). The product, this compound, should precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on its structure and the properties of similar halogenated indoles.
| Property | Predicted Value |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 274.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | > 200 °C |
| Solubility | Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in water. |
Potential Applications and Biological Significance
While the biological activity of this compound has not been specifically reported, its structural features suggest several potential applications:
-
Anticancer Drug Development: Many halogenated indole derivatives exhibit potent anticancer activity.[9] The presence of both bromine and chlorine could enhance cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: Halogenated natural products are known for their antibacterial and antifungal properties.[3] This compound could serve as a precursor for novel antimicrobial agents.
-
Enzyme Inhibition: The indole scaffold is a common feature in many enzyme inhibitors. The specific halogenation pattern of this molecule could lead to selective inhibition of key enzymes involved in disease pathways.
-
Chemical Probes and Materials Science: The reactive aldehyde group allows for the conjugation of this molecule to other functionalities, making it a candidate for the development of fluorescent probes or novel materials.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Conclusion
This compound is a molecule with considerable potential as a versatile intermediate in the synthesis of complex, biologically active compounds. While its discovery and history are not explicitly documented, this guide provides a robust, scientifically-backed proposed pathway for its synthesis. The detailed protocols and mechanistic insights offered herein are intended to empower researchers to explore the chemistry and potential applications of this and other di-halogenated indole derivatives, paving the way for future discoveries in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities | MDPI [mdpi.com]
5-bromo-6-chloro-1H-indole-3-carbaldehyde safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Introduction: this compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern offers opportunities for the synthesis of novel bioactive molecules. As with any specialized chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon data from structurally similar compounds to establish best practices.
Compound Identification and Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its chemical structure and data available for analogous compounds.
| Property | Predicted/Inferred Value | Source/Analogy |
| Chemical Formula | C₉H₅BrClNO | (Chemdad)[1] |
| Molecular Weight | 258.5 g/mol | (Chemdad)[1] |
| CAS Number | 1467059-87-5 | (Chemdad)[1] |
| Appearance | Likely a yellow or off-white to brown solid | Analogy with bromo-, chloro-, and fluoro-indole-3-carbaldehydes.[2] |
| Melting Point | Expected to be >200 °C | 5-bromoindole-3-carboxaldehyde: 204-207 °C; 6-bromoindole-3-carboxaldehyde: 202-203 °C.[2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from general solubility of indole derivatives.[3] |
| Boiling Point | 432.8±40.0 °C (Predicted) | (Chemdad)[1] |
Hazard Identification and GHS Classification
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][8]
Hazard Pictogram:
Hazard Statements:
Precautionary Statements:
-
Prevention: P261, P264, P271, P280[6]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[4][6]
-
Storage: P403+P233, P405[6]
-
Disposal: P501[2]
Safe Handling and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Adherence to the following protocols is critical to minimize risk.
Engineering Controls
Operations involving this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[9] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram outlines the required PPE for handling this compound.
References
- 1. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Solubility of 5-bromo-6-chloro-1H-indole-3-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a key intermediate in contemporary drug discovery. Recognizing the critical role of solubility in the preclinical and formulation stages of pharmaceutical development, this document offers a detailed exploration of the compound's predicted physicochemical properties and their influence on its behavior in various organic solvents.[1][2][3][4][5] A significant portion of this guide is dedicated to a rigorous, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable and reproducible data. This is supplemented by a discussion of the practical implications of its solubility profile for synthetic chemistry and early-stage drug development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[2][5] The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability, which is the extent and rate at which it enters the systemic circulation to elicit its therapeutic effect.[1][3] A compound with low solubility can lead to incomplete absorption, variable dosing, and ultimately, suboptimal therapeutic outcomes.[2][5] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvent systems are paramount from the earliest stages of drug discovery.
This compound is a halogenated indole derivative of significant interest. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The aldehyde functionality at the 3-position is a versatile synthetic handle, often introduced via the Vilsmeier-Haack reaction, allowing for the facile elaboration into a diverse array of more complex, biologically active molecules.[6][7][8][9][10] The bromo and chloro substituents on the indole ring can modulate the compound's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets.
This guide will delve into the anticipated solubility of this compound in a range of common organic solvents, providing researchers with the foundational knowledge and practical methodologies to accurately assess this critical parameter.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure:
Caption: Molecular structure of this compound.
Key Physicochemical Properties (Predicted):
| Property | Predicted Value | Influence on Solubility |
| Molecular Weight | 258.5 g/mol [11] | Higher molecular weight can decrease solubility. |
| Polarity | Polar | The indole nitrogen, the N-H bond, and the carbonyl group of the aldehyde introduce polarity, favoring solubility in polar solvents. The halogen atoms also contribute to the molecule's dipole moment. |
| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. | This enhances solubility in protic solvents like alcohols and to some extent, water. |
| Lipophilicity (LogP) | Moderately Lipophilic | The aromatic indole ring and the halogen substituents increase lipophilicity, favoring solubility in non-polar organic solvents. |
| Crystal Lattice Energy | Likely High | The planar structure and potential for intermolecular hydrogen bonding and dipole-dipole interactions can lead to a stable crystal lattice, which requires more energy to disrupt, thus potentially lowering solubility. |
Predicted Solubility in Common Organic Solvents:
Based on the physicochemical properties of the parent indole-3-carboxaldehyde and related halogenated indoles, the following solubility profile is anticipated.[12][13][14][15][16] It is crucial to note that these are predictions and must be confirmed experimentally.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are polar and can effectively solvate the polar regions of the molecule. DMSO and DMF are particularly good at disrupting crystal lattices. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the N-H and carbonyl groups, facilitating dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is sufficient to dissolve the compound, and they can interact favorably with the chlorinated and brominated regions of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | These solvents are less polar than the aforementioned classes and have limited ability to disrupt the crystal lattice. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The polarity of these solvents is low, making them poor solvents for this polar molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These non-polar solvents will not effectively solvate the polar functional groups of the molecule. |
| Aqueous | Water | Very Low / Insoluble | The significant lipophilic character imparted by the indole ring and the two halogen atoms will likely result in very poor water solubility. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Selected organic solvents (HPLC grade)
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A 24-48 hour equilibration time is generally recommended. This step is critical for obtaining reproducible results.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
-
Dilution:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Implications for Researchers and Drug Developers
A comprehensive understanding of the solubility of this compound has several practical implications:
-
Synthetic Chemistry: Knowledge of its solubility in various solvents is essential for optimizing reaction conditions, purification (e.g., crystallization), and product isolation.
-
In Vitro Biological Assays: For screening purposes, the compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted into an aqueous buffer.[15] Poor solubility can lead to precipitation in the assay medium, resulting in inaccurate and unreliable data.
-
Formulation Development: The solubility data will guide the selection of appropriate excipients and delivery systems (e.g., solid dispersions, lipid-based formulations) to enhance the bioavailability of any drug candidate derived from this intermediate.[2][4]
-
Preclinical Studies: Understanding the solubility is crucial for designing appropriate vehicle formulations for in vivo studies in animal models.
Conclusion
While specific experimental data for the solubility of this compound is not yet widely published, its physicochemical properties suggest a profile characterized by good solubility in polar aprotic solvents and limited solubility in non-polar and aqueous media. This guide provides a robust framework for predicting its solubility and a detailed experimental protocol for its accurate determination. By systematically characterizing the solubility of this and other key intermediates, researchers can de-risk their drug discovery programs, make more informed decisions, and ultimately, increase the likelihood of developing successful therapeutics.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility and its Importance.pptx [slideshare.net]
- 4. ucd.ie [ucd.ie]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemres.org [orgchemres.org]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chembk.com [chembk.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
Quantum chemical calculations for 5-bromo-6-chloro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Halogenation of this scaffold is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties, with bromine and chlorine substitutions known to significantly enhance therapeutic activities.[1][4] The addition of a carbaldehyde group at the C3 position provides a versatile synthetic handle for further molecular elaboration.[5][6] This guide provides a comprehensive technical framework for the quantum chemical analysis of this compound, a representative halogenated indole derivative. We will delve into the theoretical underpinnings of the chosen computational methods and provide a detailed, step-by-step protocol for researchers in drug discovery and computational chemistry. The focus is not merely on the procedural steps but on the scientific rationale—the why—behind each computational choice, enabling a deeper understanding of the molecule's electronic structure, reactivity, and potential for therapeutic application.
Strategic Foundation: Selecting the Right Computational Tools
The accuracy and relevance of any quantum chemical calculation are fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains a π-conjugated system, heteroatoms, and halogens, a careful selection is paramount to balance computational cost with chemical accuracy.
The Choice of Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for medium-sized organic molecules.[7] It offers a robust compromise between the high computational expense of post-Hartree-Fock methods (like Møller-Plesset perturbation theory) and the limited accuracy of semi-empirical methods.[8] DFT's efficacy lies in its calculation of electron density rather than the full many-electron wavefunction, making it well-suited for systems of this size.
Justification of the B3LYP Functional and 6-311++G(d,p) Basis Set
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. It has a long and successful track record for predicting the geometries and electronic properties of a wide range of organic compounds, including heterocyclic and halogenated systems.[9][10]
-
Basis Set - 6-311++G(d,p): The basis set is the set of mathematical functions used to construct the molecular orbitals. A detailed breakdown of our choice is as follows:
-
6-311G: This is a triple-zeta basis set, meaning each valence atomic orbital is represented by three basis functions. This provides the necessary flexibility to accurately model the electron distribution in the bonding regions.
-
++ (Diffuse Functions): The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for describing regions of space far from the nucleus, which is essential for modeling lone pairs, anions, and weak non-covalent interactions accurately.
-
(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes. Polarization functions are indispensable for describing the anisotropic nature of chemical bonds, particularly in cyclic systems and for electronegative atoms like chlorine, bromine, oxygen, and nitrogen, leading to more accurate molecular geometries and electronic properties.[8][9]
-
This combination of B3LYP/6-311++G(d,p) provides a high-level theoretical model that is well-validated for the analyses described herein. All calculations are to be performed using a suitable quantum chemistry software package, such as Gaussian 16.[10]
Computational Workflow: From Structure to Properties
The following section outlines the validated, step-by-step protocol for a comprehensive computational analysis. The workflow is designed to be self-validating, where the output of one step confirms the success of the previous one.
Protocol 2.1: Geometry Optimization and Vibrational Analysis
-
Structure Input: Construct the 3D molecular structure of this compound using molecular modeling software.
-
Optimization Calculation: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy.
-
Validation via Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the identical level of theory.
-
Trustworthiness Check: The calculation is considered successful and the geometry a true minimum on the potential energy surface only if zero imaginary frequencies are obtained. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization. This step is a critical self-validation of the protocol.
-
Analysis of Core Electronic Properties
Once a validated minimum energy structure is obtained, a single-point energy calculation is performed to derive the core electronic properties that dictate the molecule's behavior.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[11] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
-
Significance: The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited.[7] This is a crucial parameter in drug design, as it can influence how a molecule interacts with a biological target.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density, which allows for the visualization of the charge distribution across the molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.[7][12]
-
Interpretation:
-
Red Regions: Indicate areas of high electron density (negative potential), which are favorable sites for electrophilic attack. In our molecule, this is expected around the carbonyl oxygen and potentially the nitrogen atom.
-
Blue Regions: Indicate areas of low electron density (positive potential), which are favorable sites for nucleophilic attack. This is typically observed around hydrogen atoms, particularly the N-H proton.
-
Green/Yellow Regions: Represent areas of neutral or near-neutral potential.
-
The MEP map provides a clear rationale for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.[7]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and electron delocalization.[11] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.
-
Key Metric - E(2) Stabilization Energy: The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant delocalization of electron density and a stronger stabilizing interaction.[13] This analysis can reveal:
-
Hyperconjugation: Interactions between bonding (σ) or lone pair (n) orbitals and antibonding (σ* or π*) orbitals.
-
Intramolecular Charge Transfer (ICT): Significant electron density transfer from one part of the molecule to another, which is crucial for understanding electronic properties and reactivity.
-
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Calculated Electronic Properties
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
|---|---|---|
| Energy of HOMO | (Value) | (Value) |
| Energy of LUMO | (Value) | (Value) |
| HOMO-LUMO Gap (ΔE) | (Value) | (Value) |
| Dipole Moment | (Value) | (Value) |
Table 2: Selected NBO Analysis - Key Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| e.g., LP(1) N5 | e.g., π* (C3-C4) | (Value) | Lone Pair -> Antibond |
| e.g., π (C1-C2) | e.g., π* (C=O) | (Value) | π -> π* Conjugation |
Note: The specific values in these tables are placeholders and would be populated with the output from the quantum chemical calculations.
Implications for Drug Development
The computational data derived from this protocol provide actionable insights for medicinal chemists.
-
Reactivity and Binding: The HOMO-LUMO gap and MEP analysis guide the understanding of how this compound might interact with biological targets.[7] For instance, the negative potential on the carbonyl oxygen suggests it is a prime hydrogen bond acceptor, a critical interaction in many enzyme active sites.
-
Structure-Activity Relationships (SAR): This analysis forms a computational baseline. By systematically modifying the substituents (e.g., changing the halogen positions or replacing the aldehyde) and re-running these calculations, researchers can build predictive models to rationalize SAR and design new analogues with enhanced potency or selectivity.
-
Metabolic Liability: Regions of high electron density or reactivity identified by MEP and HOMO/LUMO analysis can also indicate potential sites for metabolic transformation by enzymes like Cytochrome P450. This foresight can help in designing more stable drug candidates.
Conclusion
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of this compound using DFT. By focusing on the causality behind methodological choices and incorporating self-validating steps, this protocol ensures a high degree of scientific integrity. The resulting electronic properties—HOMO-LUMO gap, MEP, and NBO interactions—provide a profound understanding of the molecule's intrinsic characteristics. For researchers in drug development, these computational insights are not merely academic; they are predictive tools that can accelerate the design-synthesis-test cycle, leading to the more rapid identification of novel therapeutic agents.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chalcogen.ro [chalcogen.ro]
- 12. researchgate.net [researchgate.net]
- 13. allsubjectjournal.com [allsubjectjournal.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Vilsmeier-Haack Formylation of 5-bromo-6-chloro-1H-indole
Abstract
This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of 5-bromo-6-chloro-1H-indole-3-carboxaldehyde, a valuable intermediate in medicinal chemistry and drug development. We delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and discuss critical process parameters, safety considerations, and expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful formylation technique on complex, electron-deficient heterocyclic systems.
Introduction: The Significance of Indole Formylation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a formyl (-CHO) group, particularly at the C-3 position, transforms the indole into a versatile synthetic intermediate, primed for a variety of subsequent chemical modifications. The Vilsmeier-Haack reaction stands as a classic and highly effective method for achieving this transformation.[1][2][3] It utilizes a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which then effects the formylation of an electron-rich aromatic substrate.[2][4][5]
While the reaction is robust for simple indoles, its application to indoles bearing electron-withdrawing halogen substituents, such as 5-bromo-6-chloro-1H-indole, requires careful consideration of reaction conditions to overcome the reduced nucleophilicity of the indole ring. This guide provides the necessary expertise to successfully navigate this specific transformation.
Mechanistic Insights: The 'Why' Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.
Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This generates a highly reactive intermediate that quickly rearranges to form the chloroiminium cation, the active electrophile in this reaction, often referred to as the Vilsmeier reagent.[2][4][6]
.dot
Caption: Formation of the electrophilic Vilsmeier reagent.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring system is a π-excessive heterocycle, making it susceptible to electrophilic attack.[7] The C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[7][8][9] This preference is due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (the sigma complex or Wheland intermediate) without disrupting the aromaticity of the fused benzene ring.[7]
The Vilsmeier reagent, although a moderate electrophile, reacts readily at the C-3 position of the indole. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup phase to yield the final indole-3-carboxaldehyde.[1][6] The presence of electron-withdrawing bromine and chlorine atoms on the benzene portion of the indole decreases the overall electron density of the ring system, potentially slowing the rate of reaction compared to unsubstituted indole. This necessitates slightly more forcing conditions, such as elevated temperatures, to drive the reaction to completion.
.dot
Caption: Vilsmeier-Haack formylation pathway on the indole nucleus.
Experimental Protocol
This protocol is optimized for the formylation of 5-bromo-6-chloro-1H-indole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 5-bromo-6-chloro-1H-indole | ≥97% Purity | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Laboratory Prepared |
| Saturated Sodium Chloride (NaCl) | Aqueous Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 5-bromo-6-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase).
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A precipitate should form.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold hexanes.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-bromo-6-chloro-1H-indole-3-carboxaldehyde as a solid.
-
Alternatively, for smaller scales or less crystalline products, the crude product can be purified via column chromatography on silica gel.
-
Expected Results & Characterization
The final product, 5-bromo-6-chloro-1H-indole-3-carboxaldehyde, is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.9-10.1 ppm), the indole N-H proton (>12 ppm, broad), and aromatic protons in their respective regions.
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~185 ppm) in addition to the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₅BrClNO), exhibiting the characteristic isotopic pattern for bromine and chlorine.
-
Melting Point: A sharp melting point indicates high purity. For comparison, 5-bromo-1H-indole-3-carbaldehyde has a melting point of 204-207 °C.[10][11]
Safety & Handling: A Critical Overview
The Vilsmeier-Haack reaction involves hazardous reagents that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water to produce toxic and corrosive fumes of phosphoric acid and HCl gas.[12][13][14] It can cause severe burns to the skin, eyes, and respiratory tract.[15][16] Always handle POCl₃ in a chemical fume hood, wearing appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a face shield.[12][15] Ensure an eyewash station and safety shower are immediately accessible.[16]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen and teratogen. It is readily absorbed through the skin. Avoid inhalation and skin contact.
-
Reaction Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[12][14]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive Vilsmeier reagent (due to moisture). | Use anhydrous DMF and fresh POCl₃. Ensure all glassware is flame- or oven-dried. |
| Insufficiently forcing conditions. | Increase reaction temperature (up to 100 °C) or prolong reaction time. Monitor closely by TLC. | |
| Multiple Products | Side reactions due to excessive heat. | Maintain the recommended temperature range. |
| Impure starting material. | Ensure the purity of the 5-bromo-6-chloro-1H-indole starting material. | |
| Difficult Purification | Product is an oil or difficult to crystallize. | Attempt purification via column chromatography on silica gel. |
Conclusion
The Vilsmeier-Haack formylation is a powerful and reliable tool for the synthesis of indole-3-carboxaldehydes. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can successfully apply this reaction to complex, halogenated substrates like 5-bromo-6-chloro-1H-indole. The resulting aldehyde is a key building block, opening avenues for the development of novel therapeutic agents and other high-value chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Electrophilic substitution at the indole [quimicaorganica.org]
- 9. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. 5-Bromoindole-3-carboxaldehyde 98 877-03-2 [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. my.airliquide.com [my.airliquide.com]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: 5-bromo-6-chloro-1H-indole-3-carbaldehyde in Medicinal Chemistry
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique ability to mimic peptide structures and engage in various biological interactions makes it a "privileged" motif in drug discovery.[2] This guide focuses on a specifically functionalized derivative, 5-bromo-6-chloro-1H-indole-3-carbaldehyde . While this compound is primarily a synthetic intermediate, its strategic di-halogenation and the presence of a reactive aldehyde group make it an exceptionally valuable building block for creating complex, potent, and selective therapeutic agents. We will explore its synthesis, the rationale behind its structural features, and provide detailed protocols for its derivatization into scaffolds with potential applications in oncology, virology, and kinase-mediated signaling pathways.
Compound Profile and Synthesis
This compound is a solid organic compound designed for use as a versatile precursor in multi-step organic synthesis. The combination of bromine and chlorine atoms, along with the C3-carbaldehyde, provides multiple reaction handles for diversification.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1467059-87-5[3] |
| Molecular Formula | C₉H₅BrClNO[3] |
| Molecular Weight | 258.50 g/mol [3] |
| Appearance | Off-white to yellow solid |
| Predicted Boiling Point | 432.8±40.0 °C[3] |
| Predicted Density | 1.824±0.06 g/cm³[3] |
| Solubility | Soluble in DMF, DMSO, moderately soluble in THF, acetone |
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
The most direct and widely used method for introducing a formyl (-CHO) group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide (like DMF) and an activating agent (like POCl₃).[6][7]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. youtube.com [youtube.com]
Protocol for the Synthesis of Novel Schiff Bases from 5-bromo-6-chloro-1H-indole-3-carbaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract
Indole derivatives and their Schiff bases are cornerstones in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of novel Schiff bases through the condensation of 5-bromo-6-chloro-1H-indole-3-carbaldehyde with various primary aromatic amines. We delve into the mechanistic rationale behind the procedural steps, offer comprehensive characterization guidelines, and present a robust, self-validating methodology suitable for drug discovery and development pipelines.
Introduction: The Significance of Indole-Based Schiff Bases
The indole nucleus is a privileged scaffold in pharmacology, forming the core of essential biomolecules like serotonin and tryptophan.[1][2][3] When functionalized as Schiff bases (imines), these molecules gain structural diversity and a C=N azomethine group critical for biological interactions.[5][6] The resulting compounds often demonstrate enhanced therapeutic potential.[1][3][7] The specific precursor, this compound, introduces halogen atoms that can significantly modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the final products, making this a promising starting point for generating new chemical entities.
Mechanistic Rationale: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction.[8][9] Understanding the mechanism is paramount for optimizing reaction conditions and ensuring high yields.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[10]
-
Acid Catalysis & Dehydration: The rate-determining step is typically the acid-catalyzed dehydration of the unstable carbinolamine.[8] A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbinolamine's hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water and a proton from the nitrogen atom generates the stable imine (Schiff base) product.
Causality in Catalysis: The concentration of the acid catalyst must be carefully controlled. A mildly acidic environment (pH ~4-5) is optimal.[9] If the medium is too acidic, the primary amine becomes protonated (R-NH₃⁺), losing its nucleophilicity and preventing the initial attack on the carbonyl group.[8][9] Conversely, in a basic or neutral medium, the dehydration of the carbinolamine is inefficient.
Caption: Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful completion of each step provides confidence for proceeding to the next.
Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Substituted primary aromatic amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline) (≥98% purity)
-
Absolute Ethanol (ACS grade) or Methanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Ethyl Acetate and n-Hexane (HPLC grade, for TLC)
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20-30 mL per gram of aldehyde) to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Amine Addition: Add the selected primary aromatic amine (1.0 - 1.1 eq) to the solution. A slight excess of the amine can help drive the reaction to completion.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture using a Pasteur pipette. The acid acts as a catalyst for the condensation reaction.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Let the reaction proceed for 2-6 hours.
-
Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC).[8][11]
-
Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v) is typically effective.
-
Analysis: Spot the starting aldehyde, the amine, and the reaction mixture on a TLC plate. The formation of a new spot (the Schiff base) and the disappearance of the aldehyde spot indicate the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible under UV light.
-
-
Isolation of Crude Product:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
As the solution cools, the Schiff base product will often precipitate out as a solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[12]
-
-
Purification by Recrystallization (Purity Validation):
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (absolute ethanol is often a good first choice) to just dissolve the solid.[13][14][15] Other potential solvents include methanol or DMF.[12][15]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
-
Caption: Figure 2: Experimental workflow for synthesis and analysis.
Structural Characterization
Authoritative confirmation of the Schiff base structure is achieved through a combination of spectroscopic methods.
-
FT-IR Spectroscopy: The most direct evidence of Schiff base formation.
-
Disappearance: Look for the disappearance of the strong C=O stretching band of the aldehyde (typically ~1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹).
-
Appearance: A new, characteristic C=N (azomethine) stretching band will appear in the range of 1600-1650 cm⁻¹.[13][16][17]
-
-
¹H NMR Spectroscopy:
-
A singlet corresponding to the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0-9.0 ppm.[11][17]
-
The proton of the indole N-H will appear as a broad singlet, often above δ 11.0 ppm.[18][19]
-
Signals corresponding to the aromatic protons of both the indole and aniline moieties will be present in the δ 7.0-8.5 ppm range.
-
-
¹³C NMR Spectroscopy:
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base, confirming its identity.[7][20]
Data Summary: A Representative Library
The following table summarizes expected results for the synthesis of a small library of Schiff bases from this compound, demonstrating the protocol's versatility.
| Entry | Aromatic Amine | Typical Yield (%) | M.p. (°C) | FT-IR ν(C=N) (cm⁻¹) |
| 1 | Aniline | 88 | 210-212 | 1625 |
| 2 | 4-Chloroaniline | 92 | 225-227 | 1622 |
| 3 | 4-Methoxyaniline | 90 | 205-207 | 1628 |
| 4 | 4-Nitroaniline | 85 | 240-242 | 1618 |
Conclusion
This application note provides a robust and reliable protocol for synthesizing novel halogenated indole Schiff bases. The methodology is grounded in established chemical principles and incorporates in-process checks to ensure trustworthiness and reproducibility. By following this detailed guide, researchers in medicinal chemistry and drug development can efficiently generate libraries of these high-potential compounds for further biological evaluation.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. inventi.in [inventi.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 18. tandfonline.com [tandfonline.com]
- 19. jocpr.com [jocpr.com]
- 20. scienceopen.com [scienceopen.com]
The Strategic Utility of 5-bromo-6-chloro-1H-indole-3-carbaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the various substituted indoles, 5,6-dihaloindole derivatives have garnered significant attention due to their unique electronic properties and their prevalence in a range of bioactive molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 5-bromo-6-chloro-1H-indole-3-carbaldehyde as a key starting material in the synthesis of innovative kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols, and discuss the biological significance of the resulting compounds.
The presence of two distinct halogen atoms at the 5 and 6 positions offers a platform for selective and differential functionalization. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[2][4] The chlorine atom at the 6-position, while less reactive in such couplings, significantly influences the electronic nature of the indole ring and can participate in other transformations or be retained to modulate biological activity. The carbaldehyde group at the 3-position is a versatile functional handle that can be readily transformed into a variety of other functionalities, including amines via reductive amination, carboxylic acids, or serve as a key building block for the construction of more complex heterocyclic systems.[5][6]
Core Synthetic Strategies and Applications
The primary synthetic strategies leveraging this compound in the synthesis of kinase inhibitors revolve around two key transformations:
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of diverse aromatic and heteroaromatic moieties at the 5-position of the indole ring.[7][8] This is a crucial step in building the molecular complexity required for potent and selective kinase inhibition.
-
Functionalization of the 3-Carbaldehyde: The aldehyde group can be readily converted into other functional groups that are commonly found in kinase inhibitors. Reductive amination is a particularly important transformation, as it allows for the introduction of various amine side chains that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.[9][10][11]
The following workflow diagram illustrates the central role of this compound in the generation of a diverse library of potential kinase inhibitors.
Caption: General synthetic pathways from this compound.
Case Study: Synthesis of an AMP-Activated Protein Kinase (AMPK) Activator Scaffold
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a key intermediate, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carbaldehyde , which is a precursor to the potent AMPK activator, PF-06409577.[1][4] AMPK is a crucial regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and diabetic nephropathy.[12]
The synthetic strategy involves a Suzuki-Miyaura coupling reaction to introduce the 4-(1-hydroxycyclobutyl)phenyl moiety at the 5-position of the indole core.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed coupling of this compound with (4-(1-hydroxycyclobutyl)phenyl)boronic acid.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound (1.0 eq)
-
(4-(1-hydroxycyclobutyl)phenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-(1-hydroxycyclobutyl)phenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carbaldehyde.
Step 2: Oxidation to Carboxylic Acid (for the synthesis of PF-06409577)
The resulting aldehyde can then be oxidized to the corresponding carboxylic acid, a key step in the synthesis of PF-06409577.[4]
Materials:
-
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carbaldehyde (1.0 eq)
-
Sodium chlorite (NaClO₂) (3.0 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (3.0 eq)
-
2-Methyl-2-butene (5.0 eq)
-
tert-Butanol
-
Water
Procedure:
-
Dissolve 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carbaldehyde in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.
-
Add the aqueous solution of the oxidizing agents to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography to obtain 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577).
| Compound | Starting Material | Key Reagents | Reaction Type | Typical Yield |
| 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbaldehyde | This compound | (4-(1-hydroxycyclobutyl)phenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃ | Suzuki-Miyaura Coupling | 70-85% |
| PF-06409577 | 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Oxidation | 80-95% |
Broader Applications and Future Directions
The synthetic strategies outlined above are not limited to the synthesis of AMPK activators. The versatile nature of the this compound scaffold makes it an ideal starting point for the development of inhibitors targeting a wide range of kinases implicated in oncology, inflammation, and other therapeutic areas.
For example, the 3-carbaldehyde can be a precursor for the synthesis of various heterocyclic systems fused to the indole core, leading to novel scaffolds for kinase inhibitor discovery. Furthermore, the strategic placement of the halogen atoms allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents at the 5- and 6-positions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic di-halogenation pattern, combined with the reactive aldehyde functionality, provides a powerful platform for generating diverse molecular architectures. The detailed protocols provided herein for the synthesis of a key precursor to an AMPK activator highlight the practical utility of this starting material. Researchers in drug discovery and medicinal chemistry are encouraged to explore the full potential of this and related halo-indole scaffolds in their quest for the next generation of targeted therapeutics.
References
- 1. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: 5-bromo-6-chloro-1H-indole-3-carbaldehyde as a Versatile Scaffold for Novel Agrochemicals
Abstract
This technical guide details the strategic use of 5-bromo-6-chloro-1H-indole-3-carbaldehyde as a pivotal building block in the synthesis of next-generation agrochemicals. The unique substitution pattern of this halogenated indole offers a synthetically versatile platform for developing potent fungicides, herbicides, and insecticides. This document provides a comprehensive overview of its chemical properties, key synthetic transformations, and detailed protocols for derivatization, grounded in established chemical principles and supported by relevant literature.
Introduction: The Strategic Importance of Halogenated Indoles in Agrochemical Discovery
The indole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2] In the realm of agrochemicals, indole derivatives have shown significant potential, with commercial examples demonstrating their value.[1] The introduction of halogens, such as bromine and chlorine, onto the indole ring is a well-established strategy to enhance biological activity and modulate physicochemical properties like lipophilicity and metabolic stability.[3][4] Specifically, multi-halogenated indoles have demonstrated potent antifungal and antibiofilm activities, suggesting their potential as a scaffold for new antifungal agents.[3][5]
This compound is a particularly promising starting material due to its combination of a di-halogenated benzene ring and a reactive aldehyde group at the C3 position. This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensation reactions, and oxidations, allowing for the systematic exploration of chemical space to develop novel agrochemical candidates.[2][6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for designing efficient synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClNO | N/A |
| Molecular Weight | 274.50 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | [2] |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water.[6] | [6] |
Synthetic Pathways for Agrochemical Development
The aldehyde group at the C3 position and the indole nitrogen (N1) are the primary sites for synthetic modification. The following sections outline key synthetic transformations to generate diverse libraries of potential agrochemical candidates.
Pathway A: Synthesis of Indole-3-carboxylic Acid Derivatives (Potential Herbicides)
Auxins are a class of plant hormones that regulate growth, and synthetic auxin mimics are effective herbicides.[8][9][10] The oxidation of the aldehyde in this compound to a carboxylic acid provides a direct route to potential auxin antagonists or mimics.[8][11][12]
Workflow for Synthesis of Indole-3-Carboxylic Acid Derivatives
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 11. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategic Derivatization of the Aldehyde Moiety in 5-Bromo-6-Chloro-1H-indole-3-carbaldehyde for Drug Discovery Scaffolds
An Application Guide:
Prepared by: The Office of the Senior Application Scientist
Abstract
The 5-bromo-6-chloro-1H-indole-3-carbaldehyde scaffold is a pivotal starting material in medicinal chemistry and materials science. The aldehyde group at the C-3 position, rendered electron-deficient by the indole ring and halogen substituents, serves as a versatile anchor for a multitude of chemical transformations. This guide provides an in-depth exploration of key derivatization strategies for this aldehyde, moving beyond mere procedural steps to elucidate the underlying chemical principles and rationale. We present detailed, validated protocols for essential transformations including Reductive Amination, Knoevenagel Condensation, Henry Nitroaldol Reaction, Oxidation, and Reduction. Each protocol is designed as a self-contained module, complete with workflow diagrams, data tables, characterization guidelines, and troubleshooting advice to empower researchers in drug development and synthetic chemistry to leverage this scaffold's full potential.
Introduction: The Strategic Importance of the C-3 Aldehyde
Indole-3-carbaldehyde and its derivatives are cornerstone intermediates for synthesizing a vast array of biologically active compounds and indole alkaloids.[1] The aldehyde functionality is a linchpin for C-C and C-N bond-forming reactions, allowing for the construction of complex molecular architectures.[1] The specific subject of this guide, This compound , features two halogen atoms on the benzene portion of the indole ring. These substituents modulate the electronic properties of the molecule, influencing the reactivity of the aldehyde and providing additional points for potential late-stage functionalization (e.g., through cross-coupling reactions).
The primary focus of this document is the chemical versatility of the C-3 aldehyde group. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making it an ideal handle for diversification. The following sections detail robust protocols for converting this aldehyde into amines, alkenes, nitro alcohols, carboxylic acids, and primary alcohols—foundational transformations for building libraries of novel compounds for screening and development.
Figure 1: Overview of key derivatization pathways for the C-3 aldehyde.
Reductive Amination: Synthesis of Substituted Tryptamines
Principle and Rationale
Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. The reaction proceeds in two stages: (1) the formation of a Schiff base (iminium ion) via condensation of the aldehyde with a primary or secondary amine, and (2) the reduction of this intermediate to the target amine. This one-pot procedure is highly efficient for generating tryptamine derivatives, which are prevalent in neuro-active pharmaceuticals. We utilize sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over harsher reagents like sodium borohydride because it is milder, tolerant of weakly acidic conditions needed for iminium ion formation, and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.
Detailed Protocol
Table 1: Reagents and Materials for Reductive Amination
| Reagent/Material | M.W. | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| This compound | 274.50 | 275 mg | 1.0 | Starting Material |
| Benzylamine | 107.15 | 118 µL | 1.1 | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | Reducing Agent |
| Dichloroethane (DCE) | - | 10 mL | - | Solvent |
| Acetic Acid (Glacial) | 60.05 | 1-2 drops | catalytic | Catalyst for imine formation |
| Saturated NaHCO₃ (aq) | - | ~20 mL | - | Quenching/Work-up |
| Ethyl Acetate | - | ~30 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |
Figure 2: Workflow for the Reductive Amination protocol.
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (275 mg, 1.0 mmol) and dichloroethane (10 mL).
-
Add the primary amine (e.g., benzylamine, 1.1 mmol) followed by 1-2 drops of glacial acetic acid. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in portions over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate. The product should be more polar than the starting aldehyde.
-
Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid via silica gel column chromatography to yield the desired tryptamine derivative.
Expected Outcome and Troubleshooting
-
Yield: 65-85%.
-
Characterization: The disappearance of the aldehyde proton (~10 ppm) and the appearance of new signals corresponding to the amine moiety in ¹H NMR are key indicators. Mass spectrometry should confirm the expected molecular weight.
-
Troubleshooting:
-
Low Yield: Ensure anhydrous conditions. STAB is moisture-sensitive. Insufficient reaction time may also be a cause.
-
Aldehyde Remains: The iminium ion may not have formed efficiently. Ensure the catalytic acid was added.
-
Side Products: Over-reduction is unlikely with STAB, but if the amine is a poor nucleophile, reduction of the aldehyde to the alcohol may compete.
-
Knoevenagel Condensation: C=C Bond Formation
Principle and Rationale
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[2][3] The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the aldehyde, and subsequent dehydration yields the α,β-unsaturated product. This method is highly valued for synthesizing precursors for more complex heterocyclic systems.[4]
Detailed Protocol
Table 2: Reagents and Materials for Knoevenagel Condensation
| Reagent/Material | M.W. | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| This compound | 274.50 | 275 mg | 1.0 | Starting Material |
| Malononitrile | 66.06 | 66 mg | 1.0 | Active Methylene Cmpd |
| Ethanol | - | 10 mL | - | Solvent |
| Piperidine | 85.15 | 2-3 drops | catalytic | Base Catalyst |
Figure 3: Workflow for the Knoevenagel Condensation protocol.
Step-by-Step Procedure:
-
In a 25 mL flask, dissolve this compound (275 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in 10 mL of ethanol.
-
Add 2-3 drops of piperidine to the solution.
-
Stir the mixture at room temperature. A solid product often begins to precipitate within 1-3 hours.
-
Monitor the reaction by TLC (5:5 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.
-
Once complete, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the pure condensed product.
Expected Outcome and Troubleshooting
-
Yield: 85-95%.
-
Characterization: The product is typically a brightly colored solid. In the ¹H NMR spectrum, look for the disappearance of the aldehyde proton and the appearance of a new vinylic proton signal.
-
Troubleshooting:
-
No Reaction: Ensure the catalyst was added. If the active methylene compound is less reactive (e.g., diethyl malonate), gentle heating (reflux) may be required.
-
Oily Product/No Precipitation: If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.
-
Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols
Principle and Rationale
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[5][6] The α-proton of the nitroalkane is acidic and can be removed by a base to form a resonance-stabilized nitronate anion. This anion acts as a potent nucleophile, attacking the aldehyde to form a β-nitro alcohol.[7] The resulting nitro group is extremely versatile and can be reduced to an amine (providing access to 1,2-amino alcohols), or the entire nitro alcohol can be dehydrated to a nitroalkene.[6][8]
Detailed Protocol
Table 3: Reagents and Materials for Henry Reaction
| Reagent/Material | M.W. | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| This compound | 274.50 | 275 mg | 1.0 | Starting Material |
| Nitromethane | 61.04 | 1.1 mL | 20.0 | Nucleophile/Solvent |
| Triethylamine (TEA) | 101.19 | 140 µL | 1.0 | Base Catalyst |
| Dichloromethane (DCM) | - | 5 mL | - | Co-solvent |
Step-by-Step Procedure:
-
Add this compound (275 mg, 1.0 mmol) to a flask with nitromethane (1.1 mL, 20 mmol) and dichloromethane (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (140 µL, 1.0 mmol) dropwise.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight (approx. 16 hours).
-
Monitor the reaction by TLC (6:4 Hexane:Ethyl Acetate).
-
Once complete, dilute the mixture with 20 mL of DCM and wash with 1M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the β-nitro alcohol.
Expected Outcome and Troubleshooting
-
Yield: 70-90%.
-
Characterization: The aldehyde proton will be absent in the ¹H NMR spectrum. New signals for the CH(OH) and CH(NO₂) protons will appear, typically as a characteristic ABX system.
-
Troubleshooting:
-
Elimination to Nitroalkene: Using a stronger base or higher temperatures can favor the elimination product. Keep the temperature controlled and use a stoichiometric amount of a mild base.
-
Low Conversion: The reaction can be slow. Ensure sufficient reaction time. A different base, such as DBU, could be trialed cautiously.
-
Oxidation and Reduction of the Aldehyde
Oxidation to Indole-3-Carboxylic Acid
-
Principle: Aldehydes are readily oxidized to carboxylic acids. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is mild and highly selective for aldehydes.
-
Protocol Synopsis:
-
Dissolve the aldehyde (1.0 mmol) in a mixture of t-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer.
-
Add 2-methyl-2-butene (chlorine scavenger).
-
Add an aqueous solution of sodium chlorite (NaClO₂) dropwise at room temperature.
-
Stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry.
-
-
Significance: This transformation provides access to the indole-3-carboxylic acid core, a key pharmacophore and a precursor for amides, esters, and other acid derivatives.[8][9]
Reduction to Indole-3-Carbinol
-
Principle: The reduction of an aldehyde to a primary alcohol is one of the most fundamental transformations in organic synthesis. Sodium borohydride (NaBH₄) is an inexpensive, safe, and highly effective reagent for this purpose. It selectively reduces aldehydes and ketones without affecting other reducible groups like esters or halogens.
-
Protocol Synopsis:
-
Dissolve the aldehyde (1.0 mmol) in methanol or ethanol (10 mL) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture to remove the alcohol solvent, then extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the indole-3-carbinol product, which can be purified by recrystallization or chromatography.[10]
-
-
Significance: Indole-3-carbinols are important bioactive molecules and serve as intermediates for further functionalization, such as etherification or conversion to halides.
Conclusion
The aldehyde group of this compound is a remarkably versatile functional handle. The protocols detailed in this guide represent a toolkit of fundamental, high-yield transformations that enable the rapid diversification of this privileged scaffold. By providing not only the procedural steps but also the underlying chemical rationale and troubleshooting guidance, we aim to facilitate the efficient synthesis of novel molecular entities for applications in drug discovery, agrochemicals, and materials science. The robust nature of these reactions makes them suitable for both small-scale library synthesis and larger-scale production of key intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and natural products.[1] The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity and developing novel therapeutic agents. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a highly versatile and differentially halogenated building block. A key focus is placed on the inherent regioselectivity of these transformations, which preferentially occur at the more labile C5-bromo position over the C6-chloro bond. We present detailed mechanistic insights, optimized step-by-step protocols, and practical considerations for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling researchers to construct diverse libraries of C5-functionalized indoles with high precision and efficiency.
Core Principle: The Foundation of Regioselectivity
The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[2] The rate of this step is highly dependent on the bond dissociation energy (BDE) of the C-X bond.
The general trend for C(sp²)-X BDEs is C-Cl > C-Br > C-I.[3] Consequently, the C5-Br bond is weaker and more susceptible to cleavage by the palladium catalyst than the C6-Cl bond. This difference in reactivity allows for highly selective functionalization at the C5 position while leaving the C6-chloro substituent intact for potential subsequent transformations under more forcing conditions. This inherent chemoselectivity is a powerful tool for the sequential and controlled elaboration of the indole scaffold.[4]
Caption: Preferential oxidative addition of Pd(0) to the weaker C5-Br bond.
Application I: Suzuki-Miyaura Coupling for C-C (sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[1][2][5] This reaction is ideal for introducing aryl or heteroaryl substituents at the C5 position of the indole core, a common strategy in structure-activity relationship (SAR) studies.[1]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation of the organoboron species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 6-chloro-5-phenyl-1H-indole-3-carbaldehyde
This protocol describes a typical Suzuki-Miyaura coupling procedure under thermal conditions. The choice of Pd(dppf)Cl₂ is common for heteroaromatic halides as the dppf ligand is robust and promotes efficient catalysis.[6]
Reagents & Materials
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
-
Standard reflux apparatus
Procedure
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Ethanol | 100 (MW) | >90[5] |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | Good[6] |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
Application II: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction is an indispensable method for coupling terminal alkynes with aryl halides, providing access to alkynyl-substituted indoles.[7][8] These motifs are valuable precursors for further transformations (e.g., click chemistry, cyclizations) and are present in various biologically active molecules.[9][10] The reaction typically employs a dual-catalyst system of palladium and copper(I).[8][10]
Catalytic Cycle
The process involves two interconnected cycles. The palladium cycle is similar to the Suzuki reaction. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[7]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 6-chloro-5-(phenylethynyl)-1H-indole-3-carbaldehyde
This protocol uses the classic PdCl₂(PPh₃)₂/CuI system. An amine base like triethylamine serves both to neutralize the H-X byproduct and to deprotonate the terminal alkyne.[10]
Reagents & Materials
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and can be complete in 2-8 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the pure 5-alkynylindole.
Data Summary: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | DMF | 80 | >90[10] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | Reflux | High[10] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | RT | ~85[10] |
| 4 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | >95[11] |
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, allowing the synthesis of aryl amines from aryl halides.[12] This reaction is of immense importance in pharmaceutical synthesis, where the N-aryl indole moiety is a common feature. The success of this coupling is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand.[13][14]
Catalytic Cycle
The generally accepted mechanism involves oxidative addition, coordination of the amine to the Pd(II) complex, deprotonation by the base to form a palladium amido complex, and subsequent reductive elimination to forge the C-N bond.[15]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Protocol: Synthesis of 6-chloro-5-morpholino-1H-indole-3-carbaldehyde
This protocol employs a third-generation (G3) Buchwald precatalyst and a strong, non-nucleophilic base like sodium tert-butoxide. Anhydrous, deoxygenated conditions are critical for success.
Reagents & Materials
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XantPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure
-
Inside a glovebox, add this compound, NaOtBu, and the XantPhos Pd G3 precatalyst to a vial or Schlenk tube.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the desired N-arylated indole.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Aniline | Pd₂(dba)₃ (2) / XantPhos (4) | Cs₂CO₃ | Dioxane | 100 |
| 2 | Piperidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Toluene | 110 |
| 3 | Benzophenone Imine | Pd₂(dba)₃ (1) / IPr·HCl (2) | KOtBu | Dioxane | 80[13] |
| 4 | Benzamide | XantPhos Pd G3 (5) | DBU | MeCN/Toluene | 140[16] |
Application IV: Heck-Mizoroki Coupling for C-C (Alkenylation)
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene product.[17][18] It is a valuable method for synthesizing styrenyl-indoles and other vinyl-substituted heterocycles, which can serve as versatile synthetic intermediates. The reaction generally favors the formation of the trans (E) isomer due to steric factors in the transition state.[19]
Catalytic Cycle
The Heck reaction mechanism involves oxidative addition, migratory insertion (syn-addition) of the alkene into the Pd-C bond, and subsequent β-hydride elimination (syn-elimination) to release the product. A base is required to regenerate the Pd(0) catalyst from the H-Pd(II)-X species formed after elimination.[17][19]
Caption: Catalytic cycle of the Heck-Mizoroki cross-coupling reaction.
Protocol: Synthesis of 6-chloro-5-styryl-1H-indole-3-carbaldehyde
This protocol outlines a classic Heck reaction using palladium(II) acetate as the precatalyst. High-boiling polar aprotic solvents like DMF are commonly used.
Reagents & Materials
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri-ortho-tolylphosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the sealed tube to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to isolate the alkenylated product.
Data Summary: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 |
| 2 | n-Butyl acrylate | PdCl₂ (5) | PPh₃ (10) | Cu(OAc)₂ | DMF/DMSO | 110[20] |
| 3 | N-phenylmaleimide | Pd(OAc)₂ (5) | - | Ag₂CO₃ | DMF/DMSO | 120[20] |
| 4 | Enol Ether | Pd(OCOCF₃)₂ (10) | - | Cu(OAc)₂ | DMF/DMSO | 100[20] |
General Considerations & Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (N₂ or Ar) as the active Pd(0) species is susceptible to oxidation. Solvents should be degassed prior to use.
-
N-H Protection: The indole N-H is acidic and can sometimes interfere with strongly basic reactions or act as a ligand. While many couplings proceed on the unprotected indole, N-protection (e.g., with Boc, SEM, or methyl groups) can improve solubility and prevent side reactions, though it adds synthetic steps.
-
Ligand Choice: The ligand is critical. For Suzuki, dppf and SPhos are excellent. For Buchwald-Hartwig, bulky, electron-rich biarylphosphines (e.g., RuPhos, XantPhos) are required. For Sonogashira and Heck, triphenylphosphine is often sufficient.
-
Base Selection: The base is not merely a proton scavenger. In Suzuki reactions, it facilitates transmetalation. In Buchwald-Hartwig, a strong, non-nucleophilic base is essential. In Sonogashira and Heck, an amine base is standard. Ensure the base is compatible with other functional groups on the substrates.
-
Purification: Palladium residues can be difficult to remove. Filtering the reaction mixture through a pad of Celite or silica can help. For pharmaceutical applications, specific palladium scavengers may be necessary.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex indole derivatives. The significant difference in the reactivity of the C-Br and C-Cl bonds enables highly regioselective palladium-catalyzed cross-coupling reactions at the C5 position. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings to generate diverse libraries of molecules for applications in drug discovery and materials science, while preserving the C6-chloro handle for further synthetic diversification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes [mdpi.com]
Leveraging 5-bromo-6-chloro-1H-indole-3-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes
An Application Note and Protocol for Researchers
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and biological relevance.[1][2] Halogenated indole derivatives, in particular, offer fine-tuned control over these properties. This guide provides a detailed exploration of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a key precursor for designing next-generation fluorescent probes. We will elucidate the rationale behind its selection, provide a detailed protocol for its conversion into a functional fluorescent sensor via Schiff base condensation, and outline a comprehensive methodology for the application of the resulting probe in detecting thiophenols, a class of biologically and environmentally significant analytes.
Introduction: The Strategic Advantage of the 5-bromo-6-chloro-indole Scaffold
Fluorescent probes are indispensable tools for visualizing and quantifying specific analytes in complex biological and environmental systems.[3][4] The design of a successful probe hinges on the properties of its core fluorophore. Indole-based compounds are excellent candidates for this role, possessing inherent fluorescence, an electron-rich π-system, and a structure that is amenable to chemical modification.[2][5]
The subject of this guide, this compound, is a particularly strategic starting material. The presence of two distinct electron-withdrawing halogen atoms (bromine and chlorine) significantly modulates the electronic landscape of the indole ring. This modification can lead to desirable photophysical characteristics in the final probe, such as larger Stokes shifts and altered emission wavelengths. The carbaldehyde group at the C3 position is the key functional handle for synthetic elaboration. It provides a reactive site for introducing a recognition moiety—the part of the probe that selectively interacts with the target analyte. The Vilsmeier-Haack reaction is a common and efficient method for introducing this formyl group onto the indole ring.[6][7]
This document serves as a practical guide for researchers, providing both the conceptual framework and the detailed experimental procedures required to transform this precursor into a high-performance fluorescent probe.
Synthesis Protocol: From Precursor to a Thiophenol-Selective Fluorescent Probe
The most direct method for converting an aldehyde into a sensor is through the formation of a Schiff base.[8][9][10] This reaction involves the condensation of the aldehyde with a primary amine to form an imine (-C=N-). By choosing an amine that also incorporates a recognition site and a quenching or modulating group, a functional "turn-on" or ratiometric probe can be synthesized in a single step.
Here, we describe the synthesis of a hypothetical probe, (E)-N'-((5-bromo-6-chloro-1H-indol-3-yl)methylene)-2,4-dinitrophenylhydrazine (BCIDH) , designed for the detection of thiophenols. The 2,4-dinitrophenylhydrazine moiety serves a dual purpose: it provides the amine for Schiff base formation and acts as a quencher through a photoinduced electron transfer (PET) mechanism. Thiophenols can cleave the dinitrophenyl group, restoring the fluorescence of the indole core.[11][12]
Materials and Equipment
-
Reagents:
-
This compound (Precursor)
-
2,4-Dinitrophenylhydrazine
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (Catalyst)
-
Hexane, Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
Rotary evaporator
-
NMR Spectrometer, Mass Spectrometer, UV-Vis Spectrophotometer, Fluorometer
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for the probe BCIDH.
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 258.5 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Reagent Addition: To this solution, add 2,4-dinitrophenylhydrazine (1.1 mmol, 218.0 mg).
-
Catalyst: Add 3-4 drops of glacial acetic acid to the mixture. This acidic catalyst is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The formation of the new, more conjugated product should be visible as a distinct, lower-mobility spot. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. The product should precipitate as a colored solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Characterization: Dry the final product, BCIDH , under vacuum. Characterize its structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Confirm its photophysical properties using UV-Vis and fluorescence spectroscopy.
Application Protocol: Detection of Thiophenols
The synthesized probe, BCIDH, is designed to be weakly fluorescent due to the PET quenching effect of the dinitrophenyl group. Upon reaction with a thiophenol, the quencher is cleaved, "turning on" the natural fluorescence of the indole scaffold.
Mechanism of Action Diagram
Caption: "Turn-on" fluorescence mechanism of probe BCIDH.
Protocol for In Vitro Detection
-
Stock Solutions: Prepare a 1 mM stock solution of the probe BCIDH in DMSO. Prepare a 10 mM stock solution of a representative thiophenol (e.g., 4-methoxythiophenol) in DMSO.
-
Working Solution: In a quartz cuvette, prepare a 3 mL solution of 10 µM BCIDH in a suitable buffer (e.g., PBS, pH 7.4, with 1% DMSO to ensure solubility).
-
Baseline Measurement: Record the absorption and fluorescence spectra of the probe solution alone. Excite the probe at its absorption maximum (e.g., ~350-380 nm) and record the emission spectrum. The initial fluorescence should be very low.
-
Analyte Addition: Add a small aliquot of the thiophenol stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM).
-
Incubation & Measurement: Incubate the solution for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[11] Record the fluorescence spectrum again. A significant increase in fluorescence intensity is expected.
-
Selectivity Test: Repeat the experiment using other potential interfering species, such as aliphatic thiols (cysteine, glutathione), other amino acids, and common metal ions to confirm the probe's selectivity for thiophenols.[11][12]
Protocol for Live Cell Imaging
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on a glass-bottom dish appropriate for fluorescence microscopy.
-
Probe Loading: Wash the cells with PBS (pH 7.4). Incubate the cells with a low concentration of the probe BCIDH (e.g., 5-10 µM in cell culture medium) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove any excess, unbound probe.
-
Control Imaging: Image the cells using a fluorescence microscope with an appropriate filter set (e.g., DAPI or blue channel). This will establish the baseline intracellular fluorescence.
-
Analyte Treatment: Treat the probe-loaded cells with the thiophenol of interest (e.g., 50 µM in media) and incubate for 30 minutes.
-
Final Imaging: Wash the cells again with PBS and acquire fluorescence images. A marked increase in intracellular fluorescence compared to the control images indicates the detection of the thiophenol.
Quantitative Data Summary
The expected photophysical properties of the probe before and after reacting with the analyte are summarized below. These values are hypothetical but representative for this class of probes.
| Property | Probe BCIDH (Quenched) | BCIDH + Thiophenol (Active) | Reference Probes[11][13] |
| Excitation (λex) | ~365 nm | ~365 nm | ~350-410 nm |
| Emission (λem) | ~450 nm (very weak) | ~450 nm (strong) | ~450-550 nm |
| Stokes Shift | ~85 nm | ~85 nm | >80 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.30 | Significant "turn-on" ratio |
| Appearance | Colorless (solution) | Colorless (solution) | - |
| Fluorescence | No visible emission | Bright Blue Emission | - |
Conclusion
This compound is a highly valuable and versatile precursor for the development of sophisticated fluorescent probes. Its halogenated indole core provides a robust and tunable fluorophore, while the C3-carbaldehyde group allows for straightforward synthetic modification. Through a simple and efficient Schiff base condensation, this precursor can be converted into high-performance sensors for a variety of important analytes. The protocols and design principles outlined in this guide provide researchers with the foundational knowledge to harness this powerful chemical tool for applications in chemical biology, diagnostics, and environmental monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 3. researchgate.net [researchgate.net]
- 4. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish | MDPI [mdpi.com]
- 6. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 5-Bromo-6-Chloro-1H-Indole-3-Carbaldehyde: An Application Note for Drug Development Professionals
This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the drug development field, offering not just a procedural outline, but also the underlying scientific principles and practical considerations for safe and efficient large-scale production.
Introduction: The Significance of Substituted Indole-3-Carbaldehydes
Indole-3-carbaldehyde and its substituted analogues are pivotal structural motifs in medicinal chemistry. The unique electronic properties of the indole nucleus, coupled with the reactivity of the aldehyde functional group, make these compounds versatile precursors for a wide array of biologically active molecules. Specifically, the introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates, enhancing their potency and metabolic stability. This compound, therefore, represents a valuable building block for the synthesis of targeted therapies in areas such as oncology, neurology, and infectious diseases.
Reaction Mechanism and Rationale: The Vilsmeier-Haack Formylation
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[1]
The indole ring is highly activated towards electrophilic substitution, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom. The Vilsmeier reagent, although a relatively weak electrophile, is sufficiently reactive to attack the electron-rich C3 position of the indole. The resulting iminium intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromo-6-chloro-1H-indole.
Part 1: Synthesis of the Starting Material: 5-Bromo-6-Chloro-1H-Indole
For a comprehensive process, the synthesis of the starting indole is presented below. While commercially available, this protocol provides an option for in-house synthesis.[3]
Protocol 1: Synthesis of 5-Bromo-6-Chloro-1H-Indole
| Parameter | Value |
| Starting Material | 1-Bromo-2-chloro-4-nitrobenzene |
| Reagent | Vinylmagnesium bromide (1 M in THF) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -40°C |
| Reaction Time | 1 hour at -40°C, then warm to room temperature |
| Work-up | Quench with aqueous NH₄Cl, extract with ethyl acetate |
| Purification | Column chromatography |
| Expected Yield | ~15% |
Step-by-Step Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene in anhydrous THF and cool the solution to -40°C.
-
Slowly add vinylmagnesium bromide (1 M solution in THF) dropwise, maintaining the temperature at -40°C.
-
After the addition is complete, stir the reaction mixture at -40°C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-6-chloro-1H-indole.
Part 2: Scale-Up Synthesis of this compound
This section details the scaled-up Vilsmeier-Haack formylation of 5-bromo-6-chloro-1H-indole. Safety and process control are paramount in a scale-up context.
Protocol 2: Vilsmeier-Haack Formylation
| Parameter | Value |
| Starting Material | 5-Bromo-6-chloro-1H-indole |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0°C for Vilsmeier reagent formation, then 90-100°C for formylation |
| Reaction Time | 1 hour at room temperature after addition, then 8-10 hours at elevated temperature |
| Work-up | Quench with ice water, neutralize with saturated sodium carbonate solution |
| Purification | Filtration and washing of the precipitated product |
| Expected Yield | 85-95% |
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous DMF. Cool the DMF to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 10°C. The formation of the Vilsmeier reagent is exothermic.
-
Indole Addition: Once the addition of POCl₃ is complete, stir the mixture at 0°C for 30 minutes. Then, add a solution of 5-bromo-6-chloro-1H-indole in anhydrous DMF dropwise to the prepared Vilsmeier reagent.
-
Reaction: After the addition of the indole solution, allow the reaction mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 90-100°C and maintain this temperature for 8-10 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic. The product will precipitate as a solid.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove any inorganic salts. Dry the product under vacuum to afford this compound.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Expertise and Experience: Causality Behind Experimental Choices
-
Temperature Control during Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature (0-10°C) is crucial to prevent uncontrolled temperature escalation and potential side reactions. On a large scale, efficient heat removal is critical, often requiring a jacketed reactor with a reliable cooling system.
-
Order of Addition: Adding POCl₃ to DMF is the standard and safer procedure. The reverse addition can lead to a rapid and potentially uncontrollable exotherm.
-
Reaction Temperature for Formylation: While the initial electrophilic attack can occur at lower temperatures, heating is necessary to drive the reaction to completion, especially with less reactive substrates. The chosen temperature of 90-100°C is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the product and intermediates.
-
Aqueous Work-up and Neutralization: The quenching of the reaction mixture with ice water is a critical step to hydrolyze the iminium intermediate to the aldehyde. This process is also highly exothermic. The subsequent neutralization with a base like sodium carbonate is necessary to precipitate the product, which is typically insoluble in aqueous media at a basic pH.
Trustworthiness: A Self-Validating System for Scale-Up
For a successful and safe scale-up, the process must be robust and predictable. The following considerations are essential for establishing a self-validating system:
-
Reaction Calorimetry: Before proceeding to a large-scale synthesis, it is highly recommended to perform reaction calorimetry studies on a smaller scale.[4][5] This will provide crucial data on the heat of reaction, the rate of heat evolution, and the potential for thermal runaway. This data is invaluable for designing appropriate cooling capacity and emergency procedures for the pilot plant or manufacturing scale.
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques, such as FT-IR or Raman spectroscopy, can provide real-time information on the reaction progress. This allows for better control over the reaction endpoint and can help detect any deviations from the expected reaction profile.
-
Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is critical. Water can react with both POCl₃ and the Vilsmeier reagent, reducing the yield and potentially leading to the formation of byproducts.
-
Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive nature of POCl₃ and the acidic reaction mixture.
Safety Considerations for Large-Scale Synthesis
The Vilsmeier-Haack reaction presents several potential hazards, particularly on a large scale.[6][7]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. For large-scale operations, a closed-system transfer is recommended.
-
Exothermic Reactions: As previously mentioned, both the formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Adequate cooling capacity and a plan for managing potential temperature excursions are essential.
-
Off-gassing: The reaction may produce hydrogen chloride gas, which is corrosive and toxic. The reactor should be equipped with a scrubbing system to neutralize any acidic vapors.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific synthesis. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve experimental outcomes.
Q1: I am experiencing very low or no yield of the final product. What are the most common causes and how can I resolve this?
A: This is a frequent challenge in multi-step synthesis and particularly in Vilsmeier-Haack reactions. The root cause can typically be traced to one of several critical areas:
-
Purity of Starting Material: The Vilsmeier-Haack reaction is highly sensitive to the quality of the starting indole. The precursor, 5-bromo-6-chloro-1H-indole, must be pure. Impurities from its own synthesis can interfere with the formylation step.[1][2]
-
Solution: Before starting the formylation, verify the purity of your 5-bromo-6-chloro-1H-indole using NMR or LC-MS. If necessary, purify it by column chromatography or recrystallization.
-
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The quality and handling of these reagents are paramount.
-
POCl₃: This reagent is highly reactive and sensitive to moisture. Using an old or improperly stored bottle can lead to partial hydrolysis and reduced activity.
-
DMF: The DMF must be anhydrous. Water will rapidly quench the POCl₃ and the Vilsmeier reagent, halting the reaction.[3]
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in an incomplete reaction.
-
Solution: Always use a fresh, unopened bottle of POCl₃ or a properly stored one under an inert atmosphere. Use anhydrous DMF. It is common practice to use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the indole) to drive the reaction to completion.[3][4]
-
-
Reaction Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. If the temperature is not controlled, the reagent can decompose. Conversely, the subsequent electrophilic attack on the indole ring may require heating to proceed at a reasonable rate, especially with a deactivated ring system.
-
Solution: Prepare the Vilsmeier reagent at a low temperature (0 °C) by adding POCl₃ dropwise to the DMF.[3] After the addition of the indole, the reaction may need to be warmed to 40-90 °C depending on substrate reactivity.[4][5] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Ineffective Work-up: The reaction produces an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde.[6][7] Improper hydrolysis can lead to low yields or isolation of the wrong compound.
-
Solution: The work-up typically involves pouring the reaction mixture onto ice water and then basifying with a solution like sodium carbonate or sodium hydroxide until a pH of 8-9 is reached.[5][8] This neutralizes the acidic environment and facilitates the hydrolysis of the iminium intermediate to the desired aldehyde, which often precipitates as a solid.
-
Q2: My TLC and NMR analyses show multiple spots and complex peaks, indicating significant impurity formation. What are these side products and how can I improve selectivity?
A: The formation of multiple products points towards side reactions or an incomplete reaction. In the Vilsmeier-Haack formylation of indoles, several issues can arise:
-
Unreacted Starting Material: This is the most common "impurity" and is usually due to insufficient reagent, short reaction time, or low temperature.[3]
-
Solution: Increase the equivalents of the Vilsmeier reagent and/or increase the reaction time and temperature. Use TLC to track the consumption of the starting material.
-
-
Formation of N-Formylated Products: While formylation typically occurs at the electron-rich C-3 position, competitive N-formylation can occur under certain conditions, especially at higher temperatures.[8]
-
Solution: Maintain careful temperature control. Running the reaction at the lowest effective temperature can often minimize this side reaction. The N-formyl group is also often hydrolytically removed during the basic work-up.[8]
-
-
Formation of Indole Trimers: In some Vilsmeier-type reactions, especially with alternatives to DMF, the formation of indole trimers (triindolylmethanes) has been observed.[9] While less common with standard POCl₃/DMF, it is a potential side reaction if conditions are not optimal.
-
Solution: Adhere to the standard, well-documented reaction conditions. Avoid prolonged reaction times at very high temperatures.
-
-
Purification Strategy:
Q3: I'm having difficulty purifying the final product. What is the best approach?
A: Purifying halogenated indole-3-carbaldehydes often requires careful technique due to their polarity and potential for streaking on silica gel.
-
Column Chromatography: This is the primary method for purification.
-
Solvent System: A gradient elution is typically most effective. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate).[11] This ensures good separation of less polar impurities first, followed by the elution of your product.
-
TLC Monitoring: Use TLC with the same solvent system to track the fractions. The product can be visualized under UV light (254 nm).[11]
-
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be an excellent final step to obtain highly pure material.
-
Solvent Choice: A good starting solvent for recrystallization is often ethanol or a mixture of ethyl acetate and hexanes.[11] The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to slowly cool, at which point the pure product should crystallize out, leaving impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on 5-bromo-6-chloro-1H-indole?
A: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The indole ring, being an electron-rich heterocycle, acts as a nucleophile. The attack occurs at the C-3 position, which has the highest electron density.[13][14] This attack on the Vilsmeier reagent forms a cationic intermediate. Aromatization is restored by the loss of the C-3 proton.
-
Hydrolysis: The resulting iminium salt is stable until the aqueous work-up. The addition of water followed by the elimination of dimethylamine leads to the final this compound product.[14][15]
Q2: Why is the formylation highly selective for the C-3 position of the indole ring?
A: The regioselectivity is a fundamental property of the indole electronic structure. The pyrrole ring of indole is more electron-rich than the benzene ring.[13] Within the pyrrole ring, the C-3 position has the highest electron density and is the most nucleophilic site, making it the preferred site of attack for electrophiles like the Vilsmeier reagent.[14] Attack at C-3 leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.
Q3: What are the most critical parameters to control for a successful and high-yield synthesis?
A: The key parameters are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Importance |
| Reagent Purity | Use anhydrous DMF and fresh POCl₃. | Moisture deactivates the reagents and halts the reaction. Impurities can cause side reactions. |
| Reagent Stoichiometry | POCl₃: 1.5 - 3.0 eq.; DMF: Can be used as solvent. | A molar excess of the Vilsmeier reagent is needed to ensure complete conversion of the indole.[4] |
| Temperature Control | 0 °C for reagent formation; 40-90 °C for reaction. | Controls the exothermic formation of the Vilsmeier reagent and provides sufficient energy for the formylation step.[5] |
| Reaction Time | 2 - 9 hours, monitored by TLC. | Ensures the reaction proceeds to completion without significant decomposition.[5] |
| Work-up pH | Adjust to pH 8-9 with an aqueous base. | Crucial for the hydrolysis of the iminium intermediate to the final aldehyde product.[8] |
Q4: How should the Vilsmeier reagent be prepared and handled?
A: The Vilsmeier reagent is moisture-sensitive and should be prepared in situ just before use.
-
Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF to the flask and cool it to 0 °C in an ice-water bath.
-
Add POCl₃ dropwise to the stirred DMF solution over 30-60 minutes. It is critical to maintain the temperature below 5 °C during this addition.[3]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent before adding the indole substrate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-bromo-6-chloro-1H-indole (Starting Material)
This protocol is adapted from a general procedure for the synthesis of substituted indoles.[16]
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -40 °C.
-
Slowly add vinylmagnesium bromide (3.0 eq., 1 M solution in THF) dropwise, ensuring the temperature remains at -40 °C.
-
Stir the reaction mixture at -40 °C for 1 hour after the addition is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-bromo-6-chloro-1H-indole.
Protocol 2: Vilsmeier-Haack Formylation
This protocol is based on general procedures for the formylation of substituted indoles.[3][5]
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, can be used as the solvent). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the DMF, maintaining the temperature below 5 °C.
-
After the addition, stir the mixture at 0 °C for 30 minutes.
-
Add 5-bromo-6-chloro-1H-indole (1.0 eq.) portion-wise to the Vilsmeier reagent at 0 °C.
-
After the indole addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat the mixture to 85-90 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 5-9 hours).
-
Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Stir the mixture vigorously and add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is between 8 and 9.
-
A solid precipitate should form. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under a vacuum to obtain the crude this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dry silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 30:70 v/v).
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Reaction Mechanism
Caption: Vilsmeier-Haack Reaction Pathway
Troubleshooting Workflow
Caption: Troubleshooting Flowchart for Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. growingscience.com [growingscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
Purification methods for 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Answering the user's request.## Technical Support Center: Purification of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support resource for this compound. This guide, structured in a question-and-answer format, provides field-proven troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and stability of this compound?
A1: this compound is typically a solid, ranging in color from off-white to pale yellow or light brown.[1][2] Like many indole-based aldehydes, it is generally stable under standard laboratory conditions. However, it is prudent to protect it from excessive light and heat. For long-term storage, keeping the material at 2-8°C in a desiccated, dark environment is recommended.[3][4] Indoles can be susceptible to slow air oxidation, which may manifest as a darkening of the material over time.
Q2: What are the common impurities I should expect from a typical synthesis?
A2: The most common synthesis route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5] Based on this, potential impurities include:
-
Unreacted Starting Material: Residual 5-bromo-6-chloro-1H-indole.
-
Inorganic Salts: Byproducts from the reaction workup, such as sodium carbonate or sodium sulfate, which are typically removed by aqueous washing.[5]
-
Over-brominated or -chlorinated species: Depending on the synthesis of the indole core, minor isomers may be present.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, ethyl acetate, dichloromethane).
-
Degradation Products: Minor, often more polar, colored impurities resulting from partial decomposition on silica gel or exposure to strong acids/bases.
Q3: Which analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most essential tool for monitoring reaction progress and guiding purification.[2] A typical mobile phase is a mixture of hexanes and ethyl acetate.
-
¹H NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of residual solvents or major organic impurities.[6][7] The aldehyde proton typically appears as a singlet around 10 ppm.
-
LC-MS: Ideal for detecting trace-level impurities and confirming the molecular weight of the desired product (258.5 g/mol ).[1]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Literature values for similar compounds vary, but a narrow range is key. For example, the related 5-bromo-1H-indole-3-carbaldehyde has a melting point of 204-205°C.[5]
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process.
Problem 1: My crude product is a dark, intractable oil instead of a solid.
-
Possible Cause: This "oiling out" phenomenon is often due to a high concentration of impurities depressing the melting point of the mixture. Residual high-boiling solvents like DMF can also contribute to this issue.
-
Solution: Avoid immediate attempts at recrystallization. The most robust approach is to purify the material using flash column chromatography first to remove the bulk of the impurities. If residual solvent is suspected, co-evaporation with a lower-boiling solvent like toluene (if compatible) or placing the material under high vacuum for an extended period can help.
Problem 2: During column chromatography, my compound streaks badly or the separation is poor.
-
Possible Cause 1: Improper Solvent System. The polarity of the eluent may be too high, causing the compound to travel with the solvent front, or too low, leading to excessive interaction with the silica and band broadening.
-
Solution 1: Optimize your solvent system using TLC. Aim for an Rf value of 0.25 - 0.35 for the target compound. A gradient elution, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 30% EtOAc), can significantly improve separation from both less polar and more polar impurities.[8]
-
Possible Cause 2: Sample Overloading. Applying too much crude material to the column is a common cause of poor separation.
-
Solution 2: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For a challenging separation, use a lower ratio (e.g., 1:100).
-
Possible Cause 3: Compound Degradation on Silica. Indoles can be sensitive to the acidic nature of standard silica gel, leading to streaking and yield loss.[8]
-
Solution 3:
-
Deactivate the Silica: Before packing, prepare a slurry of the silica gel in your starting eluent containing 1% triethylamine (Et₃N). The basic Et₃N neutralizes the acidic sites on the silica surface.
-
Work Quickly: Do not let the column sit packed for extended periods before or during the run, as this increases the contact time and potential for degradation.[9]
-
Problem 3: After recrystallization, the yield is very low.
-
Possible Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10]
-
Solution 1: Perform small-scale solvent screening. Test solvents like ethanol, isopropanol, ethyl acetate, and toluene. A mixed-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) often provides the best results by allowing for fine-tuning of solubility.
-
Possible Cause 2: Using an Excessive Volume of Solvent. Using too much hot solvent to dissolve the crude product will keep it in solution even after cooling, drastically reducing the recovery of crystals.[10]
-
Solution 2: Add the hot solvent portion-wise, just until the solid fully dissolves. If you add too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for purifying a crude reaction mixture containing the target compound and various impurities.
Workflow Diagram: Chromatography Decision Path
Caption: Decision workflow for selecting a purification method.
Methodology:
-
Solvent System Selection: Develop a mobile phase using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. The table below shows typical Rf values.
| Solvent System (Hexanes:EtOAc) | Approximate Rf of Product | Observation |
| 9:1 | < 0.1 | Compound is highly retained. Good for eluting non-polar impurities. |
| 4:1 | ~ 0.3 | Optimal starting point. Provides good separation from typical impurities. |
| 2:1 | > 0.6 | Compound elutes too quickly, risking co-elution with more polar impurities. |
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size (e.g., for 1g of crude material, use a 40g silica column).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[9] Add a thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material (~1g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-3g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand. This technique prevents band distortion and improves resolution.[8]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin elution using positive pressure (air or nitrogen). A flow rate of approximately 2 inches/minute is ideal.[9]
-
Start with 2-3 column volumes of a low-polarity solvent (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 20%, then 30% EtOAc/Hexanes) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure compound.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is suitable for material that is already >90-95% pure and needs final polishing.
Workflow Diagram: Recrystallization Steps
Caption: Step-by-step mixed-solvent recrystallization workflow.
Methodology:
-
Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Heat a suitable "good" solvent (e.g., ethanol) in a separate beaker. Add the hot ethanol to the flask in small portions with swirling until the solid just dissolves.
-
Induce Supersaturation: While keeping the solution hot, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add 1-2 drops of the hot "good" solvent (ethanol) to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture (the same ratio of ethanol/water). Dry the crystals under vacuum to obtain the final, purified product.
References
- 1. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemscene.com [chemscene.com]
- 4. goldbio.com [goldbio.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the Vilsmeier-Haack formylation of 5-bromo-6-chloro-1H-indole. Here, we address frequently asked questions with in-depth mechanistic explanations, preventative strategies, and detailed analytical guidance.
FAQ 1: I'm observing an unexpected, less polar spot on my TLC. What is it likely to be?
Answer: An unexpected spot with a higher Rf (less polar) than your desired product is frequently the N-formylated byproduct, 1-formyl-5-bromo-6-chloro-1H-indole . This occurs when the Vilsmeier reagent, a powerful formylating agent, reacts with the acidic N-H proton of the indole ring system.
Causality and Mechanism:
The Vilsmeier-Haack reaction involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and a halogenating agent (like POCl₃).[1][2] While the C3 position of the indole is electron-rich and the preferred site for electrophilic attack, the indole nitrogen is also nucleophilic and can compete for the Vilsmeier reagent, especially under certain conditions.[3]
-
Mechanism of N-Formylation: The lone pair of the indole nitrogen attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and elimination of the leaving group yields the N-formylated indole. This byproduct lacks the aldehyde's polarity and the N-H bond, making it significantly less polar.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the indole substrate to the pre-formed Vilsmeier reagent. This favors the kinetically controlled C3-formylation over the thermodynamically driven N-formylation.
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. A large excess can promote side reactions, including N-formylation.
-
Purification: The N-formyl byproduct can typically be separated from the desired C3-aldehyde using standard silica gel column chromatography. Its higher Rf value allows for effective separation.
FAQ 2: My reaction yield is significantly lower than expected. What are the common loss pathways?
Answer: Low yields can stem from several factors, including incomplete reaction, formation of multiple byproducts, and product degradation. The most common culprits are unreacted starting material and the formation of a di-formylated byproduct.
1. Unreacted Starting Material (5-bromo-6-chloro-1H-indole):
-
Causality: This is often due to insufficient Vilsmeier reagent, poor reagent quality (e.g., hydrolyzed POCl₃), or inadequate reaction time/temperature. The Vilsmeier reagent is a relatively weak electrophile and requires an activated aromatic system for efficient reaction.[4]
-
Identification: The starting material will appear as a distinct, less polar spot on TLC compared to the product aldehyde.
-
Protocol: To drive the reaction to completion, ensure anhydrous conditions, use freshly distilled POCl₃, and consider extending the reaction time or slightly increasing the temperature after the initial addition phase (e.g., stirring at room temperature or gentle heating to 40-50 °C).[5]
2. Di-formylated Byproduct (1,3-diformyl-5-bromo-6-chloro-1H-indole):
-
Causality: If the reaction is pushed too hard (e.g., high temperatures or prolonged reaction times with excess reagent), the initially formed this compound can undergo a second formylation at the nitrogen atom.
-
Identification: This byproduct is typically less polar than the desired mono-aldehyde but more polar than the N-formyl starting material. It will present a unique NMR spectrum lacking an N-H proton and showing two distinct formyl proton signals.
-
Prevention: Strict control over reaction temperature and stoichiometry is critical. Monitor the reaction progress by TLC to avoid over-reaction.
Visualizing the Reaction Pathways
The following diagrams illustrate the primary reaction and a key side reaction.
Caption: Vilsmeier-Haack reaction workflow.
Caption: Competing C3 vs. N1 formylation pathways.
FAQ 3: My purification by column chromatography is yielding a mixture of products. What am I dealing with?
Answer: Co-elution issues often arise when byproducts have similar polarities to the desired aldehyde. Besides the previously mentioned byproducts, residual reagents or their breakdown products can also complicate purification.
Potential Co-eluting Impurities:
-
Incompletely Hydrolyzed Iminium Salt: The intermediate formed after the indole attacks the Vilsmeier reagent is an iminium salt.[6][7] If the aqueous workup (hydrolysis) is incomplete or not basic enough, this salt can persist and streak on the silica column.
-
Polymeric Materials: Indoles can be sensitive to strongly acidic conditions, potentially leading to the formation of colored, high-molecular-weight oligomers or polymers. These often remain at the baseline of a TLC plate but can cause streaking and poor separation during column chromatography.
Troubleshooting Purification:
-
Thorough Hydrolysis: Ensure the reaction mixture is quenched by pouring it into a mixture of ice and a mild base (e.g., sodium acetate or sodium bicarbonate solution).[6] Stir vigorously until the hydrolysis is complete, which can be monitored by the disappearance of the intermediate on TLC.
-
Pre-column Wash: Before loading onto the column, dissolve the crude product in a suitable solvent (like ethyl acetate or dichloromethane) and wash with a dilute sodium bicarbonate solution, followed by brine. This removes acidic residues and water-soluble impurities.
-
Solvent System Optimization: Use a gradient elution for column chromatography. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to elute highly non-polar byproducts, then gradually increase the polarity to isolate your desired product.
Summary of Common Byproducts
| Compound Name | Structure | Molecular Weight | Typical TLC Rf (Relative to Product) | Key Identification Notes |
| Desired Product | This compound | 258.49 | 1.0 | Aldehyde proton (~10 ppm), N-H proton (~12 ppm in DMSO-d6).[5] |
| Starting Material | 5-bromo-6-chloro-1H-indole | 230.48 | > 1.0 (More mobile) | Lacks aldehyde proton signal in 1H NMR. |
| N-Formyl Byproduct | 1-formyl-5-bromo-6-chloro-1H-indole | 258.49 | > 1.0 (More mobile) | Isomeric with product. Lacks N-H proton, has a formyl proton signal. |
| Di-formyl Byproduct | 1,3-diformyl-5-bromo-6-chloro-1H-indole | 286.50 | < 1.0 (Less mobile) | Lacks N-H proton, shows two distinct formyl proton signals in 1H NMR. |
General Experimental Protocol for Mitigation
This protocol is designed to minimize byproduct formation during the Vilsmeier-Haack formylation.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, ~10 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The solution should become a thick, pale-yellow salt suspension.[8]
-
Substrate Addition: Dissolve the 5-bromo-6-chloro-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[5]
-
Workup: Continue stirring until the ice has melted and the hydrolysis is complete. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Caption: Troubleshooting and workflow diagram.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Formylation of 5-bromo-6-chloro-1H-indole
Welcome to the technical support center for the formylation of 5-bromo-6-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific transformation. The formylation of halogenated indoles is a critical step in the synthesis of various biologically active compounds, and achieving high yields and purity can be challenging. This resource provides a structured approach to overcoming common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the formylation of 5-bromo-6-chloro-1H-indole, primarily focusing on the Vilsmeier-Haack reaction, the most prevalent method for this transformation.
Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low to non-existent yields in a Vilsmeier-Haack reaction are a frequent issue and can often be traced back to several key factors:
-
Reagent Quality: The success of the reaction is highly dependent on the quality of your reagents, particularly the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
DMF: Old or improperly stored DMF can contain dimethylamine as a decomposition product, which can react with the Vilsmeier reagent and reduce its efficacy.[1] Always use fresh, anhydrous DMF.
-
POCl₃: Ensure your POCl₃ is fresh and has been stored under anhydrous conditions to prevent decomposition.
-
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent (a chloroiminium salt) is a critical preliminary step.[2][3] This is an exothermic reaction that requires careful temperature control. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[4]
-
Substrate Reactivity: While indoles are generally electron-rich and reactive, the presence of two electron-withdrawing halogen substituents (bromine and chlorine) on the benzene ring of 5-bromo-6-chloro-1H-indole can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[5] Higher reaction temperatures or longer reaction times may be necessary compared to the formylation of unsubstituted indole.
-
Work-up Procedure: Incomplete hydrolysis of the iminium intermediate during work-up can lead to lower yields of the desired aldehyde. Ensure the pH is appropriately adjusted to facilitate complete conversion.
Q2: I'm observing significant formation of side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common challenge. Here are some of the most frequently observed side reactions and strategies to mitigate them:
-
Diformylation: Although less common with deactivated substrates, diformylation can occur under harsh conditions. To minimize this, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a smaller excess can also be beneficial.
-
Formation of 3-Cyanoindole Derivatives: The presence of nitrogen-containing impurities in the reagents or solvents can lead to the formation of a 3-cyanoindole byproduct.[4] This is thought to occur through the reaction of the initially formed aldehyde with species like hydroxylamine or ammonia, followed by dehydration.[4] Using high-purity, anhydrous solvents and freshly distilled reagents is crucial to prevent this.[4]
-
Polymerization/Resin Formation: Indoles can be sensitive to strongly acidic conditions, leading to polymerization.
-
Temperature Control: Maintain the lowest effective temperature for the formylation reaction to minimize polymerization.[6]
-
Controlled Reagent Addition: Slow, dropwise addition of the indole solution to the pre-formed Vilsmeier reagent can help to control the reaction exotherm and reduce polymerization.
-
Q3: The purification of my 5-bromo-6-chloro-1H-indole-3-carbaldehyde is proving difficult. What are the best practices?
A3: The purification of halogenated indole-3-carbaldehydes can be challenging due to their polarity and potential for co-elution with side products.
-
Column Chromatography: This is the most common method for purification. A carefully selected solvent system, often a gradient of ethyl acetate in hexane, is typically effective.[4]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.[4]
-
Work-up: A thorough aqueous work-up is essential to remove inorganic salts and any remaining DMF. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended.[4] If the product precipitates, it can be collected by filtration. Otherwise, extraction with a suitable organic solvent like ethyl acetate or dichloromethane is necessary.
II. Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting persistent issues.
Guide 1: Optimizing Vilsmeier-Haack Reaction Conditions
This guide will walk you through a logical workflow for optimizing the reaction parameters for the formylation of 5-bromo-6-chloro-1H-indole.
Logical Workflow for Vilsmeier-Haack Optimization
Caption: Workflow for troubleshooting low yields in the Vilsmeier-Haack reaction.
Detailed Steps and Considerations:
-
Reagent Purity is Paramount: Before attempting any other optimization, ensure the purity and dryness of your DMF and POCl₃. If in doubt, use freshly opened bottles or distill the reagents.
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the 5-bromo-6-chloro-1H-indole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Begin monitoring the reaction by Thin Layer Chromatography (TLC). If no product is observed, gradually increase the temperature. For halogenated indoles, temperatures up to 85-90 °C may be required.[7]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged heating, which can lead to side reactions.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it over crushed ice or slowly adding ice-cold water. POCl₃ reacts violently with water, so this step must be done with caution.[2]
-
Basify the mixture with a saturated sodium carbonate or sodium bicarbonate solution to a pH of ~8-9 to hydrolyze the iminium intermediate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Guide 2: Alternative Formylation Methods
If the Vilsmeier-Haack reaction consistently provides unsatisfactory results, consider these alternative formylation methods.
Method Comparison Table
| Method | Reagents | Typical Conditions | Pros | Cons |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, acetic acid) | Heating | Good for ortho-formylation of phenols; can be effective for some indoles. | Often inefficient; can lead to di-formylation if both ortho positions are available. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) | Inert atmosphere, low temperature | Suitable for sterically hindered sites.[8][9] | Uses highly reactive and hazardous reagents. |
| Organolithium/Grignard | Organolithium or Grignard reagent, followed by DMF | Anhydrous conditions, low temperature | Can be highly regioselective.[8] | Requires anhydrous conditions; functional group compatibility can be an issue. |
| Iron-Catalyzed Formylation | FeCl₃, formaldehyde, aqueous ammonia | 130 °C in DMF | Greener alternative, avoids POCl₃. | High temperature required. |
| Photochemical Methods | Eosin Y, TMEDA, blue LED light | Room temperature | Mild conditions, environmentally friendly.[10][11] | May require specialized equipment. |
Detailed Protocol for the Duff Reaction
The Duff reaction can be a viable alternative, particularly if issues with the Vilsmeier reagent are suspected.
-
Reaction Setup: In a round-bottom flask, dissolve the 5-bromo-6-chloro-1H-indole (1 equivalent) and hexamethylenetetramine (3-4 equivalents) in trifluoroacetic acid (TFA) or a mixture of acetic acid and water.
-
Heating: Heat the reaction mixture to 70-100 °C and stir.
-
Monitoring: Monitor the reaction by HPLC or TLC. The reaction is often complete within 30 minutes to a few hours.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like methylene chloride and wash with brine. Extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over an anhydrous salt, and concentrate to yield the product.
Duff Reaction Troubleshooting Workflow
Caption: Workflow for minimizing side reactions in the Duff reaction.
III. References
-
Technical Support Center: Side Reactions in the Formylation of Indole - Benchchem. 4
-
Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide - Benchchem. --INVALID-LINK--
-
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. 12
-
Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 13
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. --INVALID-LINK--
-
Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. 2
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. 14
-
Vilsmeier–Haack reaction of indole - YouTube. 15
-
Duff reaction - Wikipedia. 16
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. 3
-
Formylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC). --INVALID-LINK--
-
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. 17
-
Vilsmeier-Haack Reaction - Chemistry Steps. 18
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. 1
-
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. 7
-
Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation - Experts@Minnesota. 5
-
Formylation - Common Conditions. 8
-
Duff Reaction. 19
-
Synthesis of indoles - Organic Chemistry Portal. 10
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 20
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. 21
-
Vilsmeier-Haack Reaction - YouTube. 22
-
Rieche formylation - Wikipedia. 9
-
Vilsmeier–Haack reaction - Wikipedia. 23
-
Troubleshooting side reactions during the formylation step of synthesis - Benchchem. --INVALID-LINK--
-
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. 24
-
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. 11
References
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. Indole synthesis [organic-chemistry.org]
- 11. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. ijpcbs.com [ijpcbs.com]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Stability issues of 5-bromo-6-chloro-1H-indole-3-carbaldehyde in solution
Technical Support Center: 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Guide Objective: This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established principles of indole chemistry, as specific stability data for this exact molecule is not widely published.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: My solution of this compound turned from colorless to yellow/brown. What is happening?
A: This is a classic sign of degradation. The indole scaffold is an electron-rich aromatic system, making it highly susceptible to oxidation.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, trace metal impurities, or radical initiators. The resulting products are often highly colored, conjugated oligomers or polymers.
Q2: What is the best solvent to dissolve and store this compound?
A: The compound is a solid with low aqueous solubility but is generally soluble in polar organic solvents.[3][4]
-
Recommended for Stock Solutions: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions. They offer good solvating power and are aprotic.
-
Recommended for Reactions/Assays: Acetonitrile, ethanol, and methanol are suitable for subsequent dilutions.[3] However, be aware that protic solvents can participate in certain reactions, and older ethers or THF may contain peroxides that accelerate degradation.
-
Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended due to low solubility.[3] If aqueous conditions are required, first dissolve the compound in a minimal amount of DMSO and then dilute with the buffer, ensuring the final DMSO concentration is compatible with your experiment and does not cause precipitation.
Q3: How should I store my stock solutions to maximize their shelf-life?
A: To minimize degradation, solutions should be stored with the following precautions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light at all times by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Q4: I see a new, more polar spot on my TLC plate after my reaction. What could it be?
A: The most likely candidate is the corresponding indole-3-carboxylic acid. The aldehyde functional group at the C3 position is prone to oxidation, converting it to a carboxylic acid.[5][6][7] This new compound will be significantly more polar, resulting in a lower Rf value on a normal-phase TLC plate.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to identifying and solving specific stability-related problems encountered during experimentation.
Issue 1: Rapid Solution Discoloration and/or Precipitate Formation
| Symptom | Potential Cause (The "Why") | Recommended Solution |
| Solution rapidly turns yellow, pink, or brown upon dissolution or during an experiment. | Oxidative Degradation: The indole ring is highly susceptible to autoxidation. This process often involves radical mechanisms and is catalyzed by light, heat, and trace metals, leading to the formation of complex, colored polymeric byproducts.[2][8] | 1. Deoxygenate Solvents: Sparge solvents with argon or nitrogen for 15-20 minutes before use. 2. Use an Inert Atmosphere: Conduct experiments in a glovebox or under a positive pressure of argon/nitrogen. 3. Protect from Light: Work in a fume hood with the sash down and lights off where possible, and wrap all glassware in foil. 4. Add Antioxidants: For storage or non-reactive applications, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). |
| A fine powder or amorphous solid crashes out of solution, especially after adding an aqueous buffer. | Poor Solubility / Solvent Exchange: The compound has low aqueous solubility.[3] When an aqueous buffer is added to a concentrated organic stock (e.g., DMSO), the solvent polarity increases dramatically, causing the compound to precipitate. | 1. Check Final Solvent Composition: Ensure the final percentage of the organic co-solvent (e.g., DMSO) is high enough to maintain solubility. 2. Modify Dilution Protocol: Add the aqueous buffer to the DMSO stock slowly while vortexing to avoid localized high concentrations that trigger precipitation. 3. Work at Lower Concentrations: If possible, perform the experiment at a more dilute concentration of the target compound. |
| Solution becomes cloudy or forms a precipitate when an acidic reagent is added. | Acid-Catalyzed Polymerization: In strongly acidic conditions, the indole nucleus can be protonated, leading to electrophilic addition reactions with other indole molecules, resulting in dimerization or polymerization.[2] | 1. Use pH-Controlled Buffers: Whenever possible, use buffered systems to maintain a neutral or slightly basic pH. 2. Avoid Strong, Non-Nucleophilic Acids: If acid catalysis is required, consider milder or buffered acid sources. 3. Minimize Reaction Time: Do not let reactions in acidic media run longer than necessary. Quench promptly upon completion. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for indole stability issues.
Part 3: Experimental Protocols & Methodologies
To ensure the integrity of your results, it is crucial to use validated methods. The following protocols provide a framework for assessing stability and analyzing the compound.
Protocol 1: Forced Degradation Study
This protocol, based on ICH guidelines, is designed to intentionally degrade the compound to identify potential degradation products and pathways.[9][10][11]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, water, methanol
-
DMSO (anhydrous)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 50 µg/mL. This is your time-zero (T=0) unstressed sample. Analyze immediately via HPLC.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. At timed intervals (e.g., 1, 2, 4h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to 50 µg/mL, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute to 50 µg/mL, and analyze.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Analyze at timed intervals after appropriate dilution.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Also, place a vial of the stock solution at 70°C. At timed intervals, dissolve/dilute the samples to 50 µg/mL and analyze.
-
Photolytic Degradation: Expose a solution (50 µg/mL in 50:50 ACN:H₂O) and a solid sample to a photostability chamber (ICH Q1B conditions). Analyze against a dark control at a specified time point.
-
Data Analysis: Compare the chromatograms of stressed samples to the T=0 control. Calculate the percentage degradation and note the retention times and peak areas of any new impurities.
Protocol 2: HPLC Method for Stability Analysis
This is a general-purpose reversed-phase HPLC method suitable for separating the parent compound from its potential polar and nonpolar degradants.[12][13][14]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (Indole Chromophore) |
| Injection Volume | 10 µL |
Potential Degradation Pathways
The primary degradation pathways for this molecule involve the two most reactive sites: the indole ring and the aldehyde group.
Caption: Potential degradation pathways for the title compound.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
Preventing degradation of 5-bromo-6-chloro-1H-indole-3-carbaldehyde during storage
Welcome to the technical support center for 5-bromo-6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides based on established chemical principles and best practices for handling halogenated indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The most common visual indicator of degradation is a change in color of the solid material, often from an off-white or light yellow to a darker yellow, brown, or even pinkish hue. This discoloration typically suggests the formation of oxidized or polymeric impurities. For a more definitive assessment, we recommend analytical methods such as HPLC for purity analysis or ¹H NMR to detect the appearance of new signals corresponding to degradation products. A decrease in the melting point of the substance can also indicate the presence of impurities.
Q2: What are the most likely degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on the functional groups present (an aromatic aldehyde and a halogenated indole ring), two primary degradation pathways are of concern:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal catalysts. This process converts the aldehyde to the corresponding carboxylic acid, 5-bromo-6-chloro-1H-indole-3-carboxylic acid.[1] This is often the most significant pathway for degradation.
-
Photo-degradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[2] Exposure to light can potentially lead to the formation of radical species, which can then initiate further decomposition or polymerization reactions, resulting in complex impurity profiles and discoloration. The indole nucleus itself can also be subject to oxidative degradation pathways.[3][4]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, we recommend a multi-faceted approach to storage that addresses the primary degradation pathways. The ideal conditions are summarized in the table below. These recommendations are based on best practices for storing similar halogenated and functionalized indole compounds.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation of the aldehyde. |
| Light | Amber or Opaque Vial | Protects the compound from photo-degradation.[2] |
| Moisture | Desiccated Environment | Prevents potential hydrolysis and minimizes clumping of the solid. |
Troubleshooting Guide
Issue 1: The compound has changed color upon receipt or during storage.
-
Potential Cause: Exposure to light, air, or elevated temperatures during shipping or storage.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS, or ¹H NMR). Compare the results to the Certificate of Analysis (CoA).
-
Review Storage Protocol: Ensure that the compound is being stored under the recommended conditions (-20°C, inert atmosphere, protected from light, and desiccated).
-
Purification (if necessary): If the purity is compromised but the compound is still usable for your application, consider recrystallization to remove impurities. A solvent system should be chosen based on the solubility of the compound and its impurities.
-
Issue 2: Inconsistent results in downstream applications.
-
Potential Cause: Use of a degraded or impure starting material. The primary degradation product, 5-bromo-6-chloro-1H-indole-3-carboxylic acid, will have different reactivity and physical properties.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Preparation: In a controlled environment with low humidity, aliquot the desired amount of this compound into a clean, dry amber glass vial.
-
Inerting: Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.
-
Sealing: Immediately cap the vial tightly. For optimal protection, use a cap with a PTFE liner. Wrap the cap-vial interface with parafilm as an extra precaution against moisture and air ingress.
-
Labeling: Clearly label the vial with the compound name, lot number, date, and storage conditions.
-
Storage: Place the sealed vial inside a secondary container with a desiccant and store it in a freezer at -20°C.
Visualizing Potential Degradation
The following diagram illustrates the primary chemical transformation to be aware of during the storage of this compound.
Caption: Primary oxidative degradation pathway.
References
Side reaction pathways in the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. The Vilsmeier-Haack formylation of the 5-bromo-6-chloro-1H-indole precursor is a robust method, but the electron-withdrawing nature of the halogen substituents can introduce specific challenges. This document provides in-depth, field-proven insights to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.
Issue 1: Low or No Conversion of the Starting Indole
Q: I've followed the standard Vilsmeier-Haack protocol, but my TLC and NMR analysis show a significant amount of unreacted 5-bromo-6-chloro-1H-indole. What could be the cause, and how can I drive the reaction to completion?
A: This is a common issue when working with di-halogenated indoles. The bromine and chlorine atoms are electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. The Vilsmeier reagent, while effective, is a relatively weak electrophile.[1][2][3]
Root Cause Analysis & Solutions:
-
Insufficient Vilsmeier Reagent Activity:
-
Cause: The Vilsmeier reagent may not be electrophilic enough to react efficiently with the deactivated indole.
-
Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely by TLC, as excessive heat can lead to side product formation. A temperature range of 60-80°C is often employed for less reactive substrates.
-
Solution 2: Increase Stoichiometry of Vilsmeier Reagent: A moderate excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) can help drive the equilibrium towards the product. However, a large excess should be avoided as it can complicate the work-up and lead to side reactions.
-
-
Moisture Contamination:
-
Cause: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting indole is completely dry.
-
Experimental Protocol: Driving the Reaction to Completion
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve the 5-bromo-6-chloro-1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC every hour.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic, which should precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Issue 2: Formation of Multiple Products, Including a Suspected N-formylated Byproduct
Q: My crude product shows multiple spots on the TLC plate. One of the byproducts has a similar polarity to my desired product, making purification difficult. I suspect N-formylation is occurring. How can I confirm this and suppress its formation?
A: The formation of N-formylated indole is a known side reaction in Vilsmeier-Haack chemistry, especially with substituted indoles.[4][5] The N-H proton of the indole is acidic and can react with the Vilsmeier reagent.
Root Cause Analysis & Solutions:
-
Reaction Conditions Favoring N-formylation:
-
Cause: Higher reaction temperatures and prolonged reaction times can sometimes favor N-formylation.
-
Solution 1: Optimize Reaction Temperature and Time: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the N-formyl byproduct.
-
Solution 2: Order of Addition: Adding the indole solution to the pre-formed Vilsmeier reagent (as described in the protocol above) is generally preferred. This ensures that the indole is always in the presence of an excess of the formylating agent, which can favor C-3 formylation.
-
-
Confirmation of N-formyl Byproduct:
-
¹H NMR Spectroscopy: The N-formyl proton will appear as a distinct singlet in the downfield region of the ¹H NMR spectrum, typically between δ 8.5 and 9.5 ppm. The C-H proton of the formyl group at the 3-position will also be a singlet, usually around δ 10.0 ppm.
-
Mass Spectrometry: The N-formylated product will have a molecular weight 28 units higher than the starting indole and 1 unit lower than the desired C-formylated product.
-
Purification Strategy:
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the C-3 formylated product from the N-formylated byproduct. A shallow gradient of a solvent system like ethyl acetate in hexanes is recommended. The C-3 aldehyde is generally more polar than the N-formyl derivative.
Issue 3: Presence of a Diformylated Byproduct
Q: I'm observing a byproduct with a higher molecular weight than my target compound, which I suspect is a diformylated species. Is this possible and how can I avoid it?
A: While less common for the indole nucleus itself, diformylation can occur under forcing conditions or with highly activated substrates. In the case of 5-bromo-6-chloro-1H-indole, the deactivating effect of the halogens makes diformylation of the indole ring less likely. However, if there are other reactive sites, or under harsh conditions, this could be a possibility. A more likely scenario for a higher molecular weight byproduct is the formation of bis(indolyl)methanes, where the initially formed aldehyde reacts with another molecule of the starting indole.
Root Cause Analysis & Solutions:
-
Formation of Bis(indolyl)methanes:
-
Cause: This occurs when the product, this compound, acts as an electrophile and reacts with another molecule of the nucleophilic starting indole under the acidic reaction conditions.
-
Solution 1: Control Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure all the starting indole is consumed and to minimize the opportunity for the product to react with unreacted starting material.
-
Solution 2: Low Temperature and Slow Addition: Maintain a low reaction temperature and add the indole solution slowly to the Vilsmeier reagent. This keeps the concentration of the free indole low at any given time, disfavoring the bimolecular side reaction.
-
-
Purification: Bis(indolyl)methanes are significantly less polar than the desired aldehyde and can usually be separated by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?
A1: Phosphorus oxychloride is an activating agent. It reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6] This reagent is the active electrophile that formylates the electron-rich indole ring.
Q2: Why is the C-3 position of the indole preferentially formylated?
A2: The C-3 position of the indole ring has the highest electron density and is the most nucleophilic site.[7] Electrophilic attack at C-3 leads to a more stable cationic intermediate compared to attack at other positions, thus directing the formylation to this position.
Q3: Can I use other formylating agents for this synthesis?
A3: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist, such as the Duff reaction or the use of other formylating agents like hexamethylenetetramine.[5][8] However, for a deactivated substrate like 5-bromo-6-chloro-1H-indole, the Vilsmeier-Haack reaction often provides the best balance of reactivity and selectivity.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride is highly corrosive and reacts violently with water.[6] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction with ice/water should be done slowly and carefully to control the exothermic reaction.
Q5: How does the halogen substitution pattern affect the reaction?
A5: The bromine at the 5-position and the chlorine at the 6-position are both electron-withdrawing groups that deactivate the indole ring towards electrophilic aromatic substitution. This deactivation means that harsher reaction conditions (higher temperature, longer reaction time) may be necessary compared to the formylation of unsubstituted indole. This can also influence the side reaction profile.
Visualizing the Reaction Pathways
To better understand the potential outcomes of the synthesis, the following diagrams illustrate the main reaction and key side reaction pathways.
Caption: Main and side reaction pathways in the synthesis.
Quantitative Data Summary
| Starting Indole | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 5-Chloro-1H-indole | DMF, POCl₃ | 85 | 5 | 90 |
| 6-Chloro-1H-indole | DMF, POCl₃ | 90 | 8 | 91 |
| 5-Bromo-1H-indole | DMF, POCl₃ | 90 | 9 | 91 |
| 6-Bromo-1H-indole | DMF, POCl₃ | 85 | 5 | 93 |
| Data adapted from patent literature describing similar syntheses.[9] |
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. [논문]Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air [scienceon.kisti.re.kr]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for optimizing chemical reactions with the versatile building block, 5-bromo-6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address specific issues you may encounter during your experiments.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, and palladium catalysis is a cornerstone of modern organic synthesis.[1][2][3] However, the dihalogenated and electronically distinct nature of this compound presents unique challenges.
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low yields and significant amounts of starting material. What catalyst system should I be using?
Answer:
Low conversion in Suzuki-Miyaura couplings with halogenated indoles often points to suboptimal catalyst, ligand, or base selection.[4][5] The electronic properties of the indole ring and the presence of two different halogens (bromine and chlorine) necessitate a carefully chosen catalytic system.
Recommended Catalyst System & Rationale:
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) | This catalyst is often the best choice for Suzuki couplings involving halogenated heterocyclic compounds, providing high yields in relatively short reaction times.[6][7] The dppf ligand is both electron-rich and has a large bite angle, which facilitates the key steps of the catalytic cycle.[5] |
| Ligand | dppf (comes with the catalyst) | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition, which can be a challenging step with electron-deficient or sterically hindered aryl halides.[1][5] |
| Base | K₂CO₃ (Potassium Carbonate) | A moderately strong inorganic base is typically effective. Stronger bases like K₃PO₄ can also be used, especially for less reactive coupling partners.[4] |
| Solvent | Dimethoxyethane (DME) or a Toluene/Water mixture | Anhydrous, degassed solvents are critical to prevent catalyst deactivation.[5][8] The choice may depend on the solubility of your specific boronic acid. |
Troubleshooting Low Yields:
-
Issue: Incomplete reaction.
-
Issue: Formation of homocoupled byproducts.
-
Solution: This can result from slow transmetalation. Ensure your base is anhydrous and of high purity. Switching to a different base, such as Cs₂CO₃, can sometimes improve results.
-
-
Issue: Dehalogenation of the starting material.
-
Solution: This suggests a side reaction with the base or solvent. Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). Lowering the reaction temperature slightly might also be beneficial.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Question: I'm trying to perform a Heck reaction with an alkene, but the reaction is sluggish and I'm getting a mixture of products. How can I improve the selectivity and yield?
Answer:
The Heck reaction, which couples an unsaturated halide with an alkene, is sensitive to steric and electronic effects.[9] For your substrate, careful selection of the catalyst, ligand (or lack thereof), and base is critical.
Recommended Catalyst System & Rationale:
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Na₂PdCl₄ | These are common and effective palladium sources for Heck reactions.[10] Phosphine-free systems can be very effective, especially in aqueous or ionic liquid media.[9][11] |
| Ligand | Often ligandless, or a bulky phosphine like sSPhos | For challenging substrates, a bulky, electron-rich phosphine ligand can improve catalyst stability and activity.[10] However, many Heck reactions proceed well without a phosphine ligand. |
| Base | Na₂CO₃ (Sodium Carbonate) or a hindered amine (e.g., Et₃N) | The base is crucial for regenerating the active Pd(0) catalyst.[12] The choice depends on the solvent and the specific alkene. |
| Solvent | CH₃CN/H₂O (Acetonitrile/Water) or DMF | Aqueous solvent mixtures can be highly effective for Heck reactions with indole-based substrates.[10] |
Troubleshooting Heck Reactions:
-
Issue: Low conversion.
-
Solution: Increase the reaction temperature, potentially using microwave heating to shorten reaction times.[10] Ensure the base is present in sufficient excess (at least 2 equivalents).
-
-
Issue: Poor regioselectivity or stereoselectivity.
-
Issue: Catalyst decomposition (formation of palladium black).
-
Solution: This indicates the Pd(0) species is not stable. Adding a phosphine ligand can often stabilize the catalyst. Alternatively, ensure rigorous exclusion of oxygen.
-
Question: My Sonogashira coupling with a terminal alkyne is not proceeding to completion, and I suspect catalyst inhibition. What are the key parameters to consider?
Answer:
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper catalyst system.[14] Catalyst inhibition can be a problem, especially with nitrogen-containing heterocycles. A copper-free protocol is often a good alternative.
Recommended Catalyst System & Rationale (Copper-Free):
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or generate Pd(0) in situ from Pd₂(dba)₃ and a bulky phosphine ligand | Tetrakis(triphenylphosphine)palladium(0) is a classic choice.[15] For more challenging couplings, a more active catalyst generated from a Pd(0) source and a bulky, electron-rich ligand can be more effective.[15] |
| Ligand | P(t-Bu)₃ or other bulky, electron-rich phosphines | These ligands promote the oxidative addition step and stabilize the active palladium species.[15] |
| Base | A sterically hindered amine (e.g., (i-Pr)₂NH) or an inorganic base like Cs₂CO₃ | The base is required to deprotonate the terminal alkyne.[16][17] Hindered amines are often effective in copper-free systems. |
| Solvent | THF or Dioxane | Anhydrous, polar aprotic solvents are generally preferred.[16][17] |
Troubleshooting Sonogashira Couplings:
-
Issue: No reaction or very low conversion.
-
Solution: Ensure your alkyne is of high purity and the solvent is strictly anhydrous. The presence of water can hydrolyze the acetylide and deactivate the catalyst. Consider using a more robust catalyst system, such as one with a more electron-rich ligand.
-
-
Issue: Homocoupling of the alkyne (Glaser coupling).
-
Solution: This is a common side reaction, especially in the presence of copper and oxygen. Running the reaction under strictly anaerobic conditions and considering a copper-free protocol can mitigate this.
-
-
Issue: Difficulty in removing the copper co-catalyst from the product.
Part 2: C-H Functionalization
Direct C-H functionalization is an increasingly important strategy for molecular synthesis, offering a more atom-economical approach compared to traditional cross-coupling.[18]
Question: I want to directly arylate the indole core at the C4 or C7 position. What catalytic system is suitable for this transformation?
Answer:
Regioselective C-H functionalization of the indole six-membered ring is challenging due to the inherent reactivity of the five-membered ring.[18] However, by using a directing group, such as the C3-carbaldehyde, it is possible to achieve selective arylation.
Recommended Catalyst System & Rationale:
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (Palladium(II) Acetate) | This is a common and effective catalyst for directed C-H activation.[19] |
| Oxidant | AgOAc (Silver Acetate) or Cu(OAc)₂ | An oxidant is often required to regenerate the active Pd(II) catalyst.[19] |
| Additive | TFA (Trifluoroacetic acid) | An acidic additive can promote the C-H activation step.[19] |
| Solvent | HFIP (Hexafluoroisopropanol) | This highly polar, non-coordinating solvent can be crucial for facilitating the C-H activation.[19] |
Troubleshooting C-H Functionalization:
-
Issue: Low regioselectivity.
-
Solution: The directing group is key. Ensure the C3-carbaldehyde is present. The choice of solvent can also influence selectivity.
-
-
Issue: Low yield.
-
Solution: The reaction temperature is a critical parameter and may require optimization (often in the range of 100-120 °C).[19] The choice of oxidant and its stoichiometry can also significantly impact the yield.
-
-
Issue: Substrate decomposition.
-
Solution: The reaction conditions can be harsh. If decomposition is observed, consider lowering the temperature or screening different acidic additives.
-
Part 3: Condensation Reactions
Question: I am performing a condensation reaction with an active methylene compound, but the reaction is messy and gives low yields. What are the key considerations?
Answer:
Condensation reactions involving the C3-carbaldehyde, such as the Knoevenagel condensation, are generally robust but can be prone to side reactions if not properly controlled.[20]
Recommended Reaction Conditions:
| Component | Recommendation | Rationale |
| Catalyst | A basic catalyst (e.g., piperidine, triethylamine, or a mild Lewis acid) | The choice of catalyst depends on the specific active methylene compound.[20] For Knoevenagel condensations, a basic catalyst is typical. |
| Solvent | Ethanol, Acetonitrile, or DMF | The solvent should be chosen based on the solubility of the reactants.[20] |
| Temperature | Room temperature to moderate heating | These reactions often proceed well at room temperature, but gentle heating may be required for less reactive substrates. |
Troubleshooting Condensation Reactions:
-
Issue: Formation of oligomers or resinification.
-
Solution: Indoles can be sensitive to strongly acidic or basic conditions.[20] Use a mild catalyst and avoid high temperatures. Running the reaction at a higher dilution may also help.
-
-
Issue: Incomplete reaction.
-
Solution: A slight excess of the active methylene compound can drive the reaction to completion. If using a basic catalyst, ensure it is not being quenched by any acidic impurities in the starting materials.
-
-
Issue: Michael addition to the product.
-
Solution: This can be a side reaction in Knoevenagel condensations.[20] Using stoichiometric amounts of the reactants and monitoring the reaction closely to stop it upon completion can minimize this.
-
Visualizing the Logic: Catalyst Selection
Caption: Decision tree for initial catalyst system selection.
References
- 1. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scite.ai [scite.ai]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Regioselectivity issues in the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a focus on the critical issue of regioselectivity, and provide practical, field-tested solutions to ensure the success of your experiments.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a key intermediate for various pharmaceutical compounds, is most commonly achieved through the Vilsmeier-Haack formylation of 5-bromo-6-chloro-1H-indole. The indole nucleus is an electron-rich heterocycle, and electrophilic substitution, such as formylation, overwhelmingly favors the C3 position due to the stability of the resulting intermediate.
However, the presence of two electron-withdrawing halogen substituents on the benzene ring of the indole scaffold deactivates the ring system towards electrophilic attack. This deactivation can lead to more forcing reaction conditions, which in turn may compromise the inherent C3 selectivity, potentially leading to the formation of undesired isomers and complicating purification. This guide will provide in-depth troubleshooting for these regioselectivity issues and other common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction the preferred method for the formylation of 5-bromo-6-chloro-1H-indole?
A1: The Vilsmeier-Haack reaction is a powerful and generally high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2][3] The Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃), is a relatively mild electrophile.[4] This allows for the formylation of the indole ring, which is sensitive to strong acids. For a deactivated substrate like 5-bromo-6-chloro-1H-indole, the Vilsmeier-Haack reaction provides a good balance of reactivity to achieve formylation while generally maintaining a high degree of regioselectivity for the C3 position.
Q2: I am observing poor conversion of my starting material, 5-bromo-6-chloro-1H-indole. What are the likely causes?
A2: Poor conversion in the Vilsmeier-Haack formylation of this substrate can stem from several factors:
-
Deactivated Substrate: The electron-withdrawing nature of the bromine and chlorine atoms at the C5 and C6 positions, respectively, reduces the nucleophilicity of the indole ring, making it less reactive towards the Vilsmeier reagent.
-
Insufficient Vilsmeier Reagent: Ensure that at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the Vilsmeier reagent is used.
-
Low Reaction Temperature: While low temperatures are initially used for the formation of the Vilsmeier reagent and the initial addition of the indole to prevent side reactions, the reaction with a deactivated substrate may require gentle heating to proceed to completion.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Q3: My TLC analysis shows multiple product spots. What are the possible isomeric byproducts?
A3: While formylation is strongly directed to the C3 position, the deactivating nature of the substituents on the benzene ring can sometimes lead to the formation of minor amounts of other isomers. Potential, though less likely, sites of formylation include:
-
C2-Formylation: This is generally disfavored electronically but can sometimes be observed.
-
N-Formylation: While possible, N-formylindoles are typically less stable and may not survive the work-up conditions.
-
Formylation on the Benzene Ring (C4 or C7): This is highly unlikely due to the deactivating effect of the halogens and the higher reactivity of the pyrrole ring.
The primary concern is often the separation of the desired C3-aldehyde from any unreacted starting material and other potential side products.
Q4: What are common non-isomeric byproducts in this reaction?
A4: Besides isomeric impurities, other byproducts can form, complicating purification:
-
Bis(indolyl)methanes: These can form from the reaction of the product aldehyde with another molecule of the starting indole under acidic conditions.
-
Polymeric materials: Forcing reaction conditions (high temperatures or long reaction times) can lead to the formation of intractable polymeric tars.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired C3-Formylated Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase Reaction Temperature: After the initial addition at low temperature, allow the reaction to warm to room temperature and then gently heat to 40-60 °C if necessary.[5] | The electron-withdrawing halogens deactivate the indole ring, requiring more energy to overcome the activation barrier for electrophilic substitution. |
| Degradation of Reagents | 1. Use Fresh POCl₃: Phosphorus oxychloride can hydrolyze over time. Use a freshly opened bottle or distill before use. 2. Use Anhydrous DMF: DMF can decompose to form dimethylamine and formic acid. Use a new bottle of anhydrous DMF or dry it over molecular sieves. | The Vilsmeier reagent is sensitive to moisture and impurities, which can quench the reagent and lead to side reactions. |
| Inefficient Work-up | 1. Controlled Quenching: Quench the reaction by slowly pouring it onto crushed ice and then neutralizing with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. | The iminium salt intermediate must be hydrolyzed to the aldehyde. A basic work-up is crucial for this conversion and to neutralize the acidic reaction mixture. |
Problem 2: Formation of Multiple Products (Regioselectivity Issues)
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Reaction Temperature | Maintain Low Temperature During Addition: Add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C. Allow the reaction to proceed at a controlled temperature. | Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions. |
| Stoichiometry of Vilsmeier Reagent | Use a Modest Excess: Employ 1.1-1.2 equivalents of the Vilsmeier reagent. A large excess can promote side reactions. | A high concentration of the electrophile can increase the likelihood of reaction at less nucleophilic sites. |
| Order of Addition | Add Indole to Reagent: Always add the solution of 5-bromo-6-chloro-1H-indole to the pre-formed Vilsmeier reagent. | This ensures that the indole is always in the presence of an excess of the formylating agent, minimizing the chance of the product aldehyde reacting with the starting indole to form bis(indolyl)methanes. |
Problem 3: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Polar Impurities | Aqueous Washes: Wash the combined organic extracts with water and brine to remove residual DMF and inorganic salts. | DMF is soluble in water, and these washes will help to remove it from the organic phase. |
| Similar Polarity of Product and Byproducts | 1. Column Chromatography: Use a silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). 2. Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure material. | Chromatographic separation is often necessary to isolate the desired product from closely related impurities. Recrystallization relies on differences in solubility between the product and impurities at different temperatures. |
Experimental Protocols
Synthesis of Starting Material: 5-bromo-6-chloro-1H-indole
A plausible synthetic route to the starting material can be adapted from known procedures.[6]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -40 °C.
-
Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq, 1 M solution in THF) dropwise, maintaining the temperature at -40 °C.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C for 1 hour after the addition is complete.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-chloro-1H-indole.
Vilsmeier-Haack Formylation of 5-bromo-6-chloro-1H-indole
This protocol is a generalized procedure based on common practices for indole formylation.[5][7] Optimization of time and temperature may be necessary.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0-5.0 eq) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Indole Addition: Dissolve 5-bromo-6-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Basify the aqueous mixture to pH 8-9 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 2 M). A precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization.
Visualizing the Process
The Vilsmeier-Haack Reaction Mechanism
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of expected chemical shifts. It is designed to provide a deep, practical understanding of the spectral features of the title compound by comparing it with structurally related analogues. The causality behind experimental choices and the interpretation of spectral data are explained to equip the reader with the expertise to confidently analyze similar molecules.
The Structural Landscape: Understanding Substituent Effects
The ¹H and ¹³C NMR spectra of indole derivatives are exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. In this compound, the electron-withdrawing effects of the bromine at C5, the chlorine at C6, and the formyl group at C3, combined with the inherent electronic properties of the indole ring, create a unique and predictable spectral fingerprint.
To fully appreciate this, we will draw comparisons with key analogues for which experimental data is available, such as the parent indole-3-carbaldehyde and other halogenated derivatives. This comparative approach is crucial for validating our assignments and understanding the incremental effects of each substituent.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for reproducible and trustworthy results. The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high boiling point ensures sample stability, and its ability to dissolve a wide range of organic compounds makes it a versatile choice. Furthermore, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C is well-defined and typically does not interfere with signals from the analyte.[1] For referencing, tetramethylsilane (TMS) should be used as an internal standard (0.00 ppm).
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable number of scans.
-
Sample Handling: Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for achieving good spectral dispersion, which is particularly important for resolving the aromatic protons.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A sweep width of 0 to 200 ppm is standard.
-
¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectrum of this compound is expected to exhibit several key signals. We will predict their chemical shifts and multiplicities by comparing with the known data for 6-chloro-5-iodo-1H-indole-3-carbaldehyde.[2] The substitution of iodine with bromine is expected to result in minor upfield shifts for adjacent protons due to bromine's slightly lower electronegativity.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Data for 6-chloro-5-iodo-1H-indole-3-carbaldehyde[2] | Multiplicity | Notes |
| N-H (H1) | ~12.30 | 12.29 | Broad Singlet | The acidic proton on the nitrogen is often broad and its chemical shift is concentration-dependent. |
| CHO (H10) | ~9.90 | 9.91 | Singlet | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| C2-H | ~8.30 | 8.35 | Singlet | This proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, resulting in a downfield shift. |
| C4-H | ~8.50 | 8.61 | Singlet | The removal of coupling partners (protons at C5) and the anisotropic effect of the adjacent bromine atom will result in a singlet shifted downfield. |
| C7-H | ~7.70 | 7.76 | Singlet | The removal of a coupling partner at C6 results in a singlet. The deshielding effect of the adjacent chlorine atom is significant. |
¹³C NMR Spectral Analysis: A Comparative Approach
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The predicted chemical shifts for this compound are based on the experimental data for 6-chloro-5-iodo-1H-indole-3-carbaldehyde[2] and general principles of substituent effects in indole systems.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Data for 6-chloro-5-iodo-1H-indole-3-carbaldehyde[2] | Notes |
| C=O (Aldehyde) | ~185.0 | 185.3 | The carbonyl carbon is the most deshielded signal in the spectrum. |
| C2 | ~140.0 | 140.0 | This carbon is adjacent to the nitrogen and the aldehyde-bearing C3, leading to a downfield shift. |
| C3 | ~117.0 | 116.8 | The carbon bearing the formyl group. |
| C3a | ~137.5 | 137.4 | A quaternary carbon at the ring junction. |
| C4 | ~131.0 | 131.5 | Deshielded by the adjacent bromine atom. |
| C5 | ~115.0 | 90.6 | The carbon directly attached to bromine will be significantly shifted. The reference iodo-compound shows a much more upfield shift due to the heavy atom effect of iodine. Bromine's effect will be less pronounced. |
| C6 | ~125.0 | 125.2 | The carbon attached to chlorine. |
| C7 | ~113.0 | 113.2 | |
| C7a | ~131.5 | 131.3 | A quaternary carbon at the ring junction. |
Visualizing the Structure and Key NMR Correlations
To further clarify the structural assignments, the following diagrams illustrate the molecular structure and a conceptual workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion
The ¹H and ¹³C NMR analysis of this compound, when approached with a combination of robust experimental protocol and insightful comparative analysis, allows for unambiguous structural elucidation. The predicted spectra, grounded in experimental data from closely related analogues, provide a reliable guide for researchers working with this and similar halogenated indole scaffolds. The principles and methodologies outlined in this guide are designed to be broadly applicable, empowering scientists to tackle their structural determination challenges with confidence and scientific rigor.
References
The Definitive Guide to the Structural Elucidation of 5-bromo-6-chloro-1H-indole-3-carbaldehyde: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of X-ray crystallography and alternative spectroscopic methods for the structural characterization of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Significance of Halogenated Indoles in Drug Discovery
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen atoms, such as bromine and chlorine, onto the indole ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents. An unambiguous understanding of its solid-state conformation and intermolecular interactions is crucial for rational drug design and the development of effective pharmaceuticals.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, offering a static yet highly detailed snapshot of the molecule in the solid state.
Experimental Protocol: Crystallization and X-ray Analysis of this compound
Given the absence of a published crystal structure for this specific compound, the following protocol is proposed based on established methodologies for similar halogenated organic molecules. The key challenge lies in obtaining single crystals of sufficient size and quality. The presence of both bromine and chlorine atoms can lead to complex intermolecular interactions, including hydrogen bonding and halogen bonding, which can be exploited to facilitate crystallization.
Step 1: Purification of the Starting Material
-
Rationale: Purity is critical for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Procedure: The commercially available this compound powder should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by thin-layer chromatography and confirmed by ¹H NMR spectroscopy.
Step 2: Crystal Growth Experiments
-
Rationale: A systematic screening of solvents and crystallization techniques is necessary to identify optimal conditions for single crystal growth. The choice of solvent is critical as it influences solubility and the kinetics of crystal formation.
-
Techniques to be Employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) is placed in a small, open vial, which is then sealed inside a larger jar containing a "poor" solvent (e.g., hexane). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound in a denser solvent (e.g., dichloromethane) is carefully layered with a less dense, miscible "anti-solvent" (e.g., hexane) in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
Step 3: X-ray Data Collection and Structure Refinement
-
Rationale: Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the crystal structure.
-
Procedure:
-
A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
-
The Influence of Halogen Bonding
The presence of bromine and chlorine atoms in the molecule introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species.[1] These interactions, along with traditional hydrogen bonds involving the indole N-H and the aldehyde oxygen, are expected to play a significant role in the crystal packing of this compound.[1][2] Understanding these interactions is crucial for crystal engineering and predicting the solid-state properties of related compounds.
Part 2: A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information, are often faster, and do not require crystalline material. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound.
Comparative Data Summary
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Single crystal (0.1-0.3 mm). | Low | Unambiguous structural determination. | Requires crystalline material; can be time-consuming. |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, solution-state conformation. | Soluble sample (~1-5 mg). | Moderate | Provides information on dynamic processes in solution.[3][4] | Does not provide precise bond lengths/angles; structure is an average of solution conformations. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Small amount of sample (µg-ng). | High | High sensitivity and accuracy for mass determination. | Provides limited information on 3D structure and stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups. | Solid or liquid sample. | High | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
In-Depth Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the indole N-H proton, the aldehyde proton, and the aromatic protons on the indole ring. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and connectivity. For instance, the aldehyde proton will appear as a singlet at a downfield chemical shift (around 10 ppm).[5][6] The aromatic protons will exhibit a specific splitting pattern based on their positions and couplings with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group (typically around 185 ppm).[5][7] The chemical shifts of the carbon atoms attached to the halogens will also be influenced by the electron-withdrawing nature of these substituents.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound.
-
Expected Data: High-resolution mass spectrometry (HRMS) of this compound would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, allowing for unambiguous confirmation of the elemental formula. The mass spectrum of the related 5-bromoindole-3-carboxaldehyde is available for comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Data: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), the C=O stretch of the aldehyde group (around 1650-1700 cm⁻¹), and C-H stretches of the aromatic ring and aldehyde group.[8]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound, integrating both crystallographic and spectroscopic methods.
References
- 1. Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.bu.edu [people.bu.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rsc.org [rsc.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of 5-bromo-6-chloro-1H-indole-3-carbaldehyde and its Analogs
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds of significant therapeutic interest. Its unique electronic properties and the ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. The functionalization of the indole ring, particularly at the C3 position with a carbaldehyde group, provides a versatile platform for the synthesis of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide offers an in-depth comparative analysis of the biological activity of 5-bromo-6-chloro-1H-indole-3-carbaldehyde and its structurally related analogs. By examining the influence of halogen substitution patterns on the indole core, we aim to elucidate critical structure-activity relationships (SAR) that can guide future drug discovery and development efforts.
Comparative Biological Activity: A Data-Driven Analysis
The introduction of halogen atoms to the indole scaffold is a well-established strategy to modulate the physicochemical and biological properties of the resulting compounds. Variations in the position, number, and nature of the halogen substituents can profoundly impact the molecule's interaction with biological targets.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the potent antimicrobial properties of halogenated indoles. Notably, di-halogenated indoles have demonstrated significantly enhanced antibacterial and antifungal activity compared to their mono-halogenated or non-halogenated counterparts.
A key finding is the potent activity of 5-bromo-6-chloroindole , a close structural analog of the title compound, which has been identified as a powerful agent against Staphylococcus aureus. It exhibited a minimum inhibitory concentration (MIC) of 30 µg/mL and was also effective in inhibiting biofilm formation.[2] This suggests that the 5-bromo-6-chloro substitution pattern is highly favorable for antibacterial activity.
The broader context of di-halogenated indoles further supports this observation. For instance, 4,6-dibromoindole and 5-bromo-4-chloroindole have shown strong antifungal and antibiofilm effects against various Candida species, with MIC values ranging from 10-50 µg/mL.[3] The quantitative structure-activity relationship (QSAR) models have identified that halogen substitutions at the C4, C5, and C6 positions are optimal for antifungal activity, likely due to enhanced hydrophobic and electron-withdrawing effects.[3]
Table 1: Comparative Antimicrobial and Antifungal Activity of Halogenated Indoles
| Compound | Target Organism | Activity Metric (µg/mL) | Reference |
| 5-bromo-6-chloroindole | Staphylococcus aureus | MIC = 30 | [2] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | MIC = 30 | [2] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | MIC = 20 | [2] |
| 4,6-dibromoindole | Candida species | MIC = 10-50 | [3] |
| 5-bromo-4-chloroindole | Candida species | MIC = 10-50 | [3] |
| 5-iodoindole | Staphylococcus aureus | MIC = 100 | [2] |
| Indole | Staphylococcus aureus | MIC = 1000 | [2] |
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents. Halogenation has been shown to be a crucial modification for enhancing the cytotoxic potential of indole derivatives. While specific data for this compound is not yet available in the public domain, the activity of related halogenated indoles provides valuable insights.
Derivatives of 5-chloro-indole have demonstrated significant potential as anticancer agents, acting as inhibitors of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[4][5] Similarly, 5-bromo-indole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some analogs showing activity comparable to or better than the standard drug cisplatin.[6] The presence of a halogen at the 5-position of the indole ring appears to enhance the antiproliferative potential of these compounds.[7]
Table 2: Anticancer Activity of Halogenated Indole Derivatives
| Compound Class | Cancer Cell Line(s) | Activity Metric | Reference |
| 5-chloro-indole-2-carboxylate derivatives | Various | Potent inhibitors of EGFR/BRAF pathways | [5] |
| 5-bromo-indole phytoalexin derivatives | Various human cancer cell lines | Antiproliferative/cytotoxic activity | [6] |
Anti-inflammatory Activity
Indole-3-carboxaldehyde and its derivatives have been investigated for their anti-inflammatory properties. The parent compound, indole-3-carboxaldehyde, has been shown to alleviate intestinal inflammation by inhibiting the production of pro-inflammatory mediators.[8][9]
The influence of halogenation on the anti-inflammatory activity of indoles is an active area of research. A study on brominated indoles revealed that the position of the bromine atom on the indole ring significantly affects the inhibitory activity against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). The study found that the order of activity for bromoisatins was 5-Br > 6-Br > 7-Br, highlighting the importance of the substitution pattern.[10] Although direct data for this compound is not available, the known anti-inflammatory effects of both indole-3-carboxaldehyde and brominated indoles suggest that this compound could possess significant anti-inflammatory potential.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data strongly suggests that the di-halogenation of the indole ring, particularly at the 5 and 6 positions, is a key determinant of enhanced biological activity.
-
Antimicrobial/Antifungal Activity: The presence of two halogen atoms, such as in 5-bromo-6-chloroindole, leads to a marked improvement in antibacterial and antifungal potency compared to mono-halogenated or non-halogenated indoles.[2][3] This is likely due to a combination of increased lipophilicity, which facilitates membrane transport, and altered electronic properties of the indole ring, enhancing its interaction with microbial targets.
-
Anticancer Activity: Halogenation at the C5 position of the indole ring is a recurring theme in potent anticancer indole derivatives.[5][6] This substitution can influence the binding affinity of the molecule to target proteins, such as kinases, or affect its ability to induce apoptosis in cancer cells.
-
Anti-inflammatory Activity: The position of halogen substitution is critical for anti-inflammatory activity. Bromination at the C5 position has been shown to be more effective than at other positions.[10] The electron-withdrawing nature of halogens can modulate the electronic distribution of the indole ring, potentially affecting its interaction with enzymes and receptors involved in the inflammatory cascade.
The aldehyde group at the C3 position is also crucial, serving as a reactive handle for the formation of various derivatives and likely participating in key interactions with biological targets.
Experimental Methodologies
To facilitate further research and validation, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., ~5×10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing the Path Forward
To better illustrate the key concepts discussed, the following diagrams provide a visual representation of the structure-activity relationships and a typical experimental workflow.
Caption: Structure-Activity Relationship of Halogenated Indole-3-Carbaldehydes.
Caption: Experimental Workflow for Biological Activity Comparison.
Conclusion and Future Directions
Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these predictions. Mechanistic studies are also warranted to elucidate the specific molecular targets and pathways through which this compound and its analogs exert their biological effects. The exploration of further derivatives based on this di-halogenated scaffold could lead to the discovery of even more potent and selective drug candidates.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-bromo-6-chloro-1H-indole-3-carbaldehyde versus other halogenated indoles
An In-Depth Guide to the Efficacy of Halogenated Indoles: A Comparative Analysis Centered on 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Introduction: The Indole Scaffold and the Power of Halogenation
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2] From anticancer agents like vincristine to essential amino acids like tryptophan, the indole scaffold provides a versatile framework for biological interaction.[3] A key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules is halogenation—the strategic incorporation of halogen atoms (F, Cl, Br, I) into the molecular structure.[4][5]
The presence of halogens profoundly influences a compound's biological activity by altering its lipophilicity, metabolic stability, and ability to form specific interactions like halogen bonds.[6] Marine organisms, in particular, are a rich source of halogenated indoles, many of which exhibit potent antimicrobial, antifungal, and antitumor properties.[1][7] This guide provides a comparative analysis of the efficacy of various halogenated indoles, with a specific focus on understanding the potential of the di-halogenated compound This compound . While direct biological data for this specific molecule is emerging, a robust understanding of its potential can be derived from a systematic comparison with its structural analogues.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective
The biological activity of halogenated indoles is not merely a function of having a halogen present; it is critically dependent on the number, type, and position of the halogen substituents on the indole ring.
The Influence of Halogenation Patterns on Antimicrobial Activity
Recent studies have illuminated clear SAR trends, particularly in the realm of antimicrobial and antifungal agents. Multi-halogenation at the C4, C5, and C6 positions of the indole benzene ring appears to be a critical determinant for enhanced potency.[8][9][10]
-
Mono- vs. Multi-halogenation: Simple indole shows weak antimicrobial activity. Mono-halogenated indoles, such as 5-iodoindole, demonstrate improved potency, effectively inhibiting biofilm formation in pathogens like Escherichia coli and Staphylococcus aureus.[6] However, di-halogenated indoles consistently exhibit markedly superior activity.[11]
-
Positional Importance: A 2025 study evaluating a library of multi-halogenated indoles against drug-resistant S. aureus identified compounds with substitutions at the C4, C5, and C6 positions as being the most potent.[11] For instance, 5-bromo-6-chloroindole (a close analogue of our target compound, lacking only the C3-aldehyde) was identified as a potent antibacterial agent with a Minimum Inhibitory Concentration (MIC) of 30 µg/mL.[11]
-
Halogen Type: The nature of the halogen also plays a role. The presence of bulkier halogens like bromine and iodine often enhances antibacterial potency.[11] This is exemplified by 6-bromo-4-iodoindole , which exhibited a potent MIC of 20-30 µg/mL against S. aureus.[8]
Based on these established trends, This compound is strategically substituted. It possesses the di-halogenated pattern at the C5 and C6 positions, a feature strongly correlated with high antimicrobial efficacy.
The Role of the C-3 Carbaldehyde Moiety
The aldehyde group at the C-3 position is not merely an inert substituent. It is a key feature in many bioactive indole derivatives and serves two primary functions:
-
Direct Contribution to Activity: The electron-withdrawing nature of the aldehyde can influence the electronic properties of the indole ring, potentially enhancing interactions with biological targets.
-
Synthetic Handle: The C-3 carbaldehyde is a versatile functional group for synthetic elaboration, allowing for the creation of diverse libraries of derivatives (e.g., Schiff bases, hydrazones) with potentially improved or novel activities.[12][13][14]
Comparative Data Summary
The following tables summarize the efficacy of various halogenated indoles, providing a framework for estimating the potential of this compound.
Table 1: Comparative Antimicrobial & Antifungal Activity of Halogenated Indoles
| Compound | Halogenation Pattern | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Indole | None | S. aureus | 1000 | [11] |
| 5-Iodoindole | C5-Iodo | S. aureus | 100 | [11] |
| 5-Bromo-6-chloroindole | C5-Bromo, C6-Chloro | S. aureus | 30 | [11] |
| 4-Bromo-6-chloroindole | C4-Bromo, C6-Chloro | S. aureus | 30 | [11] |
| 6-Bromo-4-iodoindole | C6-Bromo, C4-Iodo | S. aureus | 20-30 | [8] |
| 5-Bromo-4-chloroindole | C5-Bromo, C4-Chloro | Candida species | 10-50 | [6][10] |
| 4,6-Dibromoindole | C4-Bromo, C6-Bromo | Candida species | 10-50 | [6][10] |
Table 2: Comparative Anticancer Activity of Halogenated Indoles
| Compound | Halogenation/Substitution Pattern | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| trans-[PtCl₂(5ClL)₂]¹ | 5-Chloro-7-azaindole-3-carbaldehyde ligand | A2780cis (Ovarian) | 4.96 | [15] |
| trans-[PtCl₂(5ClL)₂]¹ | HT-29 (Colon) | 6.39 | [15] | |
| Compound 5f ² | 5-Chloro-indole-2-carboxamide derivative | Panc-1 (Pancreatic) | GI₅₀ = 0.029 | [16] |
| Compound 5f ³ | 4-Chloro-benzenesulfonohydrazide derivative of indole-3-carbaldehyde | MDA-MB-468 (Breast) | 8.2 | [14] |
| Compound 2e ⁴ | Indole-oxadiazole-benzothiazole hybrid | HCT116 (Colorectal) | 6.43 | [17] |
¹ Ligand is 5-chloro-7-azaindole-3-carbaldehyde. ² Full name: (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide. ³ Full name: 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide. ⁴ Full name: 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide.
Proposed Mechanisms of Action
The efficacy of these compounds is rooted in their ability to disrupt essential cellular processes in target pathogens and cancer cells.
Antimicrobial Mechanism
For pathogens like S. aureus, a key mechanism involves the induction of oxidative stress and the disruption of virulence-regulating pathways.[8][11] The lipophilic nature of the halogenated indole allows it to penetrate the bacterial cell membrane. Inside the cell, it is believed to generate reactive oxygen species (ROS), leading to widespread damage to DNA, proteins, and lipids. Concurrently, it downregulates the expression of key quorum-sensing and virulence genes, such as agrA and hla, effectively disarming the pathogen and inhibiting its ability to form biofilms.[8][11]
Caption: Proposed antimicrobial mechanism of halogenated indoles.
Anticancer Mechanism
In cancer therapy, halogenated indoles often function as inhibitors of key signaling proteins like receptor tyrosine kinases (e.g., EGFR) or components of crucial pathways like WNT signaling.[16][17][18] By binding to the active or allosteric sites of these enzymes, they block downstream signaling cascades that are essential for cancer cell proliferation, survival, and migration. This targeted inhibition ultimately leads to cell cycle arrest and apoptosis.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of a novel compound like this compound, standardized and reproducible assays are essential.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Causality: The broth microdilution method is chosen for its efficiency, scalability (allowing for testing against multiple strains and compounds simultaneously), and quantitative nature. It provides a precise MIC value, which is the gold standard for comparing the potency of antimicrobial agents.
Methodology:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB. This creates a gradient of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Validation: The positive control must show clear turbidity, and the negative control must remain clear. A known antibiotic (e.g., gentamicin) should be run in parallel as a quality control measure.
Caption: Experimental workflow for MIC determination.
Protocol 2: Cytotoxicity Assessment via MTT Assay
This protocol measures the metabolic activity of cancer cells after exposure to a compound, providing an IC₅₀ value (the concentration that inhibits 50% of cell viability).
Causality: The MTT assay is a colorimetric assay that is widely adopted for its reliability and direct correlation between mitochondrial metabolic activity and cell viability. It provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and replace the existing medium in the wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Outlook
The comparative analysis of halogenated indoles strongly suggests that This compound is a highly promising scaffold for drug development. Its di-halogenation pattern at the C5 and C6 positions aligns with structural features known to confer potent antimicrobial activity.[11] Furthermore, the presence of chlorine and the indole-3-carbaldehyde moiety are features found in various potent anticancer agents.[14][15][16]
While this guide provides a robust, evidence-based hypothesis for its efficacy, the next critical steps involve direct experimental validation. Performing the antimicrobial and cytotoxicity assays described herein will provide the definitive MIC and IC₅₀ values needed to confirm its therapeutic potential. Subsequent research should focus on leveraging the C-3 aldehyde for the synthesis of new derivatives to further optimize potency, selectivity, and drug-like properties. The exploration of this and related multi-halogenated indoles represents a compelling frontier in the search for next-generation agents to combat drug-resistant infections and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 5. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]
- 7. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Assessment of Synthesized 5-bromo-6-chloro-1H-indole-3-carbaldehyde
For researchers, medicinal chemists, and drug development professionals, the synthetic utility of a building block like 5-bromo-6-chloro-1H-indole-3-carbaldehyde is directly proportional to its purity. The presence of even trace amounts of impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and significant delays in the development pipeline. Therefore, a robust, multi-faceted approach to purity assessment is not merely a quality control checkpoint; it is a foundational element of scientific rigor.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity evaluation of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, grounded in both established analytical principles and the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
The Imperative of Purity: Context and Potential Impurities
The synthesis of indole-3-carbaldehydes often employs methods like the Vilsmeier-Haack reaction.[3] While effective, this and other synthetic routes can introduce a predictable profile of impurities. For this compound, a proactive impurity profile would anticipate:
-
Starting Materials: Unreacted 5-bromo-6-chloro-1H-indole.
-
Isomeric Impurities: Positional isomers formed during the initial indole synthesis.
-
Process-Related Impurities: By-products from the formylation step or reagents used in the synthesis.
-
Degradation Products: Compounds formed during work-up, purification, or storage.
-
Residual Solvents: Solvents from the reaction and purification steps, which are specifically addressed by ICH Q3C guidelines.[2]
An effective purity assessment strategy must be capable of separating, identifying, and quantifying these potential contaminants.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity.[4] The strength of a purity claim lies in the concordance of data from orthogonal techniques—methods that measure the same attribute using different physical principles. The three pillars of modern purity analysis are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity testing in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Expertise & Experience: For a halogenated indole like our target compound, a Reverse-Phase (RP-HPLC) method is the logical first choice. The nonpolar stationary phase (typically C18) will retain the largely hydrophobic indole, while a polar mobile phase (e.g., a gradient of water and acetonitrile) will elute it. The key to a self-validating method lies in its ability to separate the main peak from all potential impurities. This is achieved through methodical development, optimizing the mobile phase gradient to ensure baseline resolution for all detected peaks. Forced degradation studies are often employed to ensure the method can separate the active compound from its degradation products.[6]
-
Trustworthiness: Method validation is crucial.[7] System Suitability Tests (SSTs) are performed before any sample analysis to ensure the chromatographic system is performing adequately. Parameters like peak resolution, tailing factor, and theoretical plates are monitored to guarantee the reliability of the results.
-
Authoritative Grounding: The ICH Q3A (R2) guideline mandates that any impurity present at a level of 0.10% or higher should be reported and identified.[1][8] HPLC, with its typical limit of quantitation (LOQ), is the primary tool used to meet this requirement.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule.[9] Its quantitative application, qNMR, is a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, irrespective of the molecule's structure.[10][11]
-
Expertise & Experience: Unlike HPLC, which relies on the response factor of a detector, qNMR provides an absolute purity value when a certified internal standard of known purity and weight is used.[11] The causality is clear: by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, one can calculate the molar ratio and thus the absolute purity of the analyte. This technique is orthogonal to HPLC and can detect impurities that HPLC might miss (e.g., those that do not have a UV chromophore) and vice-versa.[10]
-
Trustworthiness: A qNMR protocol is self-validating through careful experimental design. Key parameters include ensuring a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) for complete signal relaxation, which is critical for accurate integration.[12] The choice of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is also vital; its signals must not overlap with any analyte or impurity signals.
-
Authoritative Grounding: The United States Pharmacopeia (USP) General Chapter <761> provides guidelines on NMR spectroscopy, and its use for quantitative purposes (qNMR) is increasingly accepted for the characterization of reference standards and purity determination.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] When coupled with HPLC, it becomes an indispensable tool for impurity identification.[14]
-
Expertise & Experience: While HPLC can show the presence of an impurity as a peak, it doesn't reveal its identity. LC-MS solves this by providing the molecular weight of the compound eluting at that retention time.[15] For our target compound, if HPLC reveals an unknown peak at 1.5% area, an LC-MS analysis can determine its molecular weight. This information, combined with knowledge of the synthetic route, allows for the confident structural elucidation of the impurity. High-resolution mass spectrometry (HRMS) can provide mass data with such high accuracy that it can suggest the elemental composition of an impurity.[15]
-
Trustworthiness: The system is validated by confirming the mass accuracy for the main analyte peak. The presence of the correct isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) in the mass spectrum of the main peak provides unequivocal confirmation of its identity and serves as an internal validation check.
-
Authoritative Grounding: Regulatory guidelines require the identification of impurities above a certain threshold (typically >0.10%).[2] LC-MS is the most powerful and widely used technique to meet this requirement for unknown impurities.[16][17]
Data Summary & Comparison
To illustrate the complementary nature of these techniques, consider the hypothetical data for a synthesized batch of this compound (Expected MW: 258.49 g/mol ).
| Parameter | HPLC (UV Detection) | Quantitative ¹H NMR | LC-MS |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of protons | Mass-to-charge ratio of ionized molecules |
| Primary Use | Purity quantification (Area %) | Absolute purity quantification (mol/mol %) & Structure confirmation | Impurity identification & Structure elucidation |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Very High (pg to fg range) |
| Quantification | Relative (requires reference standard for absolute) | Absolute (with internal standard) | Generally not quantitative without specific standards |
| Structural Info | None | Definitive | Molecular Weight & Fragmentation |
Table 1: Objective comparison of primary analytical techniques for purity assessment.
| Analytical Method | Result | Interpretation |
| HPLC (Area %) | Main Peak: 98.5%Impurity at RRT 1.2: 1.2%Other impurities: <0.3% | High purity, but one significant unknown impurity is present. |
| qNMR (vs Internal Std) | 98.3% (mol/mol) | Confirms high purity orthogonally. Minor signals consistent with ~1-2% impurity are visible but may be unresolved. |
| LC-MS | Main Peak [M+H]⁺: m/z 257.9/259.9/261.9Impurity at RRT 1.2 [M+H]⁺: m/z 178.9/180.9 | Confirms identity of main peak with correct isotopic pattern. The impurity has a mass consistent with 6-chloro-1H-indole-3-carbaldehyde (unbrominated starting material). |
Table 2: Hypothetical purity analysis data for a batch of this compound.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol describes a standard method for assessing the purity and impurity profile.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
A typical gradient would start at 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, holding for 5 minutes, and then re-equilibrating. The gradient must be optimized to separate all impurities from the main peak.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (or pure acetonitrile/methanol) to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis & Calculation:
-
Inject the sample solution.
-
Integrate all peaks.
-
Calculate purity using area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides an absolute purity value orthogonal to HPLC.
-
Standard & Sample Preparation:
-
Internal Standard (IS): Choose a certified internal standard with known purity (e.g., Maleic Acid, >99.5% purity). The IS must be stable, non-volatile, and have proton signals in a clear region of the spectrum.
-
Accurately weigh ~10 mg of the synthesized compound into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard 1D proton experiment.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 30 seconds. This is critical for accurate quantification.
-
Number of Scans (NS): ≥ 16, to achieve good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Select a well-resolved signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard.
-
Carefully integrate both signals.
-
-
Calculation:
-
The purity is calculated using the following formula[11]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Conclusion
The purity assessment of a critical synthetic intermediate like this compound cannot be entrusted to a single analytical technique. A scientifically sound and defensible purity value is derived from a consensus of orthogonal methods. HPLC provides the high-resolution separation and quantification required for impurity profiling, qNMR offers an absolute purity value and structural confirmation, and LC-MS delivers the crucial identification of unknown components. By integrating these techniques, researchers and drug developers can proceed with confidence, knowing that the quality of their starting materials is built on a foundation of robust, validated, and authoritative analytical science.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moravek.com [moravek.com]
- 6. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. database.ich.org [database.ich.org]
- 9. news-medical.net [news-medical.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. pharmtech.com [pharmtech.com]
- 17. biotech-spain.com [biotech-spain.com]
Comparative study of synthetic methods for 5-bromo-6-chloro-1H-indole-3-carbaldehyde
An In-Depth Comparative Guide to the Synthetic Methods for 5-bromo-6-chloro-1H-indole-3-carbaldehyde
Introduction: The Significance of this compound
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1] Halogenated indole derivatives, in particular, serve as versatile intermediates for creating novel therapeutic agents, where the type and position of the halogen can significantly modulate a molecule's physicochemical properties and biological activity. This compound is a highly functionalized intermediate, pivotal for the synthesis of targeted therapeutics in areas such as oncology and neurodegenerative diseases. The aldehyde group at the C-3 position is a synthetic linchpin, enabling a multitude of chemical transformations including condensations, oxidations, and reductive aminations to build molecular complexity.
This guide provides a comparative analysis of the primary synthetic strategies to obtain this key intermediate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound can be logically dissected into two primary strategic approaches. The choice between them often hinges on the availability and cost of the starting materials.
-
Late-Stage Formylation: This common approach involves first constructing the 5-bromo-6-chloro-1H-indole core and then introducing the C-3 carbaldehyde group in a subsequent step. The Vilsmeier-Haack reaction is the gold standard for this transformation due to its high efficiency and regioselectivity for the electron-rich C-3 position of the indole nucleus.[2][3]
-
Convergent Synthesis from a Substituted Aniline: This strategy builds the indole-3-carbaldehyde scaffold in a more convergent, and often one-pot, manner from a pre-functionalized aniline precursor. This can be highly efficient if the required aniline is readily accessible.
Below is a logical workflow illustrating these two divergent strategies.
Caption: Divergent synthetic strategies for the target molecule.
Method 1: Late-Stage Vilsmeier-Haack Formylation
This is arguably the most reliable and well-documented approach. It bifurcates the challenge into two distinct, manageable stages: synthesis of the indole core, followed by its formylation.
Part A: Synthesis of the 5-bromo-6-chloro-1H-indole Intermediate
The synthesis of the disubstituted indole precursor is a critical first step. A documented method involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.[4]
Experimental Protocol: Synthesis of 5-bromo-6-chloro-1H-indole [4]
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous tetrahydrofuran (THF, 500 mL) in a multi-neck flask equipped with a thermometer and a dropping funnel.
-
Grignard Addition: Cool the solution to -40°C using a suitable cooling bath. Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise, ensuring the internal temperature is maintained at -40°C.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at -40°C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to gradually warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 5-bromo-6-chloro-1H-indole. (Reported Yield: ~15%).[4]
Part B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic compounds.[5] The mechanism involves the formation of a Vilsmeier reagent, a substituted chloroiminium ion, which acts as the electrophile.[6] Indole's high electron density at the C-3 position facilitates a regioselective electrophilic attack.
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
Experimental Protocol: Vilsmeier-Haack Formylation (Adapted from[7])
-
Reagent Preparation: In a three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 4 eq.) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 5-bromo-6-chloro-1H-indole (1 eq.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to approximately 35°C and stir for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice with stirring. Then, neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the mixture is alkaline (pH > 8). This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation: The product typically precipitates as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude product can be recrystallized from ethanol or purified by column chromatography if necessary. (Expected Yield: 85-95%).[8]
Method 2: Convergent Synthesis from 4-Bromo-5-chloro-2-methylaniline
A patent describes an elegant and highly efficient one-pot method to produce substituted indole-3-carbaldehydes directly from the corresponding 2-methylaniline derivatives.[9] This approach circumvents the need to isolate the intermediate indole, making it an attractive option for process chemistry.
Causality Behind the Method: This reaction is a powerful variation of the Vilsmeier-Haack reaction. The Vilsmeier reagent not only acts as the formylating agent but also facilitates the cyclization of the aniline derivative to form the indole ring system in the same pot.
Experimental Protocol: One-Pot Synthesis (Adapted from[9])
-
Vilsmeier Reagent Preparation: As in Method 1, prepare the Vilsmeier reagent by slowly adding POCl₃ (approx. 1.5-2.0 eq.) to anhydrous DMF (used as solvent and reagent) at 0°C.
-
Aniline Addition: To this pre-formed reagent, add 4-bromo-5-chloro-2-methylaniline (1 eq.) portion-wise or as a solution in DMF, keeping the temperature at 0°C.
-
Reaction Progression: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction to 85-90°C and maintain for 5-9 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Quench by pouring onto ice and neutralize with a saturated aqueous solution of sodium carbonate until alkaline. A solid product is expected to precipitate.
-
Purification: Collect the solid by filtration, wash extensively with water, and dry. The patent reports that this method often yields a product of high purity directly, with reported yields for analogous compounds exceeding 90%.[9]
Comparative Study and Data Summary
To facilitate an objective comparison, the key parameters of each method are summarized below.
| Parameter | Method 1: Late-Stage Formylation | Method 2: Convergent Synthesis |
| Starting Materials | 1-Bromo-2-chloro-4-nitrobenzene, Vinylmagnesium bromide | 4-Bromo-5-chloro-2-methylaniline |
| Key Reagents | Mg, THF, POCl₃, DMF | POCl₃, DMF |
| Number of Steps | 2 (Indole synthesis + Formylation) | 1 (One-pot reaction) |
| Overall Yield | Lower (Indole synthesis has low reported yield, ~15%[4]) | High (Reported yields for analogs >90%[9]) |
| Scalability | Moderate; Grignard reaction requires strict anhydrous conditions. | High; One-pot procedure is advantageous for scale-up. |
| Safety & Handling | POCl₃ is corrosive and water-sensitive. Grignard reagents are pyrophoric. | POCl₃ is corrosive and water-sensitive. |
| Key Advantage | Modular; the intermediate indole can be used for other reactions. | High efficiency, atom economy, and operational simplicity. |
| Key Disadvantage | Lower overall yield and more complex first step. | Dependent on the commercial availability of the specific aniline. |
Expert Recommendation
For researchers and drug development professionals, Method 2 (Convergent Synthesis) is demonstrably superior from a process chemistry perspective, provided the starting 4-bromo-5-chloro-2-methylaniline is commercially available and economically viable. Its one-pot nature, operational simplicity, and high reported yields make it the preferred route for efficient and scalable production.
Method 1 (Late-Stage Formylation) remains a valuable and more flexible research tool. While the overall yield is lower due to the challenging synthesis of the indole core, it allows for the synthesis of the 5-bromo-6-chloro-1H-indole intermediate, which can then be used to explore a wider range of C-3 functionalizations beyond just the aldehyde. This modularity can be crucial during the early stages of a discovery program. Recent advances have also explored catalytic versions of the Vilsmeier-Haack reaction to reduce the stoichiometric use of POCl₃, offering a greener alternative.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. 5-Bromo-6-chloro-1H-indole | 122531-09-3 [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
A Comparative Evaluation of 5-Bromo-6-Chloro-1H-Indole-3-Carbaldehyde Derivatives: An In Vitro and In Vivo Perspective
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists. Among its myriad derivatives, indole-3-carbaldehydes have emerged as particularly promising precursors for novel therapeutics, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of 5-bromo-6-chloro-1H-indole-3-carbaldehyde derivatives, offering a comprehensive overview of their in vitro and in vivo evaluation. We will delve into the rationale behind experimental designs, present detailed protocols, and provide a comparative analysis with other relevant indole derivatives.
The strategic placement of halogen atoms on the indole ring can significantly modulate the physicochemical and biological properties of the parent molecule. The introduction of bromine at the 5-position and chlorine at the 6-position is a deliberate synthetic strategy aimed at enhancing lipophilicity and potentially improving target engagement through halogen bonding, thereby influencing the overall bioactivity.[3] This guide will explore the ramifications of such substitutions through a detailed examination of evaluation methodologies.
I. In Vitro Evaluation: Unveiling Biological Potential at the Cellular Level
The initial assessment of any novel chemical entity commences with a battery of in vitro assays designed to elucidate its biological activity and preliminary safety profile. For this compound derivatives, a multi-pronged approach is essential to comprehensively characterize their therapeutic potential.
A primary area of investigation for novel indole derivatives is their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of a compound.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, HepG2 - liver) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity of various indole-3-carbaldehyde derivatives against different cancer cell lines, providing a basis for comparison.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [4] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [4] |
| 5-Bromo-indole phytoalexin derivative | (Various) | Comparable to cisplatin | [3][5] |
The presence of a bromine atom at the 5-position of the indole ring has been reported to enhance the antiproliferative potential of certain hybrid compounds.[3] Therefore, it is hypothesized that this compound derivatives could exhibit potent anticancer activity.
The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Indole derivatives have demonstrated significant antimicrobial properties.[2][6] The minimum inhibitory concentration (MIC) is a key in vitro parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a standardized cell density.
-
Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., streptomycin) is used as a positive control for antibacterial assays.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Analysis of Antimicrobial Activity
The following table provides a comparative overview of the antimicrobial activity of various halogenated indole-3-carbaldehyde derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [4] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [4] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [4] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [4] |
| 5-Bromo-indole-3-carboxamide derivative | Staphylococcus aureus | ≤ 0.28 µM | [4] |
| 5-Bromo-indole-3-carboxamide derivative | Acinetobacter baumannii | ≤ 0.28 µM | [4] |
The data suggests that halogenation at the 5-position of the indole ring can contribute to potent antimicrobial activity. The combined effect of bromine at position 5 and chlorine at position 6 in the target derivatives could lead to enhanced or broadened antimicrobial efficacy.
II. In Vivo Evaluation: Assessing Therapeutic Efficacy and Safety in a Living System
While in vitro assays provide valuable preliminary data, in vivo studies are crucial for evaluating the therapeutic potential and safety of a compound in a whole organism. For this compound derivatives, a tiered approach to in vivo testing is recommended, starting with simple model organisms and progressing to more complex mammalian models as warranted.
Biofilm formation is a critical virulence factor for many pathogenic bacteria.[7] The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying host-pathogen interactions and for screening anti-biofilm agents.
Experimental Protocol: C. elegans Survival Assay
-
Worm Synchronization: A synchronized population of L4-stage C. elegans is prepared.
-
Pathogen Culture: A pathogenic bacterium capable of infecting and killing C. elegans (e.g., Vibrio cholerae) is grown to the desired concentration.
-
Treatment: The worms are exposed to the pathogenic bacteria in the presence of various concentrations of the this compound derivatives or a vehicle control.
-
Survival Monitoring: The survival of the worms is monitored daily over several days. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Data Analysis: Survival curves are plotted, and statistical analysis is performed to determine if the compounds significantly increase the survival of the infected worms.
A study on the parent compound, indole-3-carboxaldehyde, demonstrated its ability to increase the survival rate of C. elegans infected with Vibrio cholerae by reducing in vivo biofilm formation.[7] This suggests that the halogenated derivatives may also possess this valuable therapeutic property.
Prior to advancing a compound to more complex efficacy models, a preliminary assessment of its in vivo toxicity is essential. This can be achieved through an acute toxicity study in a rodent model.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Acclimatization: Healthy, young adult mice are acclimatized to the laboratory conditions.
-
Dosing: A single dose of the this compound derivative is administered orally to one animal.
-
Observation: The animal is observed for signs of toxicity and mortality for a specified period (e.g., 14 days).
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is continued for a small number of animals.
-
LD₅₀ Estimation: The data is used to estimate the median lethal dose (LD₅₀).
This initial toxicity screen provides critical information for dose selection in subsequent efficacy studies.
III. Visualizing the Workflow and Rationale
To provide a clearer understanding of the evaluation process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the in vitro evaluation of synthesized derivatives.
Caption: Tiered approach for the in vivo evaluation of lead compounds.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of halogen atoms is a well-established medicinal chemistry approach to enhance biological activity. The comprehensive in vitro and in vivo evaluation pipeline outlined in this guide provides a robust framework for characterizing the anticancer, antimicrobial, and anti-biofilm potential of these derivatives.
Future research should focus on the synthesis of a focused library of these compounds and their systematic evaluation using the described protocols. Mechanistic studies to elucidate the specific cellular targets and pathways affected by the most potent derivatives will be crucial for their further development as clinical candidates. The insights gained from such studies will undoubtedly contribute to the broader understanding of the therapeutic potential of halogenated indole derivatives.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 5-bromo-6-chloro-1H-indole-3-carbaldehyde analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-Chloro-1H-Indole-3-Carbaldehyde Analogs
Introduction: The Versatility of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1] Among its derivatives, 1H-indole-3-carbaldehyde (I3A) has emerged as a particularly valuable scaffold due to its synthetic accessibility and the versatile reactivity of the C3-aldehyde group.[1][2] This aldehyde functionality serves as a key synthetic handle for a variety of chemical transformations, including condensations and C-C bond-forming reactions, allowing for the creation of diverse molecular libraries.[2]
Derivatives of I3A have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The biological profile of these molecules can be finely tuned through structural modifications. A critical strategy in this tuning process is the introduction of halogen substituents onto the indole ring. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution, thereby enhancing its interaction with biological targets.[3][5]
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of this compound. We will explore how specific structural modifications at various positions of this di-halogenated indole core impact biological activity, supported by experimental data and detailed methodologies.
Synthetic Strategies for Halogenated Indole-3-Carbaldehydes
The most common and efficient method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[3][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich indole nucleus. The synthesis of specifically substituted analogs, such as the 5-bromo-6-chloro variant, begins with a correspondingly substituted aniline precursor.
General Synthetic Workflow
The synthesis typically proceeds from a pre-halogenated aniline, which is then converted to the target indole-3-carbaldehyde.
Caption: General workflow for the synthesis of halogenated indole-3-carbaldehydes via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative protocol for the synthesis of a halogenated indole-3-carbaldehyde, based on established procedures.[7]
-
Preparation of Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring.
-
Reaction with Precursor: Dissolve the substituted aniline (e.g., 4-bromo-5-chloro-2-methylaniline) in DMF and add it to a separate flask. Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0°C.
-
Heating: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then raise the temperature to 85-90°C and heat for several hours (5-9 hours, reaction progress can be monitored by TLC).[7]
-
Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until the pH is basic. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the electron-rich C3 position of the indole ring. The use of a substituted 2-methylaniline precursor facilitates the cyclization process needed to form the indole core. The final basic hydrolysis step is crucial for converting the intermediate iminium salt into the desired aldehyde.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically modulated by making substitutions at three key positions: the N1-position of the indole ring, the C3-aldehyde, and the C5/C6-halogen positions.
Caption: Key positions for SAR modification on the this compound scaffold.
Modifications at the C3-Aldehyde Group
The aldehyde at the C3-position is the most versatile site for introducing chemical diversity. Condensation reactions with various amine derivatives lead to the formation of imines (Schiff bases), hydrazones, and thiosemicarbazones, which often exhibit enhanced biological activities compared to the parent aldehyde.[2][8]
-
Schiff Bases and Hydrazones: Formation of Schiff bases by reacting the aldehyde with primary amines or hydrazines is a common strategy. These derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[3] For example, condensing indole-3-carbaldehydes with sulfonohydrazides has yielded compounds with potent anticancer activity.[4]
-
Thiosemicarbazones: The condensation with thiosemicarbazides to form thiosemicarbazones is particularly noteworthy. This class of compounds has demonstrated potent antioxidant and anticholinesterase activities, suggesting potential applications in neurodegenerative diseases.[8] The conjugated N,N,S system in the thiosemicarbazone moiety is believed to be crucial for its interaction with biological targets.[8]
Modifications at the N1-Indole Nitrogen
The indole N-H proton can be substituted with various groups, which primarily influences the molecule's lipophilicity and can provide additional interaction points with target proteins.
-
N-Alkylation: Introducing alkyl groups can increase lipophilicity, potentially improving cell membrane permeability. For instance, N-prenylation of indole-3-carbaldehydes has been used in the synthesis of novel bis(indole) analogues with cytotoxic properties.[9]
-
N-Acylation: Acylating the indole nitrogen, for example with a chloroacetyl group, creates a key intermediate for further coupling reactions with amines or other nucleophiles.[10] This allows for the attachment of larger, more complex moieties to explore new binding pockets. However, in some cases, the unsubstituted N-H may be crucial for activity, acting as a hydrogen bond donor.[10]
The Role of C5-Bromo and C6-Chloro Substituents
The presence and position of halogens on the indole ring are critical determinants of biological activity.[5] The combination of a bromine atom at C5 and a chlorine atom at C6 creates a unique electronic environment. Both are electron-withdrawing groups, which can influence the acidity of the N-H proton and the reactivity of the indole ring.
-
Enhanced Potency: Halogenation is a well-established strategy for increasing the biological potency of lead compounds. Studies have shown that derivatives of 5-bromo- and 5-chloro-indole-3-carboxaldehydes exhibit promising anticancer activity by inhibiting key kinases involved in cell cycle regulation.[3] The di-halogenated pattern is expected to further refine this activity.
-
Metabolic Stability: Halogens can block sites of metabolism on the aromatic ring, increasing the compound's in vivo half-life.
-
Comparative Analysis: While direct comparative data for the 5-bromo-6-chloro analog is scarce in the provided results, we can compare it to its mono-halogenated counterparts. The increased halogenation generally leads to greater lipophilicity and can enhance binding through halogen bonding interactions.
Comparative Performance Data
The following table summarizes the biological activities of various indole-3-carbaldehyde derivatives to provide a quantitative comparison. This data highlights how modifications to the core scaffold influence potency against different biological targets.
| Compound/Derivative | Target/Cell Line | Activity Metric | Value | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast Cancer) | IC₅₀ | 13.2 µM | [4] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast Cancer) | IC₅₀ | 8.2 µM | [4] |
| Indole-thiosemicarbazone derivative | A549 (Lung Cancer) | IC₅₀ | 11.5 µM | [4] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver Cancer) | IC₅₀ | 35.3 µM | [4] |
| Indole-3-carbaldehyde analog (5f with methoxy group) | DPPH Radical Scavenging | % Inhibition | Superior to BHA | [10] |
IC₅₀: The half-maximal inhibitory concentration. BHA: Butylated hydroxyanisole (standard antioxidant).
This data illustrates the potent anticancer activity of C3-modified indole derivatives. The sulfonohydrazide analog shows significant potency against breast cancer cell lines, while the thiosemicarbazone derivative is effective against lung cancer cells.[4] Furthermore, modifications at the C3 position coupled with substitutions on attached aryl rings (like a methoxy group) can lead to superior antioxidant activity.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies demonstrate that its biological profile can be extensively and strategically modified. The C3-aldehyde is the primary locus for introducing chemical diversity, leading to potent derivatives like Schiff bases and thiosemicarbazones. The N1 position offers a secondary site for modulating physicochemical properties, while the C5 and C6 halogens are crucial for enhancing overall potency and metabolic stability.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse functionalities at the C3 and N1 positions. Direct comparative studies against their unsubstituted and mono-halogenated counterparts will be essential to precisely quantify the contribution of the di-halogen substitution pattern to biological activity. Such investigations will pave the way for the rational design of next-generation indole-based therapeutics with improved efficacy and selectivity.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. syncsci.com [syncsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
Benchmarking the Performance of 5-bromo-6-chloro-1H-indole-3-carbaldehyde in Cellular and Biochemical Assays: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 5-bromo-6-chloro-1H-indole-3-carbaldehyde. Due to the nascent stage of research on this specific molecule, we will benchmark its potential performance against structurally related and well-characterized indole derivatives. This document offers detailed experimental protocols for key assays, a comparative analysis of expected outcomes based on existing literature for similar compounds, and the scientific rationale behind these experimental designs.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer and kinase inhibitory effects.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, at the 5 and 6 positions of the indole ring can significantly modulate the biological activity of the parent molecule, often enhancing its potency.[3][4] This guide will focus on three primary areas of investigation: antiproliferative activity, kinase inhibition, and cellular mechanism of action.
Comparative Performance Analysis
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity profile by examining data from analogous compounds. For this comparative guide, we will consider two benchmark compounds: 5-bromo-1H-indole-3-carbaldehyde (a singly halogenated analogue) and Sunitinib (an FDA-approved multi-kinase inhibitor bearing an indole core).
Table 1: Anticipated Performance Metrics in Key Biological Assays
| Assay | Test Compound | Benchmark Compound 1: 5-bromo-1H-indole-3-carbaldehyde | Benchmark Compound 2: Sunitinib | Anticipated Outcome for this compound |
| Antiproliferative (MTT Assay) | Various Cancer Cell Lines (e.g., MCF-7, HCT116, A549) | Moderate to high cytotoxicity reported for derivatives.[5] | High potency (Low µM to nM IC50).[6] | Expected to exhibit potent antiproliferative activity, potentially exceeding that of singly halogenated analogs due to the electron-withdrawing effects of both bromine and chlorine. |
| Kinase Inhibition (VEGFR-2) | In vitro luminescence-based kinase assay | Derivatives have shown potential as kinase inhibitors.[7] | Potent inhibitor (IC50 in low nM range).[6] | The indole-3-carbaldehyde moiety can mimic the ATP-binding region of kinases. Halogenation may enhance binding affinity. |
| Cell Cycle Analysis | Flow Cytometry | Some indole derivatives induce cell cycle arrest.[8] | Induces G0/G1 cell cycle arrest. | Likely to induce cell cycle arrest at G1 or G2/M phase, a common mechanism for cytotoxic indole compounds. |
| Apoptosis Induction | Annexin V/PI Staining | Many indole derivatives are known to induce apoptosis.[2] | Induces apoptosis in various cancer cell lines. | Expected to induce apoptosis as a primary mechanism of cell death. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate controls.
Antiproliferative Activity: MTT Assay
This assay determines the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Specific kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Sunitinib (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a negative control (DMSO vehicle).
-
Prepare a master mix containing the kinase reaction buffer, recombinant VEGFR-2, and its substrate at their optimized concentrations.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Incubate in the dark for 10 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 5-bromo-6-chloro-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-bromo-6-chloro-1H-indole-3-carbaldehyde, a halogenated indole derivative. Adherence to these procedures is critical for mitigating risks and ensuring a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from structurally similar halogenated indoles indicate that this class of chemicals requires careful handling.[1]
Anticipated Hazard Profile:
| Hazard Classification | Potential Effects |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][4][5] |
| Respiratory Sensitization | May cause respiratory irritation.[2][4][5] |
| Aquatic Toxicity | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. |
The causality behind these potential hazards lies in the reactivity of the bromo and chloro functional groups and the indole core, which can interact with biological macromolecules. Therefore, treating this compound with a high degree of caution is a scientifically sound and preventative approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[6][7] The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves are recommended. Consider double gloving for extended contact. | To prevent skin contact and absorption. |
| Eye Protection | ANSI-approved chemical splash goggles are essential. | To protect eyes from splashes of solids or solutions. |
| Lab Coat | A fully buttoned, chemical-resistant lab coat must be worn. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The disposal of this compound must be managed as hazardous chemical waste.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[11][12]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety and is often a regulatory requirement.[8][11]
-
Separate Waste Streams : Collect waste containing this compound separately from other waste streams.[13]
-
Halogenated vs. Non-Halogenated : Specifically, segregate this halogenated organic waste from non-halogenated solvents.[14][15][16] This is crucial because different disposal methods, such as incineration, are required for halogenated compounds. Mixing them with non-halogenated waste can complicate the disposal process and increase costs.
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to prevent leaks and ensure safe transport.[6][9][10]
-
Compatible Containers : Use a designated, chemically compatible, and leak-proof container for collecting the waste.[14] Polyethylene or glass containers are generally suitable. Avoid metal containers for any acidic waste streams.[8][10]
-
Secure Closure : Ensure the container has a secure, tightly fitting lid to prevent spills and the release of vapors.[9][13]
-
Proper Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[17]
Step 3: Storage of Chemical Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.[9][10]
-
Designated Area : Store the waste container in a well-ventilated area, away from incompatible materials, heat sources, and ignition sources.[6][17]
-
Secondary Containment : It is best practice to store the waste container in a secondary containment tray to capture any potential leaks.[8][11]
Step 4: Accidental Spill Response
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.[12]
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Contain the Spill : Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[12] For solutions, use an inert, non-combustible absorbent material like vermiculite or sand.[12]
-
Collect and Package : Place the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, labeled container for disposal.[12][18]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Step 5: Disposal Request and Pickup
The final disposal of hazardous waste must be handled by a licensed and approved waste disposal contractor.[12][17]
-
Consult Regulations : Familiarize yourself with your institution's specific hazardous waste disposal guidelines, which are typically managed by the Environmental Health and Safety (EHS) office.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for your hazardous waste. Provide them with an accurate description of the waste.
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. usbioclean.com [usbioclean.com]
- 7. osha.gov [osha.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ethz.ch [ethz.ch]
- 17. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 18. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 5-bromo-6-chloro-1H-indole-3-carbaldehyde
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-bromo-6-chloro-1H-indole-3-carbaldehyde. As a halogenated indole derivative, this compound requires a specific risk assessment and dedicated handling procedures to ensure the safety of laboratory personnel. This guide is structured to provide a causal link between the compound's known and anticipated hazards and the recommended protective measures.
Hazard Profile Analysis: Understanding the Risks
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (STOT SE 3) : May cause respiratory irritation if inhaled as a dust.[1][2][4]
-
Potential for Harm if Swallowed (Acute Toxicity, Oral) : Analogous compounds are sometimes classified as harmful if swallowed.[2]
Given that the target compound is a solid powder, the primary routes of exposure are inhalation of dust particles and dermal contact.[5][6] The procedural controls and Personal Protective Equipment (PPE) outlined below are designed to mitigate these specific risks.
The Core Ensemble: Minimum PPE Requirements
When handling this compound in any quantity, the following minimum PPE is mandatory. This ensemble forms the baseline of protection against the primary hazards of irritation.
-
Eye and Face Protection : ANSI-approved chemical splash goggles are required at all times.[7][8] If there is a significant risk of splashing, such as when dissolving the compound in solvents, a full face shield should be worn over the goggles.[6][7]
-
Protective Clothing : A full-length laboratory coat must be worn and kept buttoned.[7] Long pants and closed-toe shoes are required to ensure no skin is exposed.[5]
-
Hand Protection : Appropriate chemical-resistant gloves are essential. Due to the compound's nature as a halogenated aromatic hydrocarbon, glove selection is critical and is detailed in Section 4.
Task-Specific PPE Escalation
Standard laboratory operations can increase the risk of exposure. The following tasks require an escalation of the core PPE ensemble.
Handling the Solid Powder (Weighing, Aliquoting)
The fine nature of chemical powders presents a significant inhalation risk.[6]
-
Engineering Control : All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.[9]
-
Respiratory Protection : If, under rare circumstances, work outside a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[6] Proper fit-testing and enrollment in a respiratory protection program are necessary for respirator use.[8]
Working with Solutions
Once dissolved, the primary risks shift from inhalation of dust to dermal absorption and splashes.
-
Hand Protection : As detailed below, the choice of solvent impacts glove selection. Halogenated solvents can degrade common glove materials.[10] Double-gloving is highly recommended to provide an extra layer of protection and allow for the safe removal of a contaminated outer glove.[9]
-
Body Protection : If there is a risk of significant splashes, a chemically resistant apron should be worn over the lab coat.[8]
A Deeper Dive into Glove Selection
The selection of an appropriate glove material is paramount when handling halogenated organic compounds. Standard nitrile gloves, while common in laboratories, may offer insufficient protection against this chemical class, particularly when in solution.[10][11] Aromatic and halogenated hydrocarbons are known to attack and permeate most synthetic glove materials.[10]
| Glove Material | Resistance to Halogenated/Aromatic Hydrocarbons | Recommended Use Case |
| Nitrile | Poor to Fair [10][12] | Suitable only for short-term splash protection against the solid powder. Must be changed immediately upon any contamination.[12] Not recommended for immersion or handling solutions. |
| Neoprene | Good | Offers better resistance than nitrile for handling solutions. Good for tasks requiring dexterity.[13] |
| Butyl Rubber | Excellent | Recommended for handling halogenated solvents and solutions of the compound.[13] Note: Performs poorly with non-halogenated aliphatic and aromatic hydrocarbons.[13] |
| Viton™ | Excellent | Offers superior protection against aromatic and halogenated hydrocarbons. Often the best choice for high-risk scenarios, though may be thicker and reduce dexterity.[13] |
Operational Directive : For handling the solid, single-use nitrile gloves (minimum 5-mil thickness) are acceptable but must be discarded immediately after the task.[12] For work with solutions, particularly in halogenated solvents, double-gloving with a more robust outer glove (Neoprene or Butyl) over a nitrile inner glove is the recommended best practice. Always consult the glove manufacturer's specific chemical resistance chart for the solvents you are using.[9]
Procedural Workflow for Safe Handling
This workflow outlines the critical steps from preparation to disposal, ensuring safety at each stage. It is crucial to follow this sequence to minimize exposure and contamination.
Caption: Safe Handling Workflow for this compound.
Decontamination and Disposal Plan
Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and future exposure.
-
PPE Disposal : All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated hazardous waste container.[14] Do not discard in regular trash.
-
Chemical Waste :
-
Segregation is Key : Halogenated organic waste must be collected separately from non-halogenated waste streams.[9][15] Mixing waste streams increases disposal costs and environmental impact.[14]
-
Containerization : Use a clearly labeled, compatible waste container (e.g., polyethylene) with a secure, vapor-tight lid.[9][15] The container must be marked with the words "HAZARDOUS WASTE" and a list of its contents.[14][15]
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA), within secondary containment, and away from incompatible materials.[9][16]
-
-
Spill Cleanup :
-
Minor Spills (Solid) : Wearing your full PPE ensemble, gently sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.
-
Minor Spills (Liquid) : Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Place the contaminated absorbent into a sealed bag or container and label it as hazardous waste.[16]
-
Major Spills : Evacuate the immediate area and follow your institution's emergency procedures.[15]
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. gloves.com [gloves.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
